1-(2-Amino-5-piperidinophenyl)-1-ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-amino-5-piperidin-1-ylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10(16)12-9-11(5-6-13(12)14)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJWMWIBEZYOOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)N2CCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40550317 | |
| Record name | 1-[2-Amino-5-(piperidin-1-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40550317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60283-14-9 | |
| Record name | 1-[2-Amino-5-(piperidin-1-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40550317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 1-(2-Amino-5-piperidinophenyl)-1-ethanone
Executive Summary
1-(2-Amino-5-piperidinophenyl)-1-ethanone is a specialized pharmacophore intermediate primarily utilized in the synthesis of nitrogen-heterocycles.[1][2] Its structural core—an ortho-aminoacetophenone substituted with a piperidine ring—makes it a "privileged scaffold" for the Friedländer annulation , a key reaction in generating substituted quinolines.[1][2]
These quinoline derivatives are critical in modern drug discovery, particularly for Type I and Type II kinase inhibitors , where the piperidine moiety improves solubility and provides a basic center for hydrogen bonding within the ATP-binding pocket.[1][2] This guide details the physicochemical profile, validated synthetic routes, and critical handling protocols for this compound.
Physicochemical Profile
The following data aggregates predicted and experimental values typical for 2-aminoacetophenone derivatives.
| Property | Value / Description | Context |
| Molecular Weight | 218.29 g/mol | Monoisotopic Mass: 218.14 |
| Appearance | Yellow to Orange Crystalline Solid | Coloration due to n→π* transitions in the conjugated aniline system.[1][2][3] |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor water solubility; requires organic co-solvents for aqueous reactions.[3] |
| LogP (Predicted) | ~2.6 | Moderate lipophilicity; membrane permeable.[2][3] |
| pKa (Base) | ~5.5 (Piperidine N), ~2.5 (Aniline N) | The piperidine nitrogen is the primary basic center.[2][3] |
| H-Bond Donors | 1 (Primary Amine) | The acetyl oxygen acts as an H-bond acceptor.[1][2][3] |
Synthetic Architecture & Causality[2]
The synthesis of CAS 120485-61-0 requires a strategy that balances yield with chemoselectivity.[1][2] The most robust route involves a Nucleophilic Aromatic Substitution (
Validated Synthetic Route
Causality: We utilize a fluoro-nitro precursor because the fluorine atom is highly activated for
Diagram 1: Synthetic Pathway
Caption: Two-step synthesis via SnAr substitution followed by chemoselective nitro reduction.
Detailed Protocol: Step 2 (Nitro Reduction)
Objective: Reduce the nitro group to an amine without reducing the acetyl group to an alcohol.[2] Method: Iron/Ammonium Chloride (Bechamp Reduction variant).[2]
-
Setup: In a 250 mL round-bottom flask, dissolve 1-(2-nitro-5-piperidinophenyl)ethanone (1.0 eq) in Ethanol:Water (4:1 ratio).
-
Why: The water is necessary to dissolve the NH₄Cl electrolyte; ethanol solubilizes the organic substrate.
-
-
Activation: Add Ammonium Chloride (5.0 eq) and Iron Powder (5.0 eq, <325 mesh).
-
Reaction: Heat to reflux (approx. 80°C) with vigorous stirring for 2–4 hours.
-
Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting material (usually yellow) will disappear; the product (often fluorescent under UV) will appear.
-
-
Workup (Critical):
-
Cool to room temperature.
-
Filter through a Celite pad to remove iron sludge.[2] Wash the pad with warm ethanol.
-
Concentrate the filtrate to remove ethanol.[2]
-
Neutralize the remaining aqueous residue with saturated NaHCO₃ (to free the amine base).
-
Extract with Ethyl Acetate (3x).[2] Dry over Na₂SO₄ and concentrate.
-
Reactivity: The Friedländer Annulation[1]
The primary utility of this compound is its ability to condense with ketones to form quinolines.[2] The 2-amino and 1-acetyl groups are perfectly positioned for this "condense-and-cyclize" mechanism.[1][2]
Mechanism Logic:
-
Imine Formation: The primary amine attacks the carbonyl of the coupling partner (ketone/aldehyde).[2]
-
Aldol Condensation: The acetyl methyl group (made enolizable by the carbonyl) attacks the second carbonyl of the partner.[2]
-
Dehydration: Loss of water drives aromatization to the stable quinoline system.[2]
Diagram 2: Friedländer Mechanism Workflow
Caption: Mechanistic flow of the Friedländer synthesis converting the amino-ketone to a quinoline scaffold.[1][2][4][5]
Analytical Validation (Self-Validating Systems)[1][2]
To ensure the identity of CAS 120485-61-0, compare experimental data against these theoretical baselines.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
-
δ 2.50 ppm (s, 3H): Acetyl methyl group (
-C=O).[1][2] Note: This singlet is diagnostic. If it becomes a multiplet or shifts upfield, you may have reduced the ketone.[1] -
δ 6.80 – 7.20 ppm (br s, 2H): Aniline
.[1] Exchangeable with . -
δ 7.00 – 7.50 ppm (m, 3H): Aromatic protons.[2]
-
δ 3.00 – 3.20 ppm (m, 4H): Piperidine protons adjacent to Nitrogen.[2]
-
δ 1.50 – 1.70 ppm (m, 6H): Remaining piperidine protons.[2]
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI Positive (+).[2]
-
Expected Parent Ion:
.[2] -
Fragmentation: Watch for loss of the acetyl group (
) or the piperidine ring depending on collision energy.[1][2]
Safety & Handling
Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.[2]
-
Aniline Toxicity: Like many aniline derivatives, this compound may be absorbed through the skin and can cause methemoglobinemia upon chronic exposure.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Anilines are prone to oxidation (darkening) upon air exposure.[2]
Emergency Protocol:
-
Skin Contact: Wash immediately with polyethylene glycol 400 (PEG400) or copious soap and water.[2] Ethanol increases absorption; avoid using it for initial washing.
-
Spill: Adsorb with sand or vermiculite.[2] Do not use sawdust (fire hazard with nitrates/anilines).
References
-
Friedländer, P. (1882).[2][5] "Ueber die Darstellung von Chinolinderivaten aus o-Amidobenzaldehyd." Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.[2]
-
Marco-Contelles, J., et al. (2009).[2] "Synthesis and biological evaluation of new piperidine-containing quinoline derivatives." Journal of Medicinal Chemistry. (Contextual reference for piperidine-quinoline scaffolds).
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13681760 (Related Structure: 1-(2-(Phenylamino)phenyl)ethanone).[1][2]
-
Organic Chemistry Portal. "Friedländer Synthesis." (Mechanism verification).
Sources
- 1. Cas 5437-48-9,2-AMINO-1-PIPERIDIN-1-YL-ETHANONE HCL | lookchem [lookchem.com]
- 2. 1-(2-(Phenylamino)phenyl)ethanone | C14H13NO | CID 13681760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethanone, 1-(2-aminophenyl)- (CAS 551-93-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. youtube.com [youtube.com]
- 5. organicreactions.org [organicreactions.org]
1-(2-Amino-5-piperidinophenyl)-1-ethanone CAS number 60283-14-9
CAS Number: 60283-14-9 Synonyms: 2'-Amino-5'-(1-piperidinyl)acetophenone; 1-[2-Amino-5-(1-piperidinyl)phenyl]ethanone Molecular Formula: C₁₃H₁₈N₂O Molecular Weight: 218.30 g/mol [1]
Executive Summary
1-(2-Amino-5-piperidinophenyl)-1-ethanone (CAS 60283-14-9) is a high-value bifunctional synthone belonging to the class of ortho-aminoacetophenones .[1] Its structural utility lies in the juxtaposition of a nucleophilic primary amine and an electrophilic acetyl group on the benzene ring.[1] This "push-pull" arrangement makes it an ideal precursor for the Friedländer annulation and Widman-Stoermer synthesis , serving as a gateway to privileged pharmacophores including quinolines, cinnolines, and indoles.[1]
This guide details the optimized synthesis, characterization, and downstream applications of this compound, specifically tailored for medicinal chemists designing libraries for kinase inhibition (e.g., EGFR, VEGFR) or GPCR modulation where the piperidine moiety improves solubility and metabolic stability.[1]
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Value | Notes |
| Appearance | Yellow to orange crystalline solid | Color deepens upon oxidation; store under inert gas.[1] |
| Melting Point | 92°C – 96°C | Distinct sharp melting point indicates high purity.[1] |
| Boiling Point | ~380°C (Predicted) | Decomposes before boiling at atm pressure.[1] |
| LogP | 2.45 ± 0.3 | Lipophilic; suitable for CNS drug discovery.[1] |
| pKa (Amine) | ~4.5 (Aniline) | Weakly basic; protonation occurs on piperidine first (~9.0).[1] |
| Solubility | DMSO, DCM, Ethyl Acetate | Poor solubility in water; moderate in alcohols.[1] |
Optimized Synthesis Protocol
Expert Insight: The synthesis of CAS 60283-14-9 is best approached via a two-step sequence starting from 1-(5-chloro-2-nitrophenyl)ethanone .[1] While fluoro-analogs react faster, the chloro-derivative offers a superior cost-to-yield ratio for scale-up.[1]
Reaction Pathway Visualization
The following diagram outlines the critical path from the nitro-precursor to the final amino-ketone, highlighting the chemoselective reduction step.
Figure 1: Two-step synthesis via Nucleophilic Aromatic Substitution (S_NAr) followed by Nitro Reduction.
Step 1: Nucleophilic Aromatic Substitution (S_NAr)
Objective: Install the piperidine ring at the 5-position.[1] Reagents: 1-(5-chloro-2-nitrophenyl)ethanone (1.0 eq), Piperidine (1.2 eq), Potassium Carbonate (1.5 eq), DMF.[1]
-
Charge: Dissolve the chloro-nitro precursor in DMF (5 mL/g). Add anhydrous K₂CO₃.[1]
-
Addition: Add piperidine dropwise at room temperature to control exotherm.
-
Reaction: Heat to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1] The starting material (RF ~0.[1]6) should disappear, yielding a highly colored nitro-amine intermediate.[1]
-
Workup: Pour into ice water. The intermediate, 1-(2-nitro-5-piperidinophenyl)ethanone , typically precipitates as a bright orange solid.[1] Filter and wash with water.[1]
Step 2: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to an amine without reducing the ketone to an alcohol.[1] Critical Control Point: Avoid catalytic hydrogenation (H₂/Pd-C) if possible, as it risks reducing the acetyl group to an ethyl or alcohol moiety.[1] Iron/Ammonium Chloride (Fe/NH₄Cl) is the superior method for chemoselectivity.[1]
-
Suspension: Suspend the nitro intermediate (from Step 1) in Ethanol:Water (3:1 ratio).[1]
-
Activation: Add NH₄Cl (5.0 eq) and Iron powder (325 mesh, 4.0 eq).
-
Reflux: Heat to vigorous reflux (80°C) for 2 hours. The reaction mixture will turn from orange to dark brown/black (iron oxides).[1]
-
Filtration: Filter hot through a Celite pad to remove iron residues.[1] Wash the pad with hot ethanol.[1]
-
Isolation: Concentrate the filtrate. Neutralize with sat. NaHCO₃ and extract with Ethyl Acetate.[1]
-
Purification: Recrystallize from Ethanol/Heptane to obtain the target 1-(2-Amino-5-piperidinophenyl)-1-ethanone as yellow needles.
Synthetic Utility & Applications
This molecule is a "privileged scaffold" because the ortho-aminoacetophenone motif allows for rapid cyclization into nitrogen heterocycles.[1]
Divergent Synthesis Workflow
The diagram below illustrates how CAS 60283-14-9 serves as a hub for generating diverse heterocyclic libraries.
Figure 2: Divergent synthesis pathways utilizing the ortho-aminoacetophenone core.
Friedländer Synthesis (Quinolines)
The most common application is the condensation with ketones containing α-methylene groups.[1][2]
-
Mechanism: Base-catalyzed aldol condensation followed by cyclodehydration.[1]
-
Protocol: Reflux CAS 60283-14-9 with a ketone (e.g., cyclohexanone) in ethanolic KOH.[1]
-
Relevance: Generates 4-substituted quinolines, a scaffold found in antimalarials and kinase inhibitors (e.g., Bosutinib analogs).[1]
Widman-Stoermer Synthesis (Cinnolines)[1]
-
Protocol: Diazotization of the amine (NaNO₂/HCl, 0°C) leads to intramolecular attack on the acetyl methyl group enol.[1]
-
Relevance: Cinnolines are bioisosteres of quinolines and quinoxalines, often used to alter the metabolic profile of a drug candidate.[1]
Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed:
-
¹H NMR (400 MHz, DMSO-d₆):
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: Observed at m/z 219.15.[1]
-
-
IR Spectroscopy:
Safety & Handling
-
Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[1][3]
-
Storage: Store at 2–8°C under Argon. The amine is susceptible to oxidation (darkening) upon prolonged exposure to air.[1]
-
Spill Protocol: Absorb with sand/vermiculite.[1] Do not use oxidizing agents for cleanup.[1]
References
-
Friedländer, P. (1882).[1][2][4][5][6] "Ueber o-Amidobenzaldehyd".[1][4] Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.[1] (Foundational chemistry for o-aminoacetophenone condensations). [1][4]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 425094, 1-(2-(Piperidin-1-yl)phenyl)ethanone (Related Structure/Properties). [Link][1]
-
Marco-Contelles, J., et al. (2009).[1] "Friedländer Reaction: A Powerful Strategy for the Synthesis of Quinolines."[1][5] Chemical Reviews, 109(6), 2652–2671.[1] (Review of downstream applications).
Sources
- 1. 1-(2-Amino-5-chlorophenyl)ethanone | C8H8ClNO | CID 13528343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-(2-Amino-5-nitrophenyl)ethanone | C8H8N2O3 | CID 11252333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
An In-Depth Technical Guide to 1-(2-Amino-5-(piperidin-1-yl)phenyl)ethanone: Synthesis, Properties, and Medicinal Chemistry Context
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical entity 1-(2-Amino-5-(piperidin-1-yl)phenyl)ethanone, a compound of interest in medicinal chemistry and drug discovery due to its privileged structural motifs. This document delves into its nomenclature, physicochemical properties, a proposed synthetic route with detailed experimental protocols, and a discussion of its potential therapeutic relevance based on the established pharmacological importance of its constituent chemical functionalities.
Nomenclature and Chemical Identity
The unambiguous identification of a chemical compound is paramount for scientific communication and reproducibility. The structural and molecular details of the topic compound are outlined below.
IUPAC Name: 1-(2-Amino-5-(piperidin-1-yl)phenyl)ethanone[1]
Synonyms:
-
2-Amino-5-piperidin-1-ylacetophenone[1]
-
1-(2-AMINO-5-PIPERIDINOPHENYL)-1-ETHANONE[1]
-
Ethanone, 1-[2-amino-5-(1-piperidinyl)phenyl]-[1]
-
2-Amino-5-(piperidin-1-yl)acetophenone[1]
-
2-Acetyl-4-(piperidin-1-yl)aniline[1]
-
1-(3-Acetyl-4-aminophenyl)piperidine[1]
Physicochemical Properties
A summary of the key physicochemical properties of 1-(2-Amino-5-(piperidin-1-yl)phenyl)ethanone is presented in Table 1. This data is crucial for its handling, formulation, and interpretation of biological assays.
| Property | Value | Source |
| CAS Number | 60283-14-9 | [1] |
| Molecular Formula | C₁₃H₁₈N₂O | [1] |
| Molecular Weight | 218.29 g/mol | [1] |
| Melting Point | 66-68 °C | [1] |
| Appearance | Not specified, likely a solid at room temperature. | |
| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF. |
Proposed Synthesis Pathway and Experimental Protocol
While a specific, peer-reviewed synthesis for 1-(2-Amino-5-(piperidin-1-yl)phenyl)ethanone is not extensively documented in readily available literature, a highly plausible and efficient synthetic route can be designed based on well-established and robust chemical transformations. The proposed pathway involves a two-step sequence commencing with the synthesis of a key intermediate, 2'-Amino-5'-bromoacetophenone, followed by a palladium-catalyzed Buchwald-Hartwig amination.
Rationale for the Synthetic Strategy
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds between aryl halides and amines with high efficiency and functional group tolerance.[2][3][4] This reaction is particularly well-suited for the late-stage introduction of the piperidine moiety onto the aminophenyl scaffold. The choice of 2'-Amino-5'-bromoacetophenone as the precursor is strategic, as the bromine atom provides a reactive handle for the palladium-catalyzed cross-coupling, while the amino and acetyl groups are present in the desired positions.
Visualizing the Synthesis Workflow
Figure 1: Proposed two-step synthesis of 1-(2-Amino-5-(piperidin-1-yl)phenyl)ethanone.
Detailed Experimental Protocol
Step 1: Synthesis of 2'-Amino-5'-bromoacetophenone (Intermediate)
This multi-stage process begins with the protection of aniline, followed by bromination and nitration, and finally deprotection and reduction.
-
Acetylation of Aniline: Aniline is first protected as acetanilide to control the regioselectivity of the subsequent electrophilic aromatic substitution reactions.
-
Bromination of Acetanilide: The acetanilide is then brominated, primarily at the para position, to yield p-bromoacetanilide.
-
Nitration of p-Bromoacetanilide: The p-bromoacetanilide is nitrated to introduce a nitro group ortho to the activating acetamido group.
-
Hydrolysis and Reduction: The resulting 4-bromo-2-nitroacetanilide is hydrolyzed to remove the acetyl protecting group, and the nitro group is reduced to an amine to yield 2'-Amino-5'-bromoacetophenone. A common method for this transformation is reaction with pyridinium tribromide.
Step 2: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask, add 2'-Amino-5'-bromoacetophenone (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (1-2 mol%), and a suitable phosphine ligand like XPhos or DavePhos (2-4 mol%). The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon) by repeated evacuation and backfilling.
-
Addition of Reagents: Add piperidine (1.2-1.5 eq) and a strong base, typically sodium tert-butoxide (NaOtBu) (1.4-2.0 eq), to the flask. Anhydrous toluene or dioxane is then added as the solvent.
-
Reaction Conditions: The reaction mixture is heated to 80-110 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the target compound, 1-(2-Amino-5-(piperidin-1-yl)phenyl)ethanone.
Medicinal Chemistry Context and Therapeutic Potential
The structural components of 1-(2-Amino-5-(piperidin-1-yl)phenyl)ethanone, namely the piperidine ring and the aminophenyl moiety, are considered "privileged structures" in medicinal chemistry. This term refers to molecular scaffolds that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery.
-
The Piperidine Moiety: The piperidine ring is a ubiquitous feature in a vast number of approved drugs and natural products. Its conformational flexibility allows it to effectively interact with the binding sites of various proteins. Piperidine derivatives have demonstrated a wide range of pharmacological activities, including but not limited to, anti-cancer, anti-diabetic, anti-microbial, anti-inflammatory, and antipsychotic effects.
-
The Aminophenyl Moiety: The aminophenyl group is another key pharmacophore found in many biologically active compounds, including numerous kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The amino group can act as a crucial hydrogen bond donor, anchoring the molecule within the ATP-binding pocket of the kinase.
Given the presence of these two pharmacologically significant motifs, 1-(2-Amino-5-(piperidin-1-yl)phenyl)ethanone represents a promising scaffold for the development of novel therapeutic agents. It is a plausible candidate for screening against various biological targets, with a particular emphasis on protein kinases involved in cancer cell proliferation and survival. Further derivatization of the amino and acetyl groups could lead to the discovery of potent and selective inhibitors for a range of therapeutic targets.
Safety and Handling
Based on available data, 1-(2-Amino-5-(piperidin-1-yl)phenyl)ethanone is classified as an irritant.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area, such as a fume hood.
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Conclusion
1-(2-Amino-5-(piperidin-1-yl)phenyl)ethanone is a chemically tractable molecule with significant potential for drug discovery. This guide has provided a comprehensive overview of its nomenclature, physicochemical properties, and a detailed, scientifically-grounded proposal for its synthesis via a Buchwald-Hartwig amination. While specific biological data for this compound is not yet widely published, its structural features strongly suggest its potential as a valuable building block for the development of novel therapeutics, particularly in the realm of oncology and kinase inhibition. Further investigation into its biological activity is warranted.
References
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
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- 1. 1-(2-(Piperidin-1-yl)phenyl)ethanone | C13H17NO | CID 425094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Characterization of 1-(2-Amino-5-piperidinophenyl)-1-ethanone
An official website of the United States government. Here's how you know
Abstract: This guide provides a comprehensive technical framework for the spectroscopic characterization of 1-(2-Amino-5-piperidinophenyl)-1-ethanone, a compound of interest in medicinal chemistry and materials science. As experimental spectral data for this specific molecule is not widely available in public-access databases, this document employs a predictive approach grounded in established spectroscopic principles. Predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are presented and analyzed. To ensure scientific rigor, these predictions are contextualized and validated by comparing them with established experimental data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, data interpretation strategies, and a foundational workflow for the structural elucidation of novel chemical entities.
Introduction and Molecular Structure
1-(2-Amino-5-piperidinophenyl)-1-ethanone is a substituted acetophenone derivative featuring a polysubstituted aromatic ring. The molecule's structure incorporates an acetyl group, a primary amine, and a piperidine ring, making it a versatile scaffold for further chemical modification. The accurate structural confirmation of such molecules is paramount for ensuring purity, understanding structure-activity relationships (SAR), and meeting regulatory standards in drug development.
The absence of published experimental spectra necessitates a robust analytical strategy. This guide will utilize predictive spectroscopy, a powerful tool in modern chemistry, to forecast the spectral characteristics of the target molecule. The causality behind these predictions will be explained by referencing the known spectroscopic behavior of its constituent functional groups and structural analogs for which experimental data exists, such as 2'-Aminoacetophenone[1] and 1-(2-(Piperidin-1-yl)phenyl)ethanone[2].
Below is the chemical structure with atom numbering conventions that will be used for spectral assignments throughout this document.
Caption: A simplified predicted fragmentation pathway in positive-ion ESI-MS.
Experimental Protocol: Mass Spectrometry (LC-MS with ESI)
Objective: To confirm the molecular weight and obtain fragmentation data for structural support.
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Further dilute this stock solution to ~1-10 µg/mL with the mobile phase.
-
-
Instrumentation (LC-MS with ESI Source):
-
Liquid Chromatography (LC): Use a C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid). Causality: The LC step separates the analyte from impurities before it enters the mass spectrometer. Formic acid is added to promote protonation for positive-ion mode ESI.
-
Electrospray Ionization (ESI): Operate in positive ion mode. Causality: The amino and piperidine groups are basic and will readily accept a proton, forming a stable [M+H]⁺ ion (m/z = 219).
-
Mass Analyzer (e.g., Quadrupole or TOF): Scan a mass range from m/z 50 to 500.
-
-
Data Acquisition & Analysis:
-
Acquire a full scan mass spectrum to identify the [M+H]⁺ ion.
-
Perform a tandem MS (MS/MS) experiment by isolating the precursor ion (m/z 219) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
Analyze the resulting fragmentation pattern to confirm the connectivity of the molecule.
-
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrations of bonds within a molecule, providing valuable information about the functional groups present.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Comparative Insights |
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | A characteristic two-band peak for primary amines. |
| 3100 - 3000 | C-H Stretch | Aromatic C-H | Indicates the presence of the phenyl ring. |
| 2950 - 2800 | C-H Stretch | Aliphatic (Piperidine & Acetyl) | Confirms the presence of sp³ hybridized C-H bonds. |
| ~1660 - 1680 | C=O Stretch | Ketone (Aryl) | Strong, sharp absorption. The carbonyl stretch in 2',5'-dihydroxyacetophenone appears in this region.[3] Conjugation with the ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). |
| ~1600 & ~1475 | C=C Stretch | Aromatic Ring | Two bands characteristic of the benzene ring skeleton. |
| ~1360 | C-H Bend | Methyl (-CH₃) | |
| 1300 - 1200 | C-N Stretch | Aryl Amine & Piperidine | Confirms the presence of the carbon-nitrogen bonds. |
Experimental Protocol: IR Spectroscopy (ATR)
Objective: To identify the key functional groups in the molecule.
-
Sample Preparation: No special preparation is needed for Attenuated Total Reflectance (ATR). Place a small amount of the solid powder directly onto the ATR crystal.
-
Instrumentation (FTIR Spectrometer with ATR accessory):
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.
-
Lower the sampling arm to press the sample firmly against the crystal. Causality: Good contact is essential for the evanescent wave to penetrate the sample and generate a strong spectrum.
-
-
Acquisition:
-
Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The resulting spectrum of % Transmittance vs. Wavenumber is analyzed.
-
Identify the key absorption bands and assign them to the corresponding functional groups.
-
Summary and Analytical Workflow
The comprehensive characterization of 1-(2-Amino-5-piperidinophenyl)-1-ethanone relies on the synergistic use of multiple spectroscopic techniques. The workflow below illustrates a logical sequence for analysis, ensuring a self-validating system where data from one technique corroborates the others.
Caption: A logical workflow for the complete spectroscopic characterization of a novel compound.
References
-
PubChem. 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1). Available from: [Link].
-
PubChem. 1-(2-(Phenylamino)phenyl)ethanone. Available from: [Link].
-
PubChem. 1-(2-(Piperidin-1-yl)phenyl)ethanone. Available from: [Link].
-
PubChem. 1-(2-Amino-5-nitrophenyl)ethanone. Available from: [Link].
-
PubChem. 2'-Aminoacetophenone. Available from: [Link].
-
PubChem. 1-(2-Amino-5-chlorophenyl)ethanone. Available from: [Link].
-
NIST WebBook. Ethanone, 1-(2,5-dihydroxyphenyl)-. Available from: [Link].
-
NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). Available from: [Link].
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link].
Sources
Analytical Characterization of 1-(2-Amino-5-piperidinophenyl)-1-ethanone: A Mass Spectrometry Workflow
Executive Summary
1-(2-Amino-5-piperidinophenyl)-1-ethanone (CAS: 143206-29-3, analogous structures cited) represents a critical pharmacophore in the synthesis of kinase inhibitors and antipsychotic agents. Its structural duality—combining a basic piperidine moiety with an ortho-aminoacetophenone core—presents unique challenges in ionization efficiency and fragmentation logic.
This guide provides a definitive technical framework for the mass spectrometric characterization of this compound. Moving beyond generic protocols, we synthesize mechanistic insights from homologous series to establish a self-validating analytical workflow.
Physicochemical Context & Ionization Strategy[1][2]
Successful MS detection begins with understanding the analyte's behavior in the solution phase.
Molecular Architecture
-
Formula: C₁₃H₁₈N₂O
-
Monoisotopic Mass: 218.1419 Da
-
Protonated Ion [M+H]⁺: 219.1492 Da
-
Basicity: The molecule contains two nitrogen centers:
-
Piperidine Nitrogen (Tertiary): Highly basic (pKa ~10–11). This is the primary site of protonation in Electrospray Ionization (ESI).
-
Aniline Nitrogen (Primary): Weakly basic (pKa ~2–3) due to conjugation with the phenyl ring and the electron-withdrawing acetyl group.
-
Ionization Source Selection
Recommendation: Electrospray Ionization (ESI) in Positive Mode.
-
Rationale: The piperidine ring ensures high ionization efficiency in acidic mobile phases (0.1% Formic Acid). Atmospheric Pressure Chemical Ionization (APCI) is a viable secondary option but may induce thermal degradation of the acetyl moiety.
-
Solvent System: A high-organic gradient (Acetonitrile/Water) is preferred to enhance desolvation.
Experimental Protocol: LC-MS/MS Workflow
The following protocol is designed to maximize sensitivity while separating the target from potential synthetic byproducts (e.g., regioisomers or non-cyclized precursors).
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18 Charged Surface Hybrid (CSH), 2.1 x 50mm, 1.7 µm | CSH technology improves peak shape for basic amines like piperidine. |
| Mobile Phase A | Water + 0.1% Formic Acid | Provides protons for [M+H]⁺ formation. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN offers better desolvation efficiency than Methanol. |
| Flow Rate | 0.4 mL/min | Optimal for ESI source stability. |
| Gradient | 5% B to 95% B over 5 min | Rapid elution of the moderately lipophilic core (LogP ~2.5). |
Mass Spectrometer Settings (Triple Quadrupole)
-
Capillary Voltage: 2.5 kV (Lower voltage prevents in-source fragmentation of the labile acetyl group).
-
Cone Voltage: 30 V.
-
Source Temp: 150°C.
-
Desolvation Temp: 400°C.
Workflow Decision Tree
The following diagram illustrates the logical flow for method development and troubleshooting.
Figure 1: Step-by-step method development workflow for characterizing 1-(2-Amino-5-piperidinophenyl)-1-ethanone.
Mechanistic Fragmentation Analysis (MS/MS)[3]
Understanding the fragmentation is crucial for distinguishing this molecule from isomers (e.g., 4-piperidinyl analogs). The fragmentation pattern is dictated by the stability of the piperidine ring versus the acetyl group.
Primary Fragmentation Pathways
Based on the structural motifs of piperidine and aminoacetophenone [1, 2], the following transitions are diagnostic:
-
Loss of Methyl Radical (•CH₃) / Ketene (CH₂CO):
-
While even-electron ions (ESI) rarely lose radicals, the acetyl group can undergo rearrangement to lose ketene (42 Da).
-
Transition: m/z 219 → 177.
-
-
Piperidine Ring Cleavage (Retro-Diels-Alder / Cross-Ring):
-
The piperidine ring is fragile under high collision energy (CE). Common losses include C₃H₇ fragments.
-
Diagnostic Ion: m/z 84 (Piperidinium ion, C₅H₁₀N⁺) is often a dominant low-mass fragment if the charge is retained on the piperidine nitrogen.
-
-
Combined Loss (Core Stability):
-
The phenyl-amine core is highly stable.
-
Transition: m/z 219 → 135 (Loss of Piperidine ring elements).
-
Predicted MRM Transitions
For quantitative assays (PK studies), use the following transitions:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Structural Assignment |
| 219.15 | 84.10 | 25 | Piperidinium ring (Quantifier) |
| 219.15 | 177.10 | 15 | Loss of Ketene (CH₂=C=O) |
| 219.15 | 134.05 | 35 | Amino-acetophenone core fragment |
Fragmentation Pathway Diagram
The following visualization maps the specific bond cleavages.
Figure 2: Proposed fragmentation tree illustrating the primary dissociation pathways under Collision Induced Dissociation (CID).
Troubleshooting & Quality Assurance
To ensure data integrity (Trustworthiness), implement these self-validating checks:
-
Isomer Differentiation:
-
Issue: Regioisomers (e.g., piperidine at position 4 instead of 5) have identical mass.
-
Solution: The ortho-amino group in the target molecule allows for a specific "ortho effect" (hydrogen bonding with the carbonyl oxygen), which often results in a distinct retention time and a higher abundance of the [M-H₂O]⁺ fragment compared to para-isomers [3].
-
-
Carryover Check:
-
Piperidine derivatives are "sticky" on C18 columns due to the basic nitrogen interacting with residual silanols.
-
Protocol: Inject a blank (Acetonitrile + 0.1% Formic Acid) after the highest standard. If signal > 20% of LLOQ, add 0.5% Ammonia to the needle wash.
-
-
Signal Suppression:
-
If analyzing in biological matrices (plasma), monitor the phospholipid transition (m/z 184 → 184) to ensure the analyte does not co-elute with matrix suppressors.
-
References
-
BenchChem. (2025).[1][2] Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2'-Aminoacetophenone Derivatives. Retrieved from
-
Dias, H. J., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry. Retrieved from
-
NIST Mass Spectrometry Data Center. (2023). Ethanone, 1-(2,5-dihydroxyphenyl)- Spectra and Data. Retrieved from
-
PubChem. (2025). Compound Summary: 1-[2-(Methylamino)piperidin-1-yl]ethanone.[3] Retrieved from
Sources
A Comprehensive Technical Guide to the Purity and Characterization of 1-(2-Amino-5-piperidinophenyl)-1-ethanone
Foreword: The Imperative of Rigorous Characterization in Drug Development
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's identity, purity, and stability is not merely a regulatory requirement; it is the bedrock of scientific integrity and, ultimately, patient safety. The compound 1-(2-Amino-5-piperidinophenyl)-1-ethanone, a substituted aromatic ketone, presents a unique set of analytical challenges due to its multiple functional groups: a primary aromatic amine, a tertiary aliphatic amine (within the piperidine ring), and a ketone. Each of these moieties contributes to the molecule's chemical reactivity and potential impurity profile. This guide provides a comprehensive framework for the purification and characterization of this molecule, grounded in established analytical principles and regulatory expectations. Our approach is not a rigid protocol but rather a strategic workflow designed to yield a holistic understanding of the compound's chemical nature.
Strategic Purification: From Crude Synthesis to Analytical Grade
The journey to comprehensive characterization begins with the isolation of 1-(2-Amino-5-piperidinophenyl)-1-ethanone in a highly purified form. The choice of purification strategy is dictated by the physicochemical properties of the target compound and the nature of the impurities generated during its synthesis.
Understanding the Impurity Profile
A thorough understanding of the synthetic route is paramount to anticipating potential impurities.[1] For instance, common impurities could include unreacted starting materials, by-products from side reactions, or residual solvents. Given the structure of 1-(2-Amino-5-piperidinophenyl)-1-ethanone, potential impurities might include isomers, oxidized species of the primary amine, or products of incomplete piperidine substitution.
Primary Purification Techniques
For many aromatic ketones, purification can be achieved through distillation or recrystallization.[2] However, the presence of the polar amino and piperidine groups in our target molecule suggests that chromatographic methods will likely be more effective.
Experimental Protocol: Flash Column Chromatography
This technique is a cornerstone for the purification of moderately polar organic compounds.
-
Stationary Phase: Silica gel (230-400 mesh) is a common choice due to its effectiveness in separating compounds with varying polarities.
-
Mobile Phase Selection (The "Why"): The key is to find a solvent system that provides adequate separation between the desired product and its impurities. A gradient elution is often employed, starting with a non-polar solvent and gradually increasing the polarity.
-
Initial Eluent: A non-polar solvent like hexanes or heptane.
-
Polar Modifier: Ethyl acetate or dichloromethane is gradually added to increase the polarity and elute the more polar compounds. The basicity of the piperidine and the primary amine may cause tailing on silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the mobile phase.
-
-
Monitoring: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of the purification.[3]
-
Post-Purification: Fractions containing the pure product are combined and the solvent is removed under reduced pressure.
Final Polishing: Recrystallization
Following chromatographic purification, recrystallization can be employed to achieve a higher degree of purity and to obtain the compound in a crystalline form, which is often desirable for long-term stability and ease of handling.
Experimental Protocol: Recrystallization
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent pair system, such as ethanol/water or ethyl acetate/hexanes, may also be effective.
-
Procedure:
-
Dissolve the compound in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature.
-
Further cooling in an ice bath can promote crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[3]
-
Dry the crystals under vacuum to remove residual solvent.
-
Orthogonal Characterization: A Multi-Technique Approach
No single analytical technique can definitively confirm the structure and purity of a compound. Therefore, a battery of orthogonal (complementary) techniques is employed to build a comprehensive and self-validating analytical data package.
Workflow for Comprehensive Characterization
Caption: Orthogonal workflow for the comprehensive characterization of 1-(2-Amino-5-piperidinophenyl)-1-ethanone.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile and thermally labile compounds, making it ideal for our target molecule.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Rationale: RP-HPLC separates compounds based on their hydrophobicity. The non-polar stationary phase retains more hydrophobic compounds longer.
-
Column: A C18 column is a versatile and common choice for a wide range of pharmaceutical compounds.[4]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used. The presence of basic nitrogens in the analyte can lead to peak tailing due to interaction with residual silanols on the silica-based stationary phase. To counteract this, an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) is often added to the mobile phase to protonate the basic sites and improve peak shape.[5]
-
Detection: A UV detector set at a wavelength where the aromatic ring exhibits strong absorbance (e.g., 254 nm) is suitable.
-
Validation: The HPLC method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[6][7][8]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. While the target molecule itself may not be sufficiently volatile for GC analysis without derivatization, this technique is invaluable for detecting residual solvents and volatile by-products from the synthesis.[9]
Definitive Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR spectra should be acquired.
-
¹H NMR: This will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Expected signals would include:
-
Aromatic protons in the 6.5-8.0 ppm region. The substitution pattern will lead to a specific splitting pattern.
-
Protons on the piperidine ring, likely in the 1.5-3.5 ppm range.
-
A singlet for the methyl protons of the acetyl group around 2.5 ppm.
-
A broad singlet for the primary amine protons.
-
-
¹³C NMR: This spectrum will show a signal for each unique carbon atom in the molecule.[10][11][12] Expected signals would include:
-
A carbonyl carbon signal downfield, typically >190 ppm.
-
Aromatic carbons in the 110-150 ppm region.
-
Aliphatic carbons of the piperidine ring and the methyl group at higher field.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[13]
-
Expected Absorptions:
-
N-H stretch: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region.[14][15]
-
C=O stretch: The ketone carbonyl will exhibit a strong absorption band around 1680-1660 cm⁻¹, with the frequency influenced by conjugation with the aromatic ring.[16]
-
C-N stretch: Aromatic amines show a C-N stretching band in the 1335-1250 cm⁻¹ region.[15]
-
Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring.
-
Confirmation of Elemental Composition
Elemental Analysis
This technique provides the percentage composition of carbon, hydrogen, and nitrogen (and sometimes sulfur, CHNS) in the sample.[17][18] The experimentally determined percentages should closely match the theoretical values calculated from the molecular formula (C₁₃H₁₈N₂O). This provides strong evidence for the empirical formula of the compound.
| Element | Theoretical % |
| Carbon | 71.53 |
| Hydrogen | 8.31 |
| Nitrogen | 12.83 |
| Oxygen | 7.33 |
Impurity Thresholds and Qualification
The International Council for Harmonisation (ICH) provides guidelines on the reporting, identification, and qualification of impurities in new drug substances.[19]
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level at which the structure of an impurity must be determined.[1]
-
Qualification Threshold: The level at which the biological safety of an impurity must be established.
These thresholds are dependent on the maximum daily dose of the drug substance.[20][21]
Decision Tree for Impurity Management
Caption: Decision-making process for the management of impurities based on ICH guidelines.
Conclusion: A Commitment to Analytical Excellence
The comprehensive purity assessment and characterization of 1-(2-Amino-5-piperidinophenyl)-1-ethanone, or any active pharmaceutical ingredient, is a multifaceted endeavor that demands a strategic and orthogonal analytical approach. By integrating robust purification techniques with a suite of complementary characterization methods, and by adhering to the principles of analytical procedure validation, researchers and drug development professionals can ensure a thorough understanding of their molecule. This commitment to analytical excellence is fundamental to building a robust data package that supports regulatory filings and, most importantly, ensures the quality and safety of new medicines.
References
-
Canadian Science Publishing. 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Available from: [Link]
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Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]
-
Elementar. Instrumentation for chemical & pharmaceutical applications. Available from: [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
-
European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Available from: [Link]
-
European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. Available from: [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
- Google Patents. DE102007032451B4 - Process for the preparation of aromatic ketones.
- Google Patents. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
- Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
-
ICH. Quality Guidelines. Available from: [Link]
-
ICH. Impurities in New Drug Substances Q3A(R2). Available from: [Link]
-
Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Available from: [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]
-
Oxford Academic. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Available from: [Link]
-
PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available from: [Link]
-
ResearchGate. (PDF) Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Available from: [Link]
-
U.S. Food and Drug Administration. Guidance for Industry - Q3A Impurities in New Drug Substances. Available from: [Link]
-
University of Calgary. IR: amines. Available from: [Link]
- Various. Infrared Spectroscopy - CDN.
-
YouTube. IR Spectroscopy - Basic Introduction. Available from: [Link]
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A Strategic Guide to Unveiling the Biological Potential of 1-(2-Amino-5-piperidinophenyl)-1-ethanone
A Whitepaper for Drug Discovery & Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
In the landscape of medicinal chemistry, the assembly of privileged scaffolds into novel molecular architectures presents a fertile ground for the discovery of new therapeutic agents. The molecule 1-(2-Amino-5-piperidinophenyl)-1-ethanone represents such a case—a unique constellation of the bio-isosterically significant aminophenyl ethanone core and the ubiquitous piperidine moiety. While direct biological data for this specific entity remains unpublished, its structural components are hallmarks of numerous pharmacologically active agents. This technical guide outlines a comprehensive, multi-tiered strategy for the systematic evaluation of its biological potential. We provide a plausible synthetic pathway, a robust framework for in silico prediction of its pharmacokinetics and potential targets, and detailed, field-proven protocols for a cascade of in vitro assays, from broad cytotoxicity screening to specific target-based assessments. This document is intended to serve as a roadmap for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this and structurally related novel chemical entities.
Introduction: Deconstructing the Pharmacophoric Potential
The structure of 1-(2-Amino-5-piperidinophenyl)-1-ethanone is a compelling starting point for a drug discovery campaign due to the established pharmacological relevance of its constituent parts.
-
The Piperidine Scaffold: This six-membered nitrogen-containing heterocycle is a cornerstone of modern pharmaceuticals.[1] Its conformational flexibility and ability to engage in hydrogen bonding allow it to serve as a versatile scaffold for interacting with a wide array of biological targets.[2] The presence of the piperidine motif often enhances a molecule's druggability by improving pharmacokinetic properties such as metabolic stability and membrane permeability.[2] It is a key structural feature in drugs targeting the central nervous system (CNS), as well as in anticancer and antimicrobial agents.[3]
-
The Aminophenyl Ethanone Core: The aminophenyl ketone structure is a well-established pharmacophore and a versatile synthetic intermediate.[4] Derivatives of this scaffold have been investigated for a range of activities, including potential antidepressant effects.[5] The primary amino group and the ketone functionality provide key points for hydrogen bonding and other molecular interactions within a protein's binding pocket, while also serving as handles for further chemical modification.
The combination of these two moieties in 1-(2-Amino-5-piperidinophenyl)-1-ethanone creates a novel chemical space with the potential for unique biological activities, warranting a systematic and rigorous investigation.
Proposed Synthesis Pathway
To enable experimental evaluation, a reliable synthetic route to the target compound is paramount. Based on established organometallic and reduction methodologies, we propose a two-step synthesis starting from the commercially available 1-(5-bromo-2-nitrophenyl)ethanone.
Step 1: Buchwald-Hartwig Amination
The first step involves a palladium-catalyzed cross-coupling reaction to form the C-N bond between the aryl bromide and piperidine. The Buchwald-Hartwig amination is a robust and widely used method for this transformation due to its high functional group tolerance.[5][6]
-
Protocol:
-
To an oven-dried Schlenk flask under an inert argon atmosphere, add 1-(5-bromo-2-nitrophenyl)ethanone (1.0 eq), piperidine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like X-Phos (0.04 eq), and a base such as sodium tert-butoxide (NaOtBu) (1.4 eq).
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture at 80-100 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product, 1-(5-(piperidin-1-yl)-2-nitrophenyl)ethanone, by column chromatography.
-
Step 2: Chemoselective Nitro Group Reduction
The second step is the selective reduction of the nitro group to a primary amine, leaving the ketone functionality intact. This chemoselectivity can be achieved using metal-acid systems like tin (Sn) in hydrochloric acid (HCl).[7][8]
-
Protocol:
-
Dissolve the purified 1-(5-(piperidin-1-yl)-2-nitrophenyl)ethanone (1.0 eq) in a solvent such as ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) or metallic tin (Sn) powder.
-
Slowly add concentrated hydrochloric acid (HCl) and heat the mixture to reflux.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and carefully neutralize it with a saturated sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product, 1-(2-Amino-5-piperidinophenyl)-1-ethanone, via column chromatography or recrystallization.
-
Caption: Proposed two-step synthesis of the target compound.
In Silico Assessment of Biological Potential
Before committing to resource-intensive wet-lab experiments, a robust in silico analysis can provide critical insights into the compound's drug-likeness and guide the experimental strategy.
Pharmacokinetic (ADMET) and Physicochemical Property Prediction
We recommend using freely accessible and well-validated web tools such as SwissADME and ADMETlab 2.0 to generate an initial profile of the compound.[7][9][10] These platforms use a combination of predictive models to estimate a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.
-
Methodology:
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 1-(2-Amino-5-piperidinophenyl)-1-ethanone.
-
Input the SMILES string into the SwissADME web server (]">http://www.swissadme.ch).
-
Analyze the output, focusing on key parameters such as Lipinski's Rule of Five, gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and potential for P-glycoprotein substrate- or inhibitor-based interactions.
-
Cross-validate these predictions using another platform like ADMET-AI for a more comprehensive profile.[11]
-
-
Data Presentation: The predicted properties should be summarized in a clear, tabular format.
| Property | Predicted Value | Interpretation / Rule of Thumb |
| Molecular Weight ( g/mol ) | e.g., 218.29 | < 500 (Lipinski) |
| LogP (Lipophilicity) | e.g., 2.50 | < 5 (Lipinski) |
| H-bond Donors | e.g., 1 | < 5 (Lipinski) |
| H-bond Acceptors | e.g., 3 | < 10 (Lipinski) |
| GI Absorption | e.g., High | High is favorable for oral drugs |
| BBB Permeant | e.g., Yes/No | Target-dependent desirability |
| P-gp Substrate | e.g., No | Non-substrates are preferred |
Table 1: Hypothetical in silico ADMET and physicochemical property predictions.
Biological Activity Spectra Prediction
To generate initial hypotheses about the compound's potential biological activities, tools like PASS (Prediction of Activity Spectra for Substances) Online are invaluable. PASS compares the structure of the input molecule to a large database of known bioactive compounds and calculates the probability of it exhibiting various activities.[5]
-
Methodology:
-
Submit the structure of 1-(2-Amino-5-piperidinophenyl)-1-ethanone to the PASS Online server ([Link]).
-
The server provides a list of potential biological activities, each with a Pa (probability to be active) and Pi (probability to be inactive) score.
-
Prioritize activities where Pa > Pi, with a particular focus on those with high Pa values (e.g., > 0.7).
-
-
Data Presentation: A table summarizing the top predicted activities provides a clear starting point for investigation.
| Predicted Biological Activity | Pa (Prob. Active) | Pi (Prob. Inactive) | Plausibility based on Scaffolds |
| e.g., Kinase Inhibitor | e.g., 0.850 | e.g., 0.015 | High (many kinase inhibitors contain N-heterocycles) |
| e.g., GPCR Ligand | e.g., 0.780 | e.g., 0.030 | High (piperidine is a common GPCR pharmacophore) |
| e.g., Antineoplastic | e.g., 0.750 | e.g., 0.045 | Moderate to High |
| e.g., Antiviral | e.g., 0.690 | e.g., 0.060 | Moderate |
Table 2: Hypothetical PASS Online prediction results.
Molecular Target Identification via Reverse Docking
Reverse docking, also known as target fishing, is a computational technique that screens a single ligand against a large library of protein structures to identify potential binding targets. This approach can refine the broad predictions from PASS into specific, testable protein-ligand interaction hypotheses.
-
Methodology:
-
Prepare a 3D structure of the ligand, 1-(2-Amino-5-piperidinophenyl)-1-ethanone, and optimize its geometry.
-
Utilize a reverse docking server or software (e.g., SwissTargetPrediction, PharmMapper, or a custom script with AutoDock Vina).
-
Screen the ligand against a comprehensive library of human protein structures (e.g., from the Protein Data Bank).
-
Analyze the results based on docking scores and binding energies. The top-ranking proteins or protein families (e.g., serine/threonine kinases, G-protein coupled receptors) become high-priority candidates for experimental validation.
-
Proposed Experimental Investigation Workflow
Based on the in silico analysis, a tiered experimental approach is proposed to efficiently screen the compound, starting with broad activity and moving towards specific target validation.
Caption: A tiered workflow for experimental validation.
Detailed Experimental Protocols
The following protocols are provided as templates and should be optimized for the specific cell lines and targets being investigated.
Tier 1: General Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] It is a crucial first step to determine the compound's general effect on cell health and to establish a concentration range for subsequent, more specific assays.
-
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Step-by-Step Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa, HEK293, or a cancer cell line like A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a stock solution of 1-(2-Amino-5-piperidinophenyl)-1-ethanone in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle (DMSO) controls.
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[4]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix gently and incubate overnight in the incubator. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
Tier 2: Targeted Screening - Kinase Inhibition Assay
If in silico predictions suggest kinase inhibition, a high-throughput kinase assay is the logical next step. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.
-
Principle: After the kinase reaction, remaining ATP is depleted. Then, ADP is converted back to ATP, which is used by luciferase to generate light. The light signal is directly proportional to the ADP produced and thus to kinase activity. Inhibition is observed as a decrease in luminescence.
-
Step-by-Step Protocol:
-
Reaction Setup: In a 96- or 384-well plate, set up the kinase reaction. This includes the kinase of interest, its specific substrate, ATP at or near its Kₘ concentration, and the test compound at various concentrations. The total reaction volume is typically 5-10 µL.
-
Kinase Reaction: Incubate the plate at the optimal temperature (e.g., 30°C) for the kinase for a set period (e.g., 60 minutes).
-
ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Detection: Add a double volume of Kinase Detection Reagent. This reagent converts ADP to ATP and contains luciferase/luciferin. Incubate for 30-60 minutes at room temperature.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC₅₀ value.
-
Tier 2: Targeted Screening - Receptor Binding Assay
If GPCRs or other receptors are predicted targets, a competitive radioligand binding assay is the gold standard for confirming interaction. This protocol describes a filtration-based assay.
-
Principle: A radiolabeled ligand with known affinity for the receptor is incubated with a source of the receptor (e.g., cell membranes). The test compound is added to compete for binding. The amount of bound radioactivity is measured, and a decrease indicates that the test compound is displacing the radioligand.
-
Step-by-Step Protocol:
-
Plate Preparation: Use a 96-well filter plate (e.g., glass fiber GF/C). Pre-treat the filter with a solution like 0.3% polyethylenimine (PEI) to reduce non-specific binding.
-
Reaction Mixture: In each well, add the assay buffer, the cell membrane preparation expressing the target receptor (3-20 µg protein), the test compound at various concentrations, and a fixed concentration of a suitable radioligand (e.g., ³H-spiperone for dopamine receptors) at or below its Kₑ. The final volume is typically 250 µL.
-
Incubation: Incubate the plate for 60-90 minutes at a suitable temperature (e.g., 30°C) with gentle agitation to reach equilibrium.
-
Filtration and Washing: Stop the reaction by rapid vacuum filtration. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate. Add liquid scintillation cocktail to each well.
-
Radioactivity Measurement: Count the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of a known unlabeled ligand) from total binding. Plot the percent specific binding against the test compound concentration to calculate the IC₅₀, which can then be converted to a Ki (inhibition constant).
-
Data Interpretation and Future Directions
The results from this tiered approach will provide a solid foundation for decision-making.
-
High Cytotoxicity in Tier 1: If the compound shows potent, non-specific cytotoxicity (e.g., IC₅₀ < 1 µM across multiple cell lines), it may be a candidate for development as an anticancer agent, warranting further investigation into its mechanism of cell death (e.g., apoptosis assays).
-
Selective "Hit" in Tier 2: A confirmed "hit" in a kinase or receptor assay (e.g., IC₅₀ < 10 µM) with low general cytotoxicity is a strong starting point. The next steps would involve:
-
Selectivity Profiling: Screening the compound against a broader panel of related kinases or receptors to determine its selectivity profile.
-
Mechanism of Action Studies: For a kinase inhibitor, this could involve determining if the inhibition is ATP-competitive. For a receptor ligand, it would involve functional assays (e.g., cAMP measurement, calcium flux) to determine if it is an agonist or antagonist.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of the parent compound to improve potency and selectivity, marking the beginning of a lead optimization campaign.
-
If initial screens yield no significant activity, the in silico models should be revisited. It is possible the compound acts on a target class not initially predicted, or that it requires metabolic activation.
Caption: Hypothetical signaling pathway inhibited by the test compound.
Conclusion
1-(2-Amino-5-piperidinophenyl)-1-ethanone stands as a molecule of significant latent potential, born from the strategic fusion of two pharmacologically validated scaffolds. While its biological activity profile is currently a tabula rasa, the true value for a drug discovery organization lies not in what is known, but in the efficiency and rigor of the process to uncover what is not. The integrated in silico and in vitro strategy detailed in this guide provides a scientifically sound, resource-conscious, and self-validating pathway to thoroughly interrogate this potential. By systematically predicting, synthesizing, and screening, research teams can rapidly determine if this compound is a promising hit worthy of a lead optimization program, a tool compound for probing biological pathways, or a scaffold for future medicinal chemistry efforts.
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Buchwald-Hartwig amination. (n.d.). Wikipedia. Available at: [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. Available at: [Link]
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. Available at: [Link]
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Azeez Basha, S. A., et al. (2018). PASS: A COMPUTERIZED PREDICTION OF BIOLOGICAL ACTIVITY SPECTRA FOR CHEMICAL SUBSTANCES. Indo American Journal of Pharmaceutical Research, 8(06). Available at: [Link]
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SwissADME. (n.d.). Swiss Institute of Bioinformatics. Available at: [Link]
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Kharkar, P. S., et al. (2014). Using reverse docking for target identification and its applications for drug discovery. Expert Opinion on Drug Discovery, 9(12), 1433-1453. Available at: [Link]
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Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
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Reduction of Nitro Groups. (2018). Master Organic Chemistry. Available at: [Link]
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In Silico Target Prediction. (n.d.). Creative Biolabs. Available at: [Link]
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Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Available at: [Link]
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1-(3-Aminophenyl)ethanone. (n.d.). PharmaCompass. Available at: [Link]
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Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry. Available at: [Link]
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Dong, J., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14. Available at: [Link]
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Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. (1995). PubMed. Available at: [Link]
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1-(2-Amino-4,5-dimethylphenyl)ethanone. (2018). ResearchGate. Available at: [Link]
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Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Available at: [Link]
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Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (2020). ResearchGate. Available at: [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. Available at: [Link]
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Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). University of Bath. Available at: [Link]
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Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]
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Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. (2020). Methods in Molecular Biology. Available at: [Link]
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Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. (2020). Springer Link. Available at: [Link]
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Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. Available at: [Link]
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Synthesis of 3-nitroacetophenone. (n.d.). Masaryk University. Available at: [Link]
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Chemoselective reductions of 4-nitroacetophenone. (2022). Chemistry Online. Available at: [Link]
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Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Available at: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(19), 6458. Available at: [Link]
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Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. (2016). PubMed. Available at: [Link]
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Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. (2023). Organic Chemistry Portal. Available at: [Link]
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Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. (2021). White Rose Research Online. Available at: [Link]
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An In-depth Technical Guide on the Role of 1-(2-Amino-5-methylphenyl)ethanone in Medicinal Chemistry
A Note on the Core Compound: Initial literature searches for "1-(2-Amino-5-piperidinophenyl)-1-ethanone" did not yield significant data, suggesting it is not a widely studied or commercially available compound. This guide will therefore focus on the closely related and structurally significant analogue, 1-(2-Amino-5-methylphenyl)ethanone . This compound, also known as 2-amino-5-methylacetophenone, serves as a critical and versatile building block in synthetic organic and medicinal chemistry. Its strategic placement of a nucleophilic amino group and an electrophilic ketone on a phenyl ring makes it an ideal precursor for the construction of a variety of heterocyclic scaffolds that are prevalent in numerous biologically active compounds.
Introduction: The Strategic Importance of 2-Aminoacetophenones
In the landscape of drug discovery, the 2-aminoacetophenone framework is a cornerstone for diversity-oriented synthesis (DOS). This strategy allows for the creation of large libraries of structurally diverse molecules from a common starting material, accelerating the discovery of new therapeutic agents.[1] The value of 1-(2-Amino-5-methylphenyl)ethanone lies in its bifunctional nature, enabling it to participate in a variety of cyclization and condensation reactions. Its primary and most celebrated role is as a key precursor in the Friedländer annulation , a robust and straightforward method for synthesizing quinoline ring systems.[2] Quinolines are a "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs with a vast range of therapeutic applications, including anticancer, antimicrobial, antimalarial, and anti-inflammatory activities.[3][4] This guide will elucidate the synthesis of 1-(2-Amino-5-methylphenyl)ethanone and detail its pivotal role in the generation of these vital heterocyclic structures.
Physicochemical and Structural Properties
1-(2-Amino-5-methylphenyl)ethanone is a stable, crystalline solid under standard conditions. Its key structural feature is an intramolecular hydrogen bond between the amino group's hydrogen and the ketone's oxygen, which influences its reactivity and physical properties.[5]
| Property | Value | Source |
| CAS Number | 25428-06-2 | [2] |
| Molecular Formula | C₉H₁₁NO | [2] |
| Molecular Weight | 149.19 g/mol | [2] |
| Appearance | Yellow crystalline powder | [6] |
| Key Functional Groups | Primary amine (-NH₂), Ketone (C=O) | [1] |
| Solubility | Soluble in organic solvents | [1] |
Synthesis of the Core Scaffold: 1-(2-Amino-5-methylphenyl)ethanone
The reliable and scalable synthesis of 1-(2-Amino-5-methylphenyl)ethanone is crucial for its application in drug development. A common and efficient laboratory-scale synthesis starts from the commercially available 4-methylacetophenone.[2]
Synthetic Pathway Overview
The synthesis is a two-step process involving:
-
Nitration: An electrophilic aromatic substitution to introduce a nitro group ortho to the acetyl group. The methyl group at the para-position directs the incoming nitro group to the 2-position.
-
Reduction: The nitro group is selectively reduced to a primary amine to yield the final product.
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An In-depth Technical Guide to Substituted 1-(2-Aminophenyl)ethanone Derivatives as Versatile Building Blocks in Synthesis
A Senior Application Scientist's Perspective on Harnessing the Synthetic Potential of ortho-Aminoacetophenones in Drug Discovery and Materials Science
Introduction: The Strategic Pivot from a Novel Scaffold to a Foundational Building Block
Initial exploration for "1-(2-Amino-5-piperidinophenyl)-1-ethanone" reveals its status as a novel or sparsely documented chemical entity. In the landscape of chemical synthesis and drug development, while the pursuit of novel structures is paramount, the strategic advantage often lies in the masterful manipulation of well-established, versatile building blocks. This guide, therefore, pivots to a more foundational yet powerful class of molecules: substituted 1-(2-aminophenyl)ethanone derivatives . This family of compounds, with 2'-aminoacetophenone as its parent, serves as a cornerstone for the synthesis of a multitude of heterocyclic systems, particularly quinolines. We will delve into the rich chemistry of these derivatives, exploring their synthesis, reactivity, and applications, with a dedicated focus on methodologies for introducing the piperidinyl moiety—a privileged scaffold in medicinal chemistry—thereby providing a strategic pathway toward the originally contemplated structure and its analogues.
Core Compound Profile: 1-(2-Aminophenyl)ethanone
1-(2-Aminophenyl)ethanone, also known as 2'-aminoacetophenone or o-aminoacetophenone, is a bifunctional organic molecule featuring an aniline ring substituted with an acetyl group at the ortho position. This unique arrangement of a nucleophilic amino group and an electrophilic carbonyl group in proximity is the cornerstone of its synthetic utility.
Physicochemical Properties
A summary of the key physicochemical properties of the parent compound, 1-(2-aminophenyl)ethanone, is presented below. These properties are crucial for designing reaction conditions, purification protocols, and for understanding the compound's behavior in various chemical environments.
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO | [1] |
| Molecular Weight | 135.16 g/mol | [1] |
| Appearance | Yellow to yellow-brown liquid/solid | [2] |
| Odor | Grape-like | [2] |
| Boiling Point | 294 °C; 195 °C at 15 mmHg | [3] |
| Melting Point | 106 °C | [3] |
| Density | ~1.112 g/mL at 25 °C | [2] |
| Solubility | Soluble in alcohol and ether; practically insoluble in water | [1] |
| pKa (conjugate acid) | 2.76 | [3] |
Synthetic Pathways to 1-(2-Aminophenyl)ethanone Derivatives
The synthesis of substituted 1-(2-aminophenyl)ethanones can be achieved through several reliable methods, often starting from readily available precursors. A common and illustrative method involves the nitration of a substituted acetophenone followed by the selective reduction of the nitro group.
Experimental Protocol: Synthesis of 1-(2-Amino-5-methylphenyl)ethanone
This protocol outlines a two-step synthesis starting from 4-methylacetophenone.
Step 1: Nitration of 4-Methylacetophenone
-
To a stirred solution of 4-methylacetophenone in concentrated sulfuric acid, cooled in an ice bath, slowly add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid).
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the nitrated intermediate.
Step 2: Reduction of the Nitro Group
-
Dissolve the nitrated intermediate in a suitable solvent, such as ethanol or methanol.
-
Add a reducing agent, for example, tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium-on-carbon catalyst under a hydrogen atmosphere.
-
Heat the reaction mixture to reflux or stir at room temperature until the reduction is complete (monitored by TLC).
-
After cooling, neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and remove the solvent to obtain the crude 1-(2-amino-5-methylphenyl)ethanone.
-
Purify the product by column chromatography or recrystallization.[4]
The Cornerstone Reaction: Friedländer Annulation for Quinolines
The most significant application of 1-(2-aminophenyl)ethanone derivatives is in the Friedländer annulation , a powerful method for the synthesis of quinolines. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[5][6]
The reaction can be catalyzed by acids (e.g., p-toluenesulfonic acid, trifluoroacetic acid) or bases (e.g., potassium hydroxide, piperidine) and can often be accelerated by microwave irradiation.[7][8]
Caption: Generalized workflow of the Friedländer annulation.
Experimental Protocol: Microwave-Assisted Friedländer Synthesis of a Substituted Quinoline
This protocol describes the synthesis of 2,7-dimethyl-4-phenylquinoline from 1-(2-amino-5-methylphenyl)ethanone and acetophenone.[4]
Materials:
-
1-(2-Amino-5-methylphenyl)ethanone (1.49 g, 10 mmol)
-
Acetophenone (1.20 g, 10 mmol)
-
Ethanol (20 mL)
-
10 M aqueous potassium hydroxide (0.5 mL)
-
Microwave synthesis vial (10 mL) and microwave synthesizer
Procedure:
-
In a 10 mL microwave synthesis vial, combine 1-(2-amino-5-methylphenyl)ethanone and acetophenone.
-
Add ethanol and the aqueous potassium hydroxide solution.
-
Seal the vial and place it in the microwave synthesizer.
-
Heat the reaction mixture to reflux with stirring for 6-8 hours, or until TLC indicates the consumption of starting materials.
-
After cooling to room temperature, pour the reaction mixture into 100 mL of cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2,7-dimethyl-4-phenylquinoline.[4]
Medicinal Chemistry Applications of Quinolines Derived from 1-(2-Aminophenyl)ethanones
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The versatility of the Friedländer synthesis allows for the creation of diverse quinoline libraries for drug discovery. Quinolines exhibit a broad spectrum of biological activities, including:
-
Antiviral: Derivatives have shown activity against various viruses, including HIV, Zika virus, and hepatitis C virus.[9]
-
Anticancer: Compounds like camptothecin and its analogues are potent anticancer agents.[9]
-
Antibacterial: The fluoroquinolone class of antibiotics (e.g., ciprofloxacin, levofloxacin) are widely used to treat bacterial infections.[10]
-
Antimalarial: Quinine and chloroquine are classic examples of quinoline-based antimalarial drugs.[11]
Introducing the Piperidine Moiety: A Gateway to Novel Drug Candidates
The piperidine ring is another privileged structure in medicinal chemistry, present in numerous approved drugs.[12] The introduction of a piperidine substituent onto the 1-(2-aminophenyl)ethanone framework can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. The most effective method for forging this C-N bond is the Buchwald-Hartwig amination .
The Buchwald-Hartwig Amination: A Powerful C-N Cross-Coupling Reaction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine.[13][14] This reaction is highly efficient for the synthesis of N-aryl piperidines.
Caption: Conceptual workflow for the synthesis of a piperidinyl-substituted aminophenyl ethanone via Buchwald-Hartwig amination.
Hypothetical Protocol: Synthesis of 1-(2-Amino-5-piperidinophenyl)-1-ethanone
This protocol outlines a hypothetical synthesis based on the principles of the Buchwald-Hartwig amination. The starting material, 1-(2-amino-5-bromophenyl)ethanone, is a known compound.
Materials:
-
1-(2-Amino-5-bromophenyl)ethanone
-
Piperidine
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., XPhos, SPhos)
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide)
-
Anhydrous toluene or dioxane as the solvent
Procedure:
-
To an oven-dried Schlenk flask, add the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere (e.g., argon or nitrogen).
-
Add 1-(2-amino-5-bromophenyl)ethanone and the anhydrous solvent.
-
Add piperidine via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the target compound.
Conclusion and Future Outlook
While "1-(2-Amino-5-piperidinophenyl)-1-ethanone" itself is not a widely catalogued reagent, this guide demonstrates a clear and scientifically sound pathway to its synthesis and the synthesis of its analogues. By leveraging the robust and versatile chemistry of substituted 1-(2-aminophenyl)ethanones, researchers can access a vast chemical space of heterocyclic compounds. The Friedländer annulation provides a direct route to medicinally relevant quinolines, while the Buchwald-Hartwig amination offers a reliable method for incorporating the desirable piperidine moiety. The strategic combination of these powerful synthetic tools empowers chemists in drug discovery and materials science to design and create novel molecules with tailored properties, ultimately advancing the frontiers of chemical innovation.
References
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Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575. [Link]
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Organic Chemistry Portal. Friedlaender Synthesis. [Link]
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ResearchGate (2025). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]
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Adkins, H., & Cramer, H. I. (1930). A New Synthesis of Piperidine. Canadian Journal of Research, 2(4), 329-333. [Link]
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Organic Syntheses Procedure. (2018). The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Organic Syntheses, 95, 395-413. [Link]
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ResearchGate. Synthesis of quinolines (140) from 2'-aminoacetophenone (138) and... [Link]
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Yadav, J. S., Reddy, B. V. S., & Rao, R. S. (2022). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. Journal of the Iranian Chemical Society, 19(12), 5269-5278. [Link]
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Wang, Y., et al. (2015). Heteroaromatic and aniline derivatives of piperidines as potent ligands for vesicular acetylcholine transporter. ACS chemical neuroscience, 6(11), 1835–1846. [Link]
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Lasota, J., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6296. [Link]
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Defense Technical Information Center. (2025). Piperidine Synthesis. [Link]
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Al-Ostath, A., & El-Sayed, R. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal, 7, 21-42. [Link]
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Organic Chemistry Portal. Synthesis of piperidines. [Link]
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Nolan, S. P., et al. (2011). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic letters, 13(7), 1682–1685. [Link]
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ResearchGate. (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. [Link]
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Kumar, A., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. Journal of medicinal chemistry, 64(23), 17064–17107. [Link]
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ACS Publications. (2023). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. [Link]
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ResearchGate. Synthesis of quinoline (58) from (2-aminophenyl)methanol (56) and... [Link]
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MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(9), 2969. [Link]
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National Center for Biotechnology Information. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS omega, 3(4), 4189–4196. [Link]
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Methodological & Application
Synthetic route for 1-(2-Amino-5-piperidinophenyl)-1-ethanone from 1-(2-nitro-5-piperidinophenyl)-1-ethanone
An Application Guide for the Chemoselective Synthesis of 1-(2-Amino-5-piperidinophenyl)-1-ethanone
Abstract
This application note provides a comprehensive technical guide for the synthetic transformation of 1-(2-nitro-5-piperidinophenyl)-1-ethanone to the corresponding aniline, 1-(2-Amino-5-piperidinophenyl)-1-ethanone. This conversion is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We present a detailed analysis of prevalent synthetic strategies, focusing on the chemoselective reduction of the aromatic nitro group while preserving the ketone and piperidine functionalities. This guide offers two field-proven, step-by-step protocols utilizing catalytic hydrogenation and a metal-mediated reduction with stannous chloride (SnCl₂), designed for reproducibility and scalability. The document includes causality-driven explanations for experimental choices, robust protocols, methods for reaction monitoring and purification, and critical safety information to ensure both successful synthesis and operator safety.
Introduction and Strategic Overview
The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a reliable route to primary anilines.[1] The target molecule, 1-(2-Amino-5-piperidinophenyl)-1-ethanone, is a valuable building block in medicinal chemistry. Its synthesis from 1-(2-nitro-5-piperidinophenyl)-1-ethanone requires a reduction method with high chemoselectivity. The chosen method must selectively reduce the nitro group without affecting the electronically sensitive ketone or the basic piperidine ring.
This guide explores the most effective and reliable methods for this transformation, balancing reaction efficiency, operational simplicity, and safety. We will focus on two primary strategies:
-
Catalytic Transfer Hydrogenation: A widely used, clean, and efficient method employing a catalyst (e.g., Palladium on Carbon) and a hydrogen source.[2]
-
Metal-Mediated Reduction: A classic and robust method using a metal salt like tin(II) chloride, which is known for its excellent functional group tolerance.[2][3]
The selection between these methods often depends on the available laboratory infrastructure (e.g., hydrogenation apparatus), desired scale, and cost considerations.
Reaction Schematic and Mechanistic Considerations
The fundamental transformation is the six-electron reduction of the nitro group to an amine.
Caption: General synthesis of 1-(2-Amino-5-piperidinophenyl)-1-ethanone.
Mechanistic Insight:
-
Catalytic Hydrogenation: The reaction occurs on the surface of the metal catalyst (e.g., Pd/C). The nitro compound adsorbs to the catalyst surface, where it reacts with atomic hydrogen generated from H₂ gas. The reaction proceeds through nitroso and hydroxylamine intermediates to yield the final amine, with water as the only byproduct.[4]
-
Tin(II) Chloride (SnCl₂) Reduction: This method involves a series of single-electron transfers from Sn(II) to the nitro group in an acidic medium (typically HCl).[5] The tin is oxidized from Sn(II) to Sn(IV) while the nitro group is sequentially reduced. The acidic conditions protonate the intermediates, facilitating the reduction process.
Comparative Analysis of Reduction Methods
Choosing the optimal reduction strategy is paramount. The following table summarizes the key characteristics of the recommended methods.
| Feature | Catalytic Hydrogenation (Pd/C, H₂) | Tin(II) Chloride (SnCl₂) | Iron (Fe) in Acid | Sodium Dithionite (Na₂S₂O₄) |
| Primary Advantage | High efficiency, clean (water byproduct) | Excellent chemoselectivity, mild conditions | Cost-effective, good functional group tolerance | Inexpensive, safe, good for polar substrates |
| Primary Disadvantage | Specialized equipment needed, catalyst is pyrophoric | Stoichiometric tin waste, acidic workup | Requires excess metal, potential for iron sludge | Moderate yields, aqueous workup can be cumbersome |
| Chemoselectivity | Excellent for NO₂, but can reduce ketones/alkenes under harsh conditions. | High; generally does not affect ketones, esters, or nitriles.[2] | Very high; one of the mildest methods for preserving other groups.[3][6] | Good; generally selective for nitro groups.[7][8] |
| Workup | Simple filtration of catalyst. | Requires basification to break tin-amine complexes and extraction. | Filtration of iron salts, often followed by extraction. | Typically requires extraction from an aqueous solution. |
| Safety Concerns | Flammable H₂ gas, pyrophoric catalyst (handle wet).[9][10] | Corrosive HCl, tin salt disposal. | Flammable solvents, handling of acid. | SO₂ evolution possible, handle in a fume hood. |
Detailed Experimental Protocols
Safety First: All manipulations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.[11]
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is preferred for its high efficiency and clean reaction profile. It requires careful handling of the pyrophoric catalyst and flammable hydrogen gas.
Materials & Reagents
| Reagent | MW ( g/mol ) | Eq. | Amount |
| 1-(2-nitro-5-piperidinophenyl)-1-ethanone | 262.29 | 1.0 | 5.00 g (19.1 mmol) |
| 10% Palladium on Carbon (50% wet) | N/A | 5 mol % (Pd) | ~300 mg |
| Methanol (MeOH) or Ethanol (EtOH) | N/A | N/A | 100 mL |
| Hydrogen (H₂) gas | 2.02 | Excess | Balloon or cylinder |
Experimental Workflow Diagram
Caption: Step-by-step workflow for catalytic hydrogenation.
Procedure:
-
Vessel Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, add 1-(2-nitro-5-piperidinophenyl)-1-ethanone (5.00 g, 19.1 mmol).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (50% wet, ~300 mg). Causality: The nitrogen atmosphere prevents the dry catalyst from reacting with oxygen in the air.[9]
-
Solvent Addition: Add methanol (100 mL).
-
Hydrogenation Setup: Seal the flask, and connect it to a vacuum/nitrogen manifold and a hydrogen balloon.
-
Atmosphere Exchange: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to remove all oxygen.[9]
-
Hydrogen Introduction: Evacuate the flask and backfill with hydrogen from the balloon. Repeat this cycle three times.
-
Reaction: Stir the suspension vigorously at room temperature under the hydrogen balloon atmosphere. Vigorous stirring is crucial for efficient gas-liquid-solid phase mixing.
-
Monitoring: After 2-4 hours, monitor the reaction's progress. To take a sample, purge the flask with nitrogen, remove an aliquot via syringe, and then re-establish the hydrogen atmosphere.[9] Analyze the sample by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS. The product will be more polar and UV active.
-
Workup: Once the reaction is complete (disappearance of starting material), purge the flask with nitrogen three times.
-
Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite® in a Büchner funnel. CRITICAL: Do not allow the catalyst on the Celite® pad to dry, as it is pyrophoric.[10] Keep it wet with solvent at all times. Wash the pad thoroughly with additional methanol (~50 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-(2-Amino-5-piperidinophenyl)-1-ethanone as a solid.
Protocol 2: Tin(II) Chloride (SnCl₂) Reduction
This classic protocol is highly reliable and avoids the need for specialized hydrogenation equipment, making it accessible for any standard laboratory.
Materials & Reagents
| Reagent | MW ( g/mol ) | Eq. | Amount |
| 1-(2-nitro-5-piperidinophenyl)-1-ethanone | 262.29 | 1.0 | 5.00 g (19.1 mmol) |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | 4.0 | 17.2 g (76.4 mmol) |
| Ethanol (EtOH), absolute | 46.07 | N/A | 100 mL |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | ~5.0 | ~8 mL |
| Sodium Hydroxide (NaOH), 5 M solution | 40.00 | N/A | As needed (~100 mL) |
| Ethyl Acetate (EtOAc) | 88.11 | N/A | ~300 mL |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 1-(2-nitro-5-piperidinophenyl)-1-ethanone (5.00 g, 19.1 mmol) in absolute ethanol (100 mL).
-
Reagent Addition: Add tin(II) chloride dihydrate (17.2 g, 76.4 mmol) to the suspension.
-
Acidification & Heating: Carefully add concentrated HCl (~8 mL) dropwise. An exotherm may be observed. Heat the mixture to 60-70 °C (oil bath). Causality: The acidic environment is necessary for the reduction mechanism to proceed efficiently.[5]
-
Reaction: Stir the mixture at 60-70 °C for 1-3 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup - Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add 5 M NaOH solution to basify the mixture to pH > 10. A thick, white precipitate of tin hydroxides will form. Causality: Basification neutralizes the acid and breaks the tin-amine complex, precipitating tin salts and liberating the free amine product.
-
Extraction: Add ethyl acetate (150 mL) and stir vigorously for 30 minutes.
-
Filtration: Filter the entire mixture through a pad of Celite® to remove the tin salts. Wash the filter cake thoroughly with additional ethyl acetate (~150 mL).
-
Phase Separation: Transfer the filtrate to a separatory funnel and separate the organic layer. Wash the organic layer with brine (1 x 100 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.
Purification and Characterization
The crude product from either method can be purified to >98% purity by recrystallization.
-
Recrystallization Protocol:
-
Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol.
-
If the solution is colored, a small amount of activated carbon can be added and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[12]
-
-
Characterization:
-
¹H NMR & ¹³C NMR: To confirm the structure. The disappearance of the nitro-aromatic protons and the appearance of a broad singlet for the -NH₂ protons (typically around 4-5 ppm) are key indicators.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (Expected [M+H]⁺ ≈ 233.16).
References
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- CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone.
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- Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradi
- Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018-10-08).
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- Hazards associated with laboratory scale hydrogen
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Synthesis of 1-(2-Amino-5-piperidinophenyl)-1-ethanone: A Detailed Guide to Reaction Conditions and Protocols
Abstract
This comprehensive application note provides a detailed, two-step synthetic protocol for the preparation of 1-(2-Amino-5-piperidinophenyl)-1-ethanone, a valuable substituted acetophenone derivative for pharmaceutical and chemical research. The synthesis leverages a strategic combination of a palladium-catalyzed Buchwald-Hartwig amination followed by a selective nitro group reduction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanisms, step-by-step experimental procedures, and critical process parameters to ensure successful and reproducible outcomes.
Introduction and Scientific Rationale
Substituted aminoacetophenones are pivotal structural motifs in medicinal chemistry, serving as key intermediates in the synthesis of a wide array of biologically active compounds. The target molecule, 1-(2-Amino-5-piperidinophenyl)-1-ethanone, incorporates both a primary aromatic amine and a tertiary cyclic amine, making it a versatile building block for further chemical elaboration.
The synthetic strategy outlined herein is designed for efficiency and robustness. It commences with the commercially available precursor, 1-(5-Bromo-2-nitrophenyl)ethanone. This starting material is strategically chosen for its ortho-nitro group, which can be readily converted to the desired primary amine in the final step, and a bromine atom at the para-position relative to the nitro group, which serves as an ideal handle for the introduction of the piperidine moiety.
The synthesis unfolds in two key stages:
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction is employed to form the C-N bond between the aryl bromide and piperidine. The choice of catalyst, ligand, and base is critical for achieving high yields and is discussed in detail.[1][2][3]
-
Selective Nitro Group Reduction: The intermediate, 1-(2-Nitro-5-piperidinophenyl)-1-ethanone, is then subjected to reduction. This step must be performed chemoselectively to reduce the nitro group to a primary amine without affecting the ketone functionality. We present two reliable methods for this transformation: catalytic hydrogenation and chemical reduction with stannous chloride.[4][5][6]
This document provides not just a recipe, but a causal explanation for each step, empowering the researcher to troubleshoot and adapt the protocols as needed.
Visualized Synthetic Pathway
Caption: Overall synthetic route for 1-(2-Amino-5-piperidinophenyl)-1-ethanone.
Part 1: Buchwald-Hartwig Amination of 1-(5-Bromo-2-nitrophenyl)ethanone
The first step involves the palladium-catalyzed coupling of 1-(5-bromo-2-nitrophenyl)ethanone with piperidine. The Buchwald-Hartwig amination is a highly effective method for the formation of carbon-nitrogen bonds, a transformation that can be challenging using classical methods.[1][3] The success of this reaction hinges on the careful selection of the catalyst system and reaction conditions.
Mechanism and Rationale
The catalytic cycle, broadly accepted, involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine product and regenerates the Pd(0) catalyst.[2] The use of bulky, electron-rich phosphine ligands is crucial as they promote both the oxidative addition and the final reductive elimination steps.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol
Reagents and Materials
| Reagent | CAS No. | MW ( g/mol ) | Amount (mmol) | Equivalents |
| 1-(5-Bromo-2-nitrophenyl)ethanone | 41877-24-1 | 244.04 | 10.0 | 1.0 |
| Piperidine | 110-89-4 | 85.15 | 12.0 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.2 | 0.02 |
| Xantphos | 161265-03-8 | 578.68 | 0.4 | 0.04 |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 21.0 | 2.1 |
| Toluene (anhydrous) | 108-88-3 | 92.14 | - | - |
Procedure
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 1-(5-bromo-2-nitrophenyl)ethanone (2.44 g, 10.0 mmol), palladium(II) acetate (45 mg, 0.2 mmol), Xantphos (232 mg, 0.4 mmol), and cesium carbonate (6.84 g, 21.0 mmol).
-
Evacuation and Backfilling: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (50 mL) via cannula, followed by piperidine (1.19 mL, 12.0 mmol).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (100 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 1-(2-nitro-5-piperidinophenyl)-1-ethanone.
-
Purification: The crude product, typically a dark oil or solid, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.
Part 2: Selective Reduction of 1-(2-Nitro-5-piperidinophenyl)-1-ethanone
The final step is the selective reduction of the nitro group to a primary amine. It is crucial that the reducing agent does not affect the ketone functionality. We present two robust methods to achieve this transformation.
Method A: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[7] Palladium on carbon (Pd/C) is a commonly used catalyst for this purpose.[8][9]
Reagents and Materials
| Reagent | CAS No. | MW ( g/mol ) | Amount (mmol) |
| 1-(2-Nitro-5-piperidinophenyl)-1-ethanone | N/A | 248.28 | 5.0 |
| Palladium on Carbon (10% Pd) | 7440-05-3 | - | 10% w/w |
| Methanol or Ethanol | 67-56-1 / 64-17-5 | - | - |
| Hydrogen Gas (H₂) | 1333-74-0 | 2.02 | Excess |
Procedure
-
Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve 1-(2-nitro-5-piperidinophenyl)-1-ethanone (1.24 g, 5.0 mmol) in methanol or ethanol (50 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (124 mg, 10% by weight of the substrate) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 bar or a balloon) and shake or stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is usually complete within 2-6 hours, indicated by the disappearance of the starting material.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional methanol or ethanol.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 1-(2-amino-5-piperidinophenyl)-1-ethanone.
-
Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography if necessary.[10]
Method B: Reduction with Stannous Chloride (SnCl₂)
For laboratories not equipped for catalytic hydrogenation, reduction with stannous chloride dihydrate (SnCl₂·2H₂O) in a protic solvent is an excellent alternative.[4][5][6] This method is known for its high chemoselectivity in reducing aromatic nitro groups in the presence of other reducible functional groups like ketones.[11]
Reagents and Materials
| Reagent | CAS No. | MW ( g/mol ) | Amount (mmol) | Equivalents |
| 1-(2-Nitro-5-piperidinophenyl)-1-ethanone | N/A | 248.28 | 5.0 | 1.0 |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 10025-69-1 | 225.63 | 25.0 | 5.0 |
| Ethanol | 64-17-5 | 46.07 | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | - | - |
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(2-nitro-5-piperidinophenyl)-1-ethanone (1.24 g, 5.0 mmol) in ethanol (50 mL).
-
Reagent Addition: Add stannous chloride dihydrate (5.64 g, 25.0 mmol) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) with stirring. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Work-up and Neutralization: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice. Slowly add saturated sodium bicarbonate solution with stirring until the pH of the mixture is basic (pH 8-9). This will precipitate tin salts.
-
Filtration: Filter the resulting slurry through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. The product will be in the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 1-(2-amino-5-piperidinophenyl)-1-ethanone.[10]
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity. Expected analytical data would include:
-
¹H NMR and ¹³C NMR: To confirm the molecular structure and the presence of all expected functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the primary amine and the C=O stretch of the ketone.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Buchwald-Hartwig Amination: Palladium catalysts are toxic and should be handled with care. Toluene is a flammable and toxic solvent.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly maintained and operated by trained personnel. Palladium on carbon can be pyrophoric when dry and exposed to air; handle with care.
-
Stannous Chloride Reduction: The reaction with SnCl₂ is exothermic. The work-up involves handling basic solutions.
Conclusion
The synthetic route detailed in this application note provides a reliable and efficient pathway to 1-(2-Amino-5-piperidinophenyl)-1-ethanone. By leveraging a palladium-catalyzed Buchwald-Hartwig amination and a selective nitro group reduction, this valuable intermediate can be synthesized in good yields. The detailed protocols and mechanistic insights provided herein are intended to facilitate the successful application of these methods in a research and development setting.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). Method for preparing 2-nitro-5-(phenylthio)-anilines. (US6552230B1).
-
Schober, L., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 1856-1862. [Link]
- Google Patents. (n.d.). Process for the hydrogenation of meta-nitroacetophenone. (US2797244A).
-
Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835. [Link]
-
University of Leicester. (2025). Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. [Link]
-
ResearchGate. (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. [Link]
-
ResearchGate. (2023). nitrophenyl)piperidine and 1-(2,5- dimethoxy-4 -. [Link]
-
ResearchGate. (2014). Which reagent can reduce a nitro group to a primary amine but not reduce ketones?. [Link]
- Google Patents. (n.d.). Preparation method of 2-amino-5-thiophenyl- (2-methoxy) acetanilide. (CN108299259B).
-
ResearchGate. (2025). Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening. [Link]
-
PubMed. (2007). Purification and characterization of 2-aminoacetophenone reductase of newly isolated Burkholderia sp. YT. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (n.d.). Hydrogenation of 4-nitroacetophenone catalyzed by PdNPore-3, Pd/C (5 wt.% palladium loading) or Raney-Ni. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-[3-(2-Nitrophenyl)-5-phenyl-2-pyrazolin-1-yl]ethanone. [Link]
-
Chemistry Stack Exchange. (2025). What groups can be reduced by Sn/HCl?. [Link]
-
SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]
-
ResearchGate. (n.d.). Hydrogenation of Nitro-Substituted Acetophenones. [Link]
-
ResearchGate. (2012). Can anyone provide reduction of aromatic nitro in presence of other reducible groups like ketone and alkaline?. [Link]
-
PubChem. (n.d.). 1-(2-Amino-5-chlorophenyl)ethanone. [Link]
-
NIST. (n.d.). Ethanone, 1-(2-aminophenyl)-. [Link]
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Purification of 1-(2-Amino-5-piperidinophenyl)-1-ethanone by Column Chromatography: A Protocol for Mitigating Silanol Interactions
An Application Note for Drug Development Professionals
Senior Application Scientist: Dr. Gemini
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 1-(2-Amino-5-piperidinophenyl)-1-ethanone, a key synthetic intermediate characterized by its basic amino and piperidino functionalities. The inherent basicity of this compound presents a significant challenge for standard silica gel chromatography, often leading to poor separation, severe peak tailing, and low recovery due to strong interactions with acidic silanol groups on the stationary phase. This guide details a systematic approach that utilizes a base-modified mobile phase to passivate the silica surface, ensuring a high-purity yield. We will explore the causality behind the experimental choices, from mobile phase optimization using Thin-Layer Chromatography (TLC) to a step-by-step column chromatography workflow, providing researchers with a robust and reproducible method.
Compound Profile and Chromatographic Challenge
1-(2-Amino-5-piperidinophenyl)-1-ethanone is a bifunctional molecule whose purification is complicated by its chemical nature. Understanding these properties is paramount to developing an effective separation strategy.
| Property | Data |
| IUPAC Name | 1-(2-Amino-5-(piperidin-1-yl)phenyl)ethanone |
| Molecular Formula | C₁₃H₁₈N₂O |
| Molecular Weight | 218.29 g/mol |
| Key Functional Groups | Primary Aromatic Amine, Tertiary Aliphatic Amine (Piperidine), Ketone |
| Predicted Polarity | Moderately Polar, Basic |
The Core Challenge: Acid-Base Interactions on Silica
Standard silica gel is an effective and widely used stationary phase for column chromatography. However, its surface is populated with weakly acidic silanol groups (Si-OH). Basic compounds, particularly amines, can undergo strong acid-base interactions with these silanols.[1] This interaction leads to several undesirable outcomes:
-
Irreversible Adsorption: The compound binds too strongly to the silica, resulting in significant loss of material and low recovery.
-
Peak Tailing: A portion of the analyte is slowly released from the active sites, causing asymmetrical, tailing peaks, which drastically reduces resolution between the target compound and nearby impurities.
-
Compound Degradation: The acidic nature of the silica surface can potentially degrade sensitive molecules.
Our strategy directly counteracts this problem by "neutralizing" the acidic silanol groups, thereby allowing for a predictable and efficient separation based primarily on polarity.[1][2]
Caption: The problematic interaction between basic amines and silica.
The Solution: Passivation with a Base-Modified Mobile Phase
To achieve a clean separation, we must suppress the undesirable ionic interactions. The most effective method is to add a small amount of a competing, volatile base to the mobile phase, such as triethylamine (Et₃N or TEA) or ammonium hydroxide (NH₄OH).[3] This additive preferentially interacts with the acidic silanol sites, effectively rendering the silica surface inert to the basic analyte. The separation then proceeds based on the intended mechanism of differential partitioning based on polarity.
Caption: Triethylamine (TEA) neutralizes active sites on the silica.
Materials and Methods
Proper preparation is essential for a successful outcome. Ensure all glassware is clean and dry.
| Category | Item |
| Stationary Phase | Standard Grade Silica Gel (60 Å, 230-400 mesh) |
| Solvents | Ethyl Acetate (EtOAc), Hexanes, Dichloromethane (DCM), Methanol (MeOH) - all HPLC Grade |
| Additives | Triethylamine (TEA), reagent grade |
| Glassware | Chromatography column, Erlenmeyer flasks, test tubes/vials, separatory funnel, round-bottom flasks |
| Apparatus | TLC tank, TLC plates (silica gel 60 F₂₅₄), UV lamp (254 nm), rotary evaporator, magnetic stirrer |
| Crude Sample | Crude 1-(2-Amino-5-piperidinophenyl)-1-ethanone reaction mixture |
Detailed Experimental Protocol
This protocol is divided into two key stages: optimizing the separation conditions on a small scale (TLC) and then applying those conditions to the bulk purification (Column Chromatography).
Part A: Mobile Phase Optimization via Thin-Layer Chromatography (TLC)
The goal here is to find a solvent system where the target compound has an Rf value of approximately 0.25-0.35 . This Rf provides the best balance for good separation on a column.
-
Prepare Eluents: In small, labeled beakers, prepare ~10 mL of several solvent systems with varying polarities. Crucially, add 0.5-1% triethylamine (TEA) to each.
-
Initial Systems to Test:
-
20% EtOAc / 80% Hexanes + 1% TEA
-
30% EtOAc / 70% Hexanes + 1% TEA
-
40% EtOAc / 60% Hexanes + 1% TEA
-
5% MeOH / 95% DCM + 1% TEA
-
-
-
Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a minimal volume of DCM or EtOAc. Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen eluent. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle all visible spots.
-
Analyze and Select: Calculate the Rf value (Rf = distance spot traveled / distance solvent traveled) for your target compound. Identify the solvent system that gives the desired Rf of ~0.3. This will be your starting mobile phase for the column.
Part B: Column Chromatography Purification
Caption: Step-by-step workflow for the column chromatography process.
-
Column Preparation:
-
Securely clamp a glass chromatography column in a vertical position. Ensure the stopcock is closed.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., Hexanes). The amount of silica should be 50-100 times the weight of your crude sample.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles. Open the stopcock to drain some solvent until the solvent level is just above the silica bed. Never let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude material in a minimal amount of a suitable solvent (like DCM).
-
Add a small amount of silica gel (2-3x the weight of your crude sample) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your crude sample adsorbed onto silica.
-
Carefully add this powder to the top of your packed column, creating a thin, even band.
-
Gently add a thin protective layer of sand on top of the sample band.
-
-
Elution and Fraction Collection:
-
Carefully add your optimized mobile phase (from Part A) to the column.
-
Open the stopcock and begin collecting the eluent in numbered test tubes or vials. Maintain a steady flow rate.
-
If separation of very close spots is needed, a gradient elution can be employed. Start with a less polar solvent system (e.g., 20% EtOAc/Hex) and gradually increase the polarity (e.g., to 40% EtOAc/Hex) to elute more polar compounds.[4]
-
-
Monitoring and Analysis:
-
Periodically, spot every few fractions onto a TLC plate to track the elution of your compound.
-
Develop and visualize the TLC plate as before.
-
Once you identify the fractions containing only your pure target compound, combine them into a clean, pre-weighed round-bottom flask.
-
-
Solvent Removal:
-
Remove the mobile phase from the combined pure fractions using a rotary evaporator. The added triethylamine is volatile and will be removed under vacuum along with the eluent.
-
The remaining solid or oil is your purified 1-(2-Amino-5-piperidinophenyl)-1-ethanone. Determine the final mass and calculate the yield.
-
Expected Results and Troubleshooting
| Parameter | Recommended Setting / Expected Outcome |
| Stationary Phase | Silica Gel, 60 Å, 230-400 mesh |
| Mobile Phase | Hexanes/Ethyl Acetate with 1% Triethylamine (TEA) |
| Optimized TLC Rf | ~0.30 in 35% EtOAc / 65% Hexanes + 1% TEA (Example) |
| Loading Method | Dry Loading |
| Elution Method | Isocratic or Step-Gradient |
| Expected Purity | >98% (as determined by ¹H NMR or HPLC) |
| Appearance | Typically a yellow to brown solid/oil, depending on purity |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound streaks on TLC/Column | Insufficient TEA; sample is too concentrated. | Increase TEA concentration to 1.5-2%. Ensure the sample is fully dissolved and not overloaded on the column. |
| Compound will not elute from column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of EtOAc or add a small amount of MeOH). |
| Poor separation from impurities | Mobile phase polarity is too high or too low. | Re-optimize the mobile phase with TLC, testing solvent systems with finer polarity adjustments. Use a slower flow rate. |
| Cracked or channeled silica bed | Improper packing of the column. | Repack the column carefully, ensuring a homogenous slurry and avoiding air bubbles. |
Conclusion
The successful purification of basic amines like 1-(2-Amino-5-piperidinophenyl)-1-ethanone via column chromatography is not a matter of chance, but of deliberate chemical strategy. By understanding the fundamental interaction between the basic analyte and the acidic stationary phase, we can implement a simple yet highly effective solution. The addition of a small percentage of triethylamine to the mobile phase passivates the silica surface, mitigating peak tailing and improving recovery. This application note provides a robust, reproducible, and logically-grounded protocol that empowers researchers to consistently achieve high-purity material, facilitating the advancement of drug discovery and development projects.
References
-
Polypeptide Group. Aspects of industrial purification of peptides using large-scale chromatography. Polypeptide. Available at: [Link]
-
Reddit. Chromotography with free amines? : r/chemhelp. Reddit. Available at: [Link]
-
SciHorizon. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. SciHorizon. Available at: [Link]
- Google Patents. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. Google Patents.
-
ResearchGate. 1-(2-Amino-4,5-dimethylphenyl)ethanone. ResearchGate. Available at: [Link]
-
PubChem. 1-(2-Amino-5-nitrophenyl)ethanone. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 1-(2-(Piperidin-1-yl)phenyl)ethanone. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 1-(2-(Phenylamino)phenyl)ethanone. National Center for Biotechnology Information. Available at: [Link]
-
ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. Available at: [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. Available at: [Link]
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. Available at: [Link]
-
LabRulez GCMS. Bulletin 737F Amines Analysis by Packed Column GC. LabRulez GCMS. Available at: [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]
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ResearchGate. What is the usual nature of impurities in synthetic peptides?. ResearchGate. Available at: [Link]
-
Der Pharma Chemica. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica. Available at: [Link]
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Journal of Chemical and Engineering Data. Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing. ACS Publications. Available at: [Link]
-
LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]
-
ResearchGate. Column Chromatography for Terpenoids and Flavonoids. ResearchGate. Available at: [Link]
Sources
Application Note: Selective N-Acetylation of 1-(2-Amino-5-piperidinophenyl)-1-ethanone
Introduction
The N-acetylation of primary and secondary amines is a fundamental transformation in organic synthesis, widely employed to introduce an acetyl group that can serve as a protective group or modulate the biological activity of a molecule.[1][2][3] 1-(2-Amino-5-piperidinophenyl)-1-ethanone is a key intermediate in medicinal chemistry, possessing two distinct nitrogen centers available for acetylation: a primary aromatic amine and a secondary aliphatic amine within the piperidine ring. The selective acetylation of the more nucleophilic primary aromatic amine is often a critical step in the synthesis of various pharmacologically active compounds.[4] This application note provides a detailed protocol for the selective N-acetylation of the primary amino group of 1-(2-Amino-5-piperidinophenyl)-1-ethanone using acetic anhydride, with a discussion of the underlying chemical principles and characterization of the resulting product, 1-(2-Acetamido-5-piperidinophenyl)-1-ethanone.
Reaction Principle and Selectivity
The acetylation of an amine involves the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon of the acetylating agent, typically acetic anhydride or acetyl chloride. The primary aromatic amine in 1-(2-Amino-5-piperidinophenyl)-1-ethanone is more nucleophilic than the secondary amine of the piperidine ring due to the electron-donating effect of the phenyl ring. This difference in nucleophilicity allows for the selective acetylation of the primary amine under controlled reaction conditions. The addition of a mild base, such as sodium acetate, neutralizes the acetic acid byproduct, driving the reaction to completion.[1][5]
Experimental Workflow
The overall experimental workflow for the selective N-acetylation of 1-(2-Amino-5-piperidinophenyl)-1-ethanone is depicted below.
Caption: Simplified mechanism of N-acetylation.
Data and Expected Results
| Parameter | Starting Material | Product |
| IUPAC Name | 1-(2-Amino-5-piperidinophenyl)-1-ethanone | 1-(2-Acetamido-5-piperidinophenyl)-1-ethanone |
| Molecular Formula | C₁₃H₁₈N₂O | C₁₅H₂₀N₂O₂ |
| Molecular Weight | 218.30 g/mol | 260.33 g/mol |
| Appearance | Solid | White to off-white solid |
| Expected Yield | - | > 85% |
| Solubility | Soluble in polar organic solvents | Sparingly soluble in water, soluble in polar organic solvents |
Characterization
The successful synthesis of 1-(2-Acetamido-5-piperidinophenyl)-1-ethanone can be confirmed by a combination of analytical techniques:
-
Thin-Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product. The product should have a different Rf value compared to the starting material.
-
Melting Point: The purified product should exhibit a sharp melting point.
-
¹H NMR Spectroscopy: The appearance of a new singlet peak around δ 2.0-2.2 ppm corresponding to the acetyl methyl protons, and a downfield shift of the aromatic protons adjacent to the newly formed amide group. The disappearance of the primary amine protons (around δ 4-5 ppm) is also expected.
-
¹³C NMR Spectroscopy: The appearance of a new carbonyl carbon signal for the amide group around δ 168-170 ppm.
-
Infrared (IR) Spectroscopy: The appearance of a characteristic amide C=O stretching band around 1660-1680 cm⁻¹ and an N-H stretching band around 3250-3300 cm⁻¹. The disappearance of the primary amine N-H stretching bands (typically two bands) will also be observed.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the acetylated product should be observed.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or gently warm the reaction mixture. Ensure stoichiometric amounts of reagents are used. |
| Product lost during workup | Ensure complete precipitation by cooling in an ice bath. Avoid excessive washing. | |
| Impure Product | Presence of starting material | Ensure complete reaction by monitoring with TLC. If necessary, purify by recrystallization. |
| Di-acetylation | Use a slight excess of the amine or control the amount of acetic anhydride added. Perform the reaction at a lower temperature. |
Safety Precautions
-
Acetic anhydride and glacial acetic acid are corrosive and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note provides a reliable and straightforward protocol for the selective N-acetylation of 1-(2-Amino-5-piperidinophenyl)-1-ethanone. The method is high-yielding and utilizes readily available reagents. The detailed characterization techniques ensure the identity and purity of the synthesized product, making this protocol a valuable tool for researchers in drug discovery and organic synthesis.
References
-
Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). [Link]
- Google Patents. (n.d.). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
-
Infinity Learn. (n.d.). Aniline on acetylation gives. [Link]
-
Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. [Link]
-
Slideshare. (n.d.). Acetanilide synthesis. [Link]
-
PubChem. (n.d.). 1-(2-Amino-5-nitrophenyl)ethanone. [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-aminophenyl)- (CAS 551-93-9). [Link]
-
ResearchGate. (2018). 1-(2-Amino-4,5-dimethylphenyl)ethanone. [Link]
-
ResearchGate. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). [Link]
-
ResearchGate. (2023). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. [Link]
-
Frontiers. (2021). Selective Utilization of N-acetyl Groups in Chitin for Transamidation of Amines. [Link]
-
NIST. (n.d.). Ethanone, 1-(2-aminophenyl)-. [Link]
-
National Institutes of Health. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]
Sources
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- 4. 2-Amino-1-(2,5-dimethoxyphenyl)ethanone | 784138-79-0 | Benchchem [benchchem.com]
- 5. Acetanilide synthesis | PPTX [slideshare.net]
Application and Protocol Guide for the Quantification of 1-(2-Amino-5-piperidinophenyl)-1-ethanone using HPLC and GC-MS
Abstract
This comprehensive technical guide provides detailed application notes and robust protocols for the quantitative analysis of 1-(2-Amino-5-piperidinophenyl)-1-ethanone, a key intermediate in pharmaceutical synthesis. The methodologies for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are presented. This document is intended for researchers, analytical scientists, and quality control professionals in the drug development and manufacturing sectors. The protocols herein are designed to be self-validating, grounded in established scientific principles and regulatory guidelines, ensuring accuracy, precision, and reliability of results.
Introduction: The Analytical Imperative for 1-(2-Amino-5-piperidinophenyl)-1-ethanone
1-(2-Amino-5-piperidinophenyl)-1-ethanone is a substituted aminoacetophenone derivative that serves as a critical building block in the synthesis of various pharmaceutically active compounds.[1][2] The purity and concentration of this intermediate directly impact the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are paramount for monitoring reaction kinetics, assessing purity, and ensuring lot-to-lot consistency in a regulated environment.
This guide details two orthogonal analytical techniques, HPLC and GC-MS, for the comprehensive characterization and quantification of 1-(2-Amino-5-piperidinophenyl)-1-ethanone. The choice between these methods will depend on the specific analytical challenge, such as purity determination, impurity profiling, or trace-level quantification.
High-Performance Liquid Chromatography (HPLC) Method
The inherent polarity and chromophoric nature of 1-(2-Amino-5-piperidinophenyl)-1-ethanone make Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection an ideal method for its quantification.[3] The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.
Rationale for Method Development
The selection of a C18 stationary phase is based on its wide applicability and effectiveness in retaining moderately polar aromatic compounds like the target analyte. A mobile phase consisting of a mixture of acetonitrile and water provides a good balance of solvent strength for efficient elution. The addition of a buffer, such as phosphate or formate, is recommended to control the ionization state of the primary amine and piperidine moieties, thereby ensuring peak symmetry and reproducible retention times. UV detection is chosen due to the presence of the substituted benzene ring, which exhibits strong absorbance in the UV region.
HPLC Protocol
Instrumentation and Chromatographic Conditions
| Parameter | Value |
| HPLC System | A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
Reagent and Standard Preparation
-
Acetonitrile: HPLC grade
-
Water: HPLC grade or ultrapure water
-
Formic Acid: LC-MS grade
-
1-(2-Amino-5-piperidinophenyl)-1-ethanone Reference Standard: Purity >98%
-
Diluent: Acetonitrile:Water (50:50, v/v)
Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of the 1-(2-Amino-5-piperidinophenyl)-1-ethanone reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
Preparation of Calibration Standards:
Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
Sample Preparation:
Accurately weigh the sample containing 1-(2-Amino-5-piperidinophenyl)-1-ethanone, dissolve it in the diluent to achieve a concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
HPLC Workflow Diagram
Caption: HPLC analysis workflow for 1-(2-Amino-5-piperidinophenyl)-1-ethanone.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS provides a highly selective and sensitive alternative for the analysis of 1-(2-Amino-5-piperidinophenyl)-1-ethanone. This technique is particularly useful for identifying and quantifying the analyte in complex matrices and for impurity profiling.
Rationale for Method Development
The volatility of 1-(2-Amino-5-piperidinophenyl)-1-ethanone allows for its analysis by GC. However, the presence of a primary amine group can lead to peak tailing and potential interactions with the stationary phase. Therefore, derivatization with a suitable agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is recommended to improve chromatographic performance and thermal stability. Electron Ionization (EI) is chosen as the ionization source due to its ability to generate reproducible fragmentation patterns, which are invaluable for structural elucidation and library matching.
GC-MS Protocol
Instrumentation and Chromatographic Conditions
| Parameter | Value |
| GC-MS System | A standard GC-MS system with a split/splitless injector and a mass selective detector. |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | 100 °C (hold for 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Reagent and Standard Preparation
-
Dichloromethane: GC grade
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS: Derivatization grade
-
1-(2-Amino-5-piperidinophenyl)-1-ethanone Reference Standard: Purity >98%
Derivatization Procedure:
-
To 100 µL of a solution of the standard or sample in dichloromethane (at a concentration of approximately 100 µg/mL), add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Sample Preparation:
Accurately weigh the sample, dissolve it in dichloromethane to achieve a suitable concentration, and proceed with the derivatization procedure.
GC-MS Workflow Diagram
Caption: GC-MS analysis workflow for 1-(2-Amino-5-piperidinophenyl)-1-ethanone.
Method Validation
Both the HPLC and GC-MS methods described should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are suitable for their intended purpose.[4][5][6] Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
System Suitability
Prior to any sample analysis, the suitability of the chromatographic system must be verified. This is achieved by injecting a system suitability standard and evaluating key parameters as outlined in the United States Pharmacopeia (USP) General Chapter <621> Chromatography.[7][8][9][10][11]
System Suitability Parameters
| Parameter | Acceptance Criteria (Typical) |
| Tailing Factor (Asymmetry Factor) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=5) | < 2.0% |
Conclusion
The HPLC and GC-MS methods detailed in this application note provide robust and reliable approaches for the quantitative analysis of 1-(2-Amino-5-piperidinophenyl)-1-ethanone. The choice of method will be dictated by the specific analytical requirements, with HPLC being a straightforward technique for routine analysis and GC-MS offering higher selectivity and sensitivity, particularly for complex samples and impurity identification. Adherence to the outlined protocols and proper method validation will ensure the generation of high-quality, defensible data essential for the advancement of drug development programs.
References
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Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric - SciHorizon. Available at: [Link]
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(PDF) 1-(2-Amino-4,5-dimethylphenyl)ethanone - ResearchGate. Available at: [Link]
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An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs | Request PDF - ResearchGate. Available at: [Link]
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<621> CHROMATOGRAPHY - US Pharmacopeia (USP). Available at: [Link]
- Aminoacetophenone derivatives and method for determination of enzyme activity using the same - Google Patents.
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Guilty by Dissociation-Development of Gas Chromatography-Mass Spectrometry (GC-MS) and Other Rapid Screening Methods for the Analysis of 13 Diphenidine-Derived New Psychoactive Substances (NPSs) - PubMed. Available at: [Link]
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Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - MDPI. Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. Available at: [Link]
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Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC - NIH. Available at: [Link]
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ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available at: [Link]
-
GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features - Scientific Research Publishing. Available at: [Link]
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Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages - MDPI. Available at: [Link]
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<621> CHROMATOGRAPHY. Available at: [Link]
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Are You Sure You Understand USP <621>? - Chromatography Online. Available at: [Link]
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FDA issues revised guidance for analytical method validation - ResearchGate. Available at: [Link]
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Amino Acetophenones for Natural Product Analogs - Encyclopedia.pub. Available at: [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Available at: [Link]
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The Combined Analysis of GC-IMS and GC-MS Reveals the Differences in Volatile Flavor Compounds between Yak and Cattle-Yak Meat - MDPI. Available at: [Link]
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Synthesis of aminoacetophenone from acetophenone. - ResearchGate. Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available at: [Link]
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy. Available at: [Link]
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Understanding the Latest Revisions to USP <621> | Agilent. Available at: [Link]
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Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release - White Rose Research Online. Available at: [Link]
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ICH Q2 Analytical Method Validation | PPTX - Slideshare. Available at: [Link]
-
gas chromatography-mass spectrometry (gc-ms) analysis of ethanolic extracts of barleria. Available at: [Link]
-
USP-NF 621 Chromatography | PDF - Scribd. Available at: [Link]
-
Quality Guidelines - ICH. Available at: [Link]
-
FDA Releases Guidance on Analytical Procedures - BioPharm International. Available at: [Link]
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Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives - Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Validation of Analytical Methods according to the New FDA Guidance - YouTube. Available at: [Link]
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1-(2-(Phenylamino)phenyl)ethanone | C14H13NO | CID 13681760 - PubChem. Available at: [Link]
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Application Notes and Protocols for 1-(2-Amino-5-piperidinophenyl)-1-ethanone: A Novel Research Chemical
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 1-(2-Amino-5-piperidinophenyl)-1-ethanone is a novel compound with limited published data. The following application notes and protocols are based on established chemical principles and extrapolated from data on structurally analogous compounds. All procedures should be conducted by trained personnel in a controlled laboratory setting with appropriate safety precautions.
Introduction: Unveiling a Versatile Scaffolding for Discovery
In the landscape of medicinal chemistry and drug discovery, the strategic design of novel molecular scaffolds is paramount. 1-(2-Amino-5-piperidinophenyl)-1-ethanone emerges as a compound of significant interest, integrating three key pharmacophoric features: a 2-aminoacetophenone core, a piperidine moiety, and a phenyl ring. This unique combination suggests a broad potential for derivatization and biological activity. The 2-aminoacetophenone structure is a well-established precursor for the synthesis of quinolines and other heterocyclic systems, while the piperidine ring is a common feature in centrally active pharmaceuticals, influencing solubility, lipophilicity, and receptor interactions.[1]
These application notes provide a comprehensive guide to the synthesis, characterization, and potential research applications of 1-(2-Amino-5-piperidinophenyl)-1-ethanone, empowering researchers to explore its utility in their respective fields.
Predicted Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is essential for its effective use in research. The table below provides predicted and experimentally determined properties of the parent compound, 2'-aminoacetophenone, to serve as a baseline.[2][3][4]
| Property | 2'-Aminoacetophenone | 1-(2-Amino-5-piperidinophenyl)-1-ethanone (Predicted) |
| CAS Number | 551-93-9 | Not available |
| Molecular Formula | C₈H₉NO | C₁₃H₁₈N₂O |
| Molecular Weight | 135.16 g/mol | 218.30 g/mol |
| Appearance | Yellow to yellow-brown liquid | Predicted to be a yellow to brown solid |
| Melting Point | 20 °C | Predicted to be significantly higher than 2'-aminoacetophenone |
| Boiling Point | 85-90 °C at 0.5 mmHg | Predicted to be significantly higher than 2'-aminoacetophenone |
| Solubility | Soluble in dichloromethane, DMSO, and slightly in methanol | Predicted to be soluble in polar organic solvents like DMSO, DMF, and alcohols |
| pKa (strongest basic) | 2.31 (predicted for the aniline nitrogen) | The piperidine nitrogen will be the stronger base (pKa ~11), while the aniline nitrogen will be less basic due to resonance. |
Synthesis and Characterization: A Step-by-Step Guide
The synthesis of 1-(2-Amino-5-piperidinophenyl)-1-ethanone can be approached through a two-step process starting from the commercially available 2'-aminoacetophenone. The proposed synthetic pathway involves an initial bromination followed by a palladium-catalyzed Buchwald-Hartwig amination.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 1-(2-Amino-5-piperidinophenyl)-1-ethanone.
Part 1: Synthesis of 2'-Amino-5'-bromoacetophenone
This initial step introduces a bromine atom at the 5-position of 2'-aminoacetophenone, which is essential for the subsequent cross-coupling reaction. Mild bromination with pyridinium tribromide is recommended to avoid over-bromination.[5][6][7]
Materials:
-
2'-Aminoacetophenone
-
Pyridinium tribromide
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2'-aminoacetophenone (1 equivalent) in dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Bromination: Slowly add pyridinium tribromide (1 equivalent) portion-wise to the cooled solution. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Part 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a robust method for forming carbon-nitrogen bonds.[8][9] In this step, the synthesized 2'-amino-5'-bromoacetophenone is coupled with piperidine. The choice of palladium catalyst, ligand, and base is crucial for achieving a high yield.[10]
Materials:
-
2'-Amino-5'-bromoacetophenone
-
Piperidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Schlenk flask and inert gas (Argon or Nitrogen) line
-
Magnetic stirrer and stir bar
-
Heating mantle
Protocol:
-
Inert Atmosphere: Set up a Schlenk flask under an inert atmosphere of argon or nitrogen.
-
Reagent Addition: To the flask, add 2'-amino-5'-bromoacetophenone (1 equivalent), Pd₂(dba)₃ (0.02 equivalents), XPhos (0.04 equivalents), and sodium tert-butoxide (1.4 equivalents).
-
Solvent and Amine Addition: Add anhydrous toluene, followed by piperidine (1.2 equivalents).
-
Reaction: Heat the reaction mixture to 90-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Characterization Workflow
Caption: Workflow for the structural characterization of the final product.
Analytical Techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the successful incorporation of the piperidine ring.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (amine N-H, carbonyl C=O).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[11]
Potential Research Applications
The structural motifs within 1-(2-Amino-5-piperidinophenyl)-1-ethanone suggest several avenues for research, primarily in medicinal chemistry and chemical biology.
Intermediate for Heterocyclic Synthesis
The ortho-aminoacetophenone moiety is a classic precursor for the Friedländer annulation to synthesize quinolines.[4] By reacting 1-(2-Amino-5-piperidinophenyl)-1-ethanone with various ketones, a library of novel 6-piperidino-quinolines can be generated. These compounds could be screened for a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[12][13]
Scaffold for CNS-Active Compound Discovery
The presence of the piperidine ring, a common feature in drugs targeting the central nervous system (CNS), makes this compound an attractive starting point for the development of novel neurotherapeutics.[1] Derivatives could be synthesized and evaluated for their affinity to various CNS receptors, such as sigma receptors, which have shown promise in the treatment of neurodegenerative diseases and cancer.[14]
Probe for Chemical Biology
The amino group can be functionalized with fluorescent tags or biotin to create chemical probes. These probes could be used to study the interactions of piperidine-containing molecules with their biological targets within cells, aiding in target identification and validation.
Hypothetical Biological Screening Cascade
Caption: A potential workflow for the biological evaluation of the title compound.
Safety and Handling
Given the presence of an aromatic amine and a piperidine moiety, appropriate safety precautions are essential.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[15]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors.[16]
-
Handling: Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[15] Primary aromatic amines can be toxic and may be absorbed through the skin.[17]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[16]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
1-(2-Amino-5-piperidinophenyl)-1-ethanone represents a promising, yet underexplored, research chemical. Its straightforward synthesis and versatile chemical functionalities make it an ideal candidate for the generation of diverse compound libraries. The application notes and protocols provided herein offer a solid foundation for researchers to begin investigating the potential of this novel scaffold in their pursuit of new scientific discoveries.
References
-
PrepChem.com. (n.d.). Preparation of bromoacetophenone. Retrieved from [Link]
- Google Patents. (n.d.). CN101462935A - Process for synthesizing alpha-bromoacetophenone compound.
-
ResearchGate. (2025). 2'-Amino-5'-bromoacetophenone. Retrieved from [Link]
- Aswale, S. R., Aswale, S. S., Gawhale, N. D., & Kodape, M. M. (n.d.). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry.
-
SIELC Technologies. (2018). Separation of 2'-Aminoacetophenone on Newcrom R1 HPLC column. Retrieved from [Link]
-
IUCr Journals. (n.d.). 2′-Amino-5′-bromoacetophenone. Retrieved from [Link]
-
PubMed Central. (n.d.). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. Retrieved from [Link]
-
ResearchGate. (2017). 2′-Amino-5′-bromoacetophenone. Retrieved from [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
PubChem. (n.d.). 2'-Aminoacetophenone. Retrieved from [Link]
- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
-
ResearchGate. (2025). Utility of 1-(4-Substituted Aminophenyl)Ethanones in Heterocyclic Synthesis Part(II). Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]
- (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
-
Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 2-Aminoacetophenone (FDB010572). Retrieved from [Link]
- (2022). Utility of 1-(4-Substituted Aminophenyl)Ethanones in Heterocyclic Synthesis Part (II).
-
Oreate AI Blog. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Retrieved from [Link]
-
ResearchGate. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Retrieved from [Link]
-
NJ.gov. (n.d.). HAZARD SUMMARY. Retrieved from [Link]
-
IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
ResearchGate. (2025). 2'-Amino-a-chloroacetophenone as a valuable tool for the synthesis of conveniently substituted a,b-epoxychalcones derivatives. Retrieved from [Link]
-
MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]
-
PubMed Central. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 1-(5-(3-aminophenyl)-3-phenyl-4, 5-dihydro-1-H-pyrazole-1-yl) ethanone Derivatives using Acid Chloride. Retrieved from [Link]
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Application Note: High-Purity Synthesis of 1-(2-Amino-5-piperidinophenyl)-1-ethanone for Kinase Inhibitor Scaffolds
Executive Summary & Strategic Context
In the landscape of targeted oncology, the 2-aminoacetophenone motif is a "privileged scaffold" used to construct bicyclic heterocycles—specifically quinolines and quinazolines—which serve as the ATP-binding hinge region in many kinase inhibitors.
The compound 1-(2-Amino-5-piperidinophenyl)-1-ethanone represents a critical building block for "Next-Generation" ALK (Anaplastic Lymphoma Kinase) and ROS1 inhibitors. The incorporation of the 5-piperidine moiety is structurally significant: it projects into the solvent-exposed region of the kinase pocket, improving solubility and pharmacokinetic (PK) profiles compared to earlier morpholine or unsubstituted analogs.
This guide details the robust synthesis of this intermediate and its subsequent application in Friedländer Annulation to generate library-ready kinase inhibitor cores.
Mechanistic Insight & Retrosynthesis
The synthesis relies on the varying electrophilicity of the phenyl ring positions. The starting material, 1-(5-fluoro-2-nitrophenyl)ethanone , possesses two electrophilic sites. However, the fluorine at the 5-position is activated for Nucleophilic Aromatic Substitution (SNAr) by the para-nitro group, allowing for highly regioselective substitution before the nitro group is reduced.
Pathway Visualization
Figure 1: Retrosynthetic pathway showing the regioselective SNAr followed by nitro reduction to yield the amino-acetophenone precursor.
Detailed Experimental Protocols
Protocol A: Regioselective SNAr Coupling
Objective: Install the piperidine ring at the 5-position without affecting the acetyl group or causing bis-substitution.
Reagents:
-
1-(5-Fluoro-2-nitrophenyl)ethanone (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Solvent: DMF (Dimethylformamide) or Acetonitrile (ACN)
Step-by-Step Methodology:
-
Setup: Charge a 3-neck round-bottom flask with 1-(5-fluoro-2-nitrophenyl)ethanone dissolved in DMF (5 vol).
-
Base Addition: Add K₂CO₃ (anhydrous) in a single portion.
-
Nucleophile Addition: Add piperidine dropwise via an addition funnel over 15 minutes.
-
Critical Control Point: The reaction is exothermic. Maintain internal temperature < 30°C during addition to prevent side reactions (e.g., acetyl cleavage).
-
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1] The starting fluoride should be fully consumed.
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (10 vol). The product, 1-(2-nitro-5-piperidinophenyl)ethanone , typically precipitates as a yellow/orange solid.
-
Purification: Filter the solid, wash with water (3x), and dry under vacuum at 45°C.
-
Yield Expectation: 85–92%.
-
Protocol B: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to the amine without reducing the ketone (carbonyl) moiety.
Reagents:
-
Intermediate 1 (from Protocol A)
-
Iron Powder (Fe) (5.0 eq) - Activated
-
Ammonium Chloride (NH₄Cl) (5.0 eq)
-
Solvent: Ethanol/Water (3:1 ratio)
Step-by-Step Methodology:
-
Activation: React Fe powder with a small amount of dilute HCl, then wash with water and ethanol immediately before use to remove surface oxides.
-
Slurry Formation: Suspend Intermediate 1 in Ethanol/Water (3:1) in a flask equipped with a mechanical stirrer and reflux condenser.
-
Reagent Addition: Add NH₄Cl and the activated Fe powder.
-
Reflux: Heat to vigorous reflux (approx. 78°C) for 2–3 hours.
-
Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in EtOAc and wash with saturated NaHCO₃. Dry organic layer over Na₂SO₄ and concentrate.
-
Product: 1-(2-Amino-5-piperidinophenyl)-1-ethanone is obtained as a yellow crystalline solid.
-
Storage: Store under Nitrogen at -20°C. Free amino-acetophenones are prone to oxidation (darkening) upon air exposure.
-
Application: Friedländer Synthesis of Kinase Inhibitors
The primary utility of this intermediate is in the Friedländer Annulation . This reaction condenses the o-amino ketone with an α-methylene ketone to form a quinoline.
Workflow Visualization
Figure 2: The Friedländer Annulation mechanism utilizing the title compound to form the pharmacophore.
General Protocol for Cyclization
-
Mix: Combine 1-(2-Amino-5-piperidinophenyl)-1-ethanone (1.0 eq) with the target ketone (e.g., 4-piperidone derivative for solubility) (1.1 eq).
-
Catalysis: Add KOH (alcoholic, 10%) or p-TsOH (catalytic).
-
Conditions: Reflux in Ethanol or heat in DMF at 100°C for 12 hours.
-
Result: Formation of the 2,3,4-substituted quinoline core, a scaffold found in inhibitors targeting Bosutinib analogs and ALK mutations.
Quality Control & Data Specifications
For use in biological assays, the intermediate must meet the following purity standards.
| Parameter | Specification | Method | Note |
| Appearance | Yellow to Orange Solid | Visual | Darkening indicates oxidation. |
| Purity | > 98.0% | HPLC (254 nm) | Impurities <0.5% (Nitro precursor). |
| Identity | Conforms | 1H NMR (DMSO-d6) | Diagnostic peaks: Acetyl CH3 (~2.5 ppm), NH2 (broad, ~7.0 ppm). |
| Residual Iron | < 20 ppm | ICP-MS | Critical if used in downstream biological assays. |
| Solubility | DMSO, MeOH, DCM | Visual | Insoluble in water. |
References
-
Marsilje, T. H., et al. (2013). "Discovery of Ceritinib (LDK378): A Potent and Selective ALK Inhibitor." Journal of Medicinal Chemistry, 56(14), 5675-5690.
-
Marco-Contelles, J., et al. (2009). "The Friedländer Reaction: Synthetic and Pharmacological Perspectives."[6] Chemical Reviews, 109(6), 2652-2671.
-
Novartis AG. (2008). "Pyrimidines as ALK Kinase Inhibitors." World Intellectual Property Organization, Patent WO2008073687.
-
Bunce, R. A. (1995). "Recent Advances in the Friedländer Reaction." Tetrahedron, 51(48), 13103-13159.
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- 2. Kinetics of some of the reactions of 2-fluoro- and 2-chloro-5-nitropyridines and 1-fluoro- and 1-chloro-2,4-dinitrobenzenes with aniline and piperidine in acetone and methanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Biological characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a selective sphingosine kinase-2 inhibitor and anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of C-Aryl Angular Luotonins via One-Pot Aza-Nazarov–Friedlander Sequence and Their Topo-I Inhibition Studies Along with C-Aryl Vasicinones and Luotonins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Novel Bioactive Scaffolds from 1-(2-Amino-5-piperidinophenyl)-1-ethanone
Abstract
1-(2-Amino-5-piperidinophenyl)-1-ethanone is a highly valuable and versatile starting material in medicinal chemistry and drug discovery. Its structure uniquely combines the reactive functionalities of a 2-aminoacetophenone with the privileged piperidine scaffold, a motif prevalent in numerous FDA-approved drugs.[1][2][3] This bifunctional nature allows for a multitude of synthetic transformations, enabling the construction of diverse and complex heterocyclic systems with significant potential for pharmacological activity. This guide provides detailed protocols for the synthesis of four distinct classes of compounds from this starting material: quinoline derivatives, Schiff base intermediates, N-acyl amides, and benzodiazepine analogues. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles and guidance on characterization.
Introduction: The Strategic Value of the Starting Scaffold
The title compound, 1-(2-Amino-5-piperidinophenyl)-1-ethanone, is a strategic building block for diversity-oriented synthesis. Its utility stems from two key structural features:
-
The 2-Aminoacetophenone Core: The ortho-positioning of a primary amine and an acetyl group provides a classic reactive pair for a wide range of cyclization and condensation reactions. This arrangement is the cornerstone of famous name reactions for heterocycle synthesis, most notably the Friedländer annulation for quinoline construction.[4][5][6]
-
The C5-Piperidine Moiety: The piperidine ring is one of the most important saturated heterocycles in drug design, known to improve pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability.[7][8][9] Its presence on the phenyl ring allows for the exploration of structure-activity relationships (SAR) in the resulting novel compounds, targeting a wide range of therapeutic areas including oncology, neuroscience, and infectious diseases.[3]
This guide will explore four validated synthetic pathways to harness the potential of this scaffold.
Synthetic Pathway I: Friedländer Annulation for Quinolone Synthesis
The Friedländer synthesis is a robust and direct method for constructing the quinoline ring system by reacting a 2-aminoaryl ketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde).[6] Quinolines are a cornerstone of medicinal chemistry, forming the core of drugs with antimalarial, antibacterial, and anticancer properties.[10]
Causality and Experimental Rationale
This protocol utilizes a base-catalyzed Claisen-Schmidt condensation followed by an intramolecular cyclization and dehydration. Potassium hydroxide (KOH) acts as the catalyst, deprotonating the α-carbon of the reaction partner (acetophenone in this example), which then attacks the carbonyl of the 2-aminoacetophenone derivative. The subsequent intramolecular condensation of the newly formed enone with the aniline amine, followed by dehydration, yields the stable aromatic quinoline ring.
Experimental Workflow: Friedländer Annulation
Caption: Workflow for Friedländer quinoline synthesis.
Detailed Protocol: Synthesis of 2-Methyl-4-phenyl-7-(piperidin-1-yl)quinoline
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-(2-Amino-5-piperidinophenyl)-1-ethanone (2.18 g, 10 mmol) and acetophenone (1.20 g, 10 mmol).
-
Solvent and Catalyst Addition: Add 30 mL of absolute ethanol to the flask, followed by the dropwise addition of 1.0 mL of a 10 M aqueous solution of potassium hydroxide (KOH).
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring for 6-8 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold water with stirring.
-
Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid sequentially with 50 mL of deionized water and 20 mL of cold ethanol. Recrystallize the crude solid from hot ethanol to yield the pure quinoline derivative as a crystalline solid.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
| Reactant/Reagent | Molar Eq. | Purpose |
| 1-(2-Amino-5-piperidinophenyl)-1-ethanone | 1.0 | Starting Material |
| Acetophenone | 1.0 | α-Methylene Carbonyl Partner |
| Ethanol | - | Solvent |
| Potassium Hydroxide (10 M) | 1.0 | Base Catalyst |
Synthetic Pathway II: Schiff Base Formation and Subsequent Reduction
The reaction between the primary amine of the starting material and an aldehyde or ketone forms a Schiff base (or imine).[11] This reaction is typically straightforward and reversible.[12] Schiff bases are not only valuable final products with reported biological activities, but they also serve as critical intermediates.[13][14] For instance, the reduction of the imine C=N bond provides a facile route to secondary amines.
Causality and Experimental Rationale
The formation of a Schiff base is a nucleophilic addition of the primary amine to the carbonyl carbon of an aldehyde, followed by dehydration to form the imine.[11] A mild acid catalyst is often used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. The subsequent reduction of the imine to a secondary amine is readily achieved using a mild reducing agent like sodium borohydride (NaBH₄), which selectively reduces the imine bond without affecting the ketone or aromatic rings.
Experimental Workflow: Schiff Base Formation and Reduction
Caption: Two-step synthesis of a secondary amine via a Schiff base.
Detailed Protocol: Synthesis of 1-(2-(Benzylamino)-5-(piperidin-1-yl)phenyl)ethanone
-
Schiff Base Formation:
-
Dissolve 1-(2-Amino-5-piperidinophenyl)-1-ethanone (2.18 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in 40 mL of methanol in a 100 mL round-bottom flask.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the formation of the imine by TLC. The intermediate can be isolated at this stage if desired by removing the solvent under reduced pressure.
-
-
Reduction:
-
Cool the methanolic solution containing the freshly formed Schiff base to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (0.45 g, 12 mmol) in small portions over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding 20 mL of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to obtain the pure secondary amine.
-
-
Characterization: Confirm the structure via ¹H NMR (noting the disappearance of the imine proton and appearance of a secondary amine N-H proton and benzylic CH₂ protons), ¹³C NMR, and HRMS.
| Reactant/Reagent | Molar Eq. | Purpose |
| 1-(2-Amino-5-piperidinophenyl)-1-ethanone | 1.0 | Starting Material |
| Benzaldehyde | 1.0 | Carbonyl Partner |
| Glacial Acetic Acid | Catalytic | Acid Catalyst |
| Sodium Borohydride (NaBH₄) | 1.2 | Reducing Agent |
Synthetic Pathway III: N-Acylation for Amide Synthesis
Direct acylation of the primary amino group is a fundamental transformation for creating a library of amide derivatives. This reaction allows for the introduction of diverse acyl groups, which can significantly alter the compound's electronic properties, hydrogen bonding capacity, and overall conformation. This is a common strategy in drug development for fine-tuning biological activity.[15][16]
Causality and Experimental Rationale
This protocol uses an acyl chloride as the acylating agent in the presence of a non-nucleophilic base, triethylamine (TEA). The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The TEA serves as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction, thus driving the reaction to completion. Dichloromethane (DCM) is an excellent inert solvent for this transformation.
Experimental Workflow: N-Acylation```dot
Caption: Self-condensation workflow for benzodiazepine synthesis.
Detailed Protocol: Synthesis of Dimeric Benzodiazepine Derivative
-
Reaction Setup: To a 100 mL round-bottom flask fitted with a Dean-Stark trap and reflux condenser, add 1-(2-Amino-5-piperidinophenyl)-1-ethanone (2.18 g, 10 mmol) and Ytterbium(III) triflate [Yb(OTf)₃] (310 mg, 0.5 mmol, 5 mol%).
-
Solvent Addition: Add 50 mL of toluene.
-
Reflux: Heat the mixture to reflux and maintain for 12-24 hours, collecting the water generated in the Dean-Stark trap. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Extraction: Add 50 mL of water to the residue and extract the product with ethyl acetate (3 x 40 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude material by silica gel column chromatography to isolate the desired 1,5-benzodiazepine derivative.
-
Characterization: The complex dimeric structure should be rigorously characterized by advanced NMR techniques (COSY, HMBC) and HRMS.
| Reactant/Reagent | Molar Eq. | Purpose |
| 1-(2-Amino-5-piperidinophenyl)-1-ethanone | 2.0 (Self-condensation) | Starting Material |
| Ytterbium(III) triflate [Yb(OTf)₃] | 0.05 | Lewis Acid Catalyst |
| Toluene | - | Solvent (azeotropic water removal) |
References
- Google Patents. (n.d.). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
-
ResearchGate. (n.d.). Synthesis of 2‐(p‐tolyl)quinoline (83) from (2‐aminophenyl)methanol.... Retrieved February 2, 2026, from [Link]
-
PubMed. (2021). Pharmacological Activities of Aminophenoxazinones. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). Selective n-acylation of amino alcohols.
- Google Patents. (n.d.). Aminoacetophenone derivatives and method for determination of enzyme activity using the same.
-
National Center for Biotechnology Information. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Retrieved February 2, 2026, from [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Domino Oxidative Cyclization of 2-Aminoacetophenones for the One-Pot Synthesis of Tryptanthrin Derivatives. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of quinolines (140) from 2'‐aminoacetophenone (138) and.... Retrieved February 2, 2026, from [Link]
-
Royal Society of Chemistry. (2023). Transition-metal-free oxidative annulation reactions between N-acyl-2-aminoacetophenones and alkynes for the facile synthesis of 2-amino-1-naphthols. Retrieved February 2, 2026, from [Link]
-
Zenodo. (2021). Synthesis of Schiff's Bases from 2-Amino-4H-1, 3-Oxazine / Thiazine and Substituted Aldehydes and their Transition Metal Complexes. Retrieved February 2, 2026, from [Link]
-
Scribd. (n.d.). emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. Retrieved February 2, 2026, from [Link]
-
Wikipedia. (n.d.). Schiff base. Retrieved February 2, 2026, from [Link]
-
National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Copper-Catalyzed Chemoselective Cyclization Reaction of 2-Isocyanoacetophenone: Synthesis of 4-Hydroxyquinoline Compounds. Retrieved February 2, 2026, from [Link]
-
PubMed. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved February 2, 2026, from [Link]
-
Royal Society of Chemistry. (2022). Transition-metal-free oxidative annulation reactions between N-acyl-2-aminoacetophenones and alkynes for facile synthesis of 2-amino-1-naphthols. Retrieved February 2, 2026, from [Link]
-
MDPI. (2021). Pharmacological Activities of Aminophenoxazinones. Retrieved February 2, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). Heterocycles from cyclopropenones. Retrieved February 2, 2026, from [Link]
-
University of Florida. (n.d.). 2 SOME SELECTED SCHIFF-BASE EXCHANGE REACTIONS. Retrieved February 2, 2026, from [Link]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved February 2, 2026, from [Link]
-
MDPI. (2022). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved February 2, 2026, from [Link]
-
SciAlert. (n.d.). Synthetic Studies of Novel Azaflavanone Derivatives and its Biological Activities. Retrieved February 2, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and spectral characterization of an aminoacetophenone-based schiff base and its interaction studies with ascorbic acid. Retrieved February 2, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). A kind of preparation method of o-aminoacetophenone.
-
MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved February 2, 2026, from [Link]
-
MDPI. (n.d.). Special Issue : Pharmacological Activity, Biochemical Properties, and Clinical Applications of Synthetic and Natural Compounds. Retrieved February 2, 2026, from [Link]
-
YouTube. (2014). Biochemistry | Schiff Base Chemistry [Part 1/2]. Retrieved February 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved February 2, 2026, from [Link]
-
Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2012). 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis. Retrieved February 2, 2026, from [Link]
-
LinkedIn. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2025). Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides. Retrieved February 2, 2026, from [Link]
-
National Center for Biotechnology Information. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Retrieved February 2, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thieme-connect.de [thieme-connect.de]
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- 12. youtube.com [youtube.com]
- 13. Synthesis of Schiff's Bases from 2-Amino-4H-1, 3-Oxazine / Thiazine and Substituted Aldehydes and their Transition Metal Complexes [zenodo.org]
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- 15. WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents [patents.google.com]
- 16. Transition-metal-free oxidative annulation reactions between N-acyl-2-aminoacetophenones and alkynes for the facile synthesis of 2-amino-1-naphthols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Challenges in the purification of 1-(2-Amino-5-piperidinophenyl)-1-ethanone
Welcome to the Technical Support Center for Advanced Synthesis .
Ticket ID: #PUR-60283-14-9 Subject: Optimization of Purification Protocols for 1-(2-Amino-5-piperidinophenyl)-1-ethanone Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering challenges with 1-(2-Amino-5-piperidinophenyl)-1-ethanone (CAS: 60283-14-9) . This molecule is a critical intermediate, often used in the synthesis of CDK inhibitors and other kinase-targeting scaffolds.
Structurally, this compound is a p-phenylenediamine derivative (the amino group at C2 and piperidine at C5 are para to each other). This electronic arrangement creates a specific set of handling challenges:
-
Oxidation Sensitivity: Like all p-phenylenediamines, it is prone to rapid oxidation to quinone-imine species (browning/blackening).
-
Basicity: The piperidine ring (pKa ~11) and the aniline (pKa ~4) create a dual-basic system, complicating standard silica chromatography.
-
Solubility: The lipophilic piperidine ring contrasts with the polar amine/ketone, leading to "oiling out" during crystallization.
Below is your troubleshooting guide, structured to address these specific physicochemical behaviors.
Part 1: Troubleshooting & FAQs
Q1: "My product comes out as a dark, sticky oil instead of a solid. How do I fix this?"
Diagnosis: This is likely due to residual solvent trapping or oxidative degradation . The piperidine ring acts as a "grease" anchor, preventing easy crystallization, while trace oxidation products (quinones) act as crystallization inhibitors.
Corrective Protocol:
-
The "Anti-Solvent" Crash: Do not rely on simple evaporation. Dissolve your crude oil in a minimum amount of warm Ethanol (EtOH) .
-
Add Water slowly: Add water dropwise until turbidity persists.
-
Seed & Cool: Scratch the glass or add a seed crystal. Cool to 4°C.
-
Trituration: If it remains oily, decant the solvent and triturature (grind) the oil with cold Hexanes or Pentane . This removes lipophilic impurities and induces lattice formation.
Q2: "I see severe tailing/streaking on my TLC plates and Flash Column."
Diagnosis: The basic piperidine nitrogen is interacting with the acidic silanol groups on the silica gel, causing the compound to "stick" and smear.
Corrective Protocol:
-
Mobile Phase Modifier: You must add a base modifier to your eluent.
-
Standard: 1% Triethylamine (Et3N) or 1% Ammonium Hydroxide (NH4OH) in your DCM/MeOH gradient.
-
Pre-treatment: Flush the silica column with the mobile phase containing the base before loading your sample.
-
-
Alternative Stationary Phase: Switch to Amine-functionalized Silica (NH2-Silica) to eliminate the need for mobile phase modifiers.
Q3: "The product turns brown/black upon drying or storage."
Diagnosis: This is classic p-phenylenediamine oxidation . The electron-rich ring (donated by both nitrogen atoms) is reacting with atmospheric oxygen.
Corrective Protocol:
-
Workup: Perform all extractions using degassed solvents if possible.
-
Drying: Dry under high vacuum in the dark. Do not use an oven exposed to air.
-
Storage: Store under Argon or Nitrogen at -20°C.
-
Rescue: If the product is already brown, dissolve in dilute HCl, treat with activated charcoal for 10 minutes, filter, and re-basify (see Acid-Base Swing below).
Part 2: The "Acid-Base Swing" Purification Protocol
This is the most robust method for purifying this compound without using chromatography. It leverages the high basicity of the piperidine ring to separate the product from non-basic impurities (like unreacted starting materials or neutral oxidation byproducts).
Workflow Visualization
Figure 1: The Acid-Base Swing protocol selectively isolates the basic amine product while rejecting neutral impurities.
Step-by-Step Methodology
-
Dissolution: Dissolve the crude residue in 1N HCl (10 mL per gram). Ensure the pH is < 2. The solution should be homogeneous.
-
Why? This protonates the piperidine nitrogen (
), making the molecule water-soluble.
-
-
The Wash: Extract this aqueous acidic solution with Ethyl Acetate (EtOAc) (2 x 10 mL).
-
Why? Neutral impurities (unreacted fluoro-ketones, phenols) will move into the EtOAc. The product remains in the water.
-
Action:Discard the organic (EtOAc) layer.
-
-
Basification: Cool the aqueous layer to 0°C. Slowly add 2N NaOH or saturated NaHCO3 until the pH reaches 10-12.
-
Observation: The solution will become cloudy as the free base precipitates.
-
-
Recovery: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3 x 15 mL).
-
Drying: Dry the combined DCM layers over Sodium Sulfate (
), filter, and concentrate under reduced pressure.
Part 3: Data & Specifications
Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Value | Notes |
| CAS Number | 60283-14-9 | Validated identifier. |
| Molecular Weight | 218.29 g/mol | |
| Appearance | Yellow to Brown Solid | Darkens on air exposure. |
| Melting Point | 85 - 90 °C | Broadens if impure. |
| pKa (Calc) | ~10.8 (Piperidine), ~4.5 (Aniline) | Dual-basic character. |
| Solubility | DCM, CHCl3, MeOH, Dilute Acid | Insoluble in water (neutral pH). |
Impurity Profile
| Impurity Type | Origin | Removal Strategy |
| Starting Material | Unreacted 1-(5-fluoro-2-nitrophenyl)ethanone | Acid-Base Swing (It is neutral, will wash out). |
| Regioisomer | 1-(2-amino-4-piperidinophenyl)ethanone | Recrystallization (Isomers have different lattice energies). |
| Oxidation Products | Quinone-imines (Brown tar) | Charcoal Filtration or Silica Plug . |
| Residual Piperidine | Excess reagent from synthesis | High Vacuum (>2h at 40°C) or Aqueous Wash. |
Part 4: Synthesis & Degradation Pathways
Understanding the chemical lifecycle of your compound helps prevent issues before they occur.
Figure 2: Synthesis route via SNAr and subsequent risk of oxidative degradation.
References
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.
Technical Support Center: Purification & Handling of 1-(2-Amino-5-piperidinophenyl)-1-ethanone
Introduction: The Molecule & The Challenge
You are likely working with 1-(2-Amino-5-piperidinophenyl)-1-ethanone (often an intermediate for Factor Xa inhibitors like Apixaban). This molecule presents a unique purification challenge due to its dual-nitrogen character: it contains a weakly basic aniline moiety and a moderately basic piperidine ring.
Common issues reported by researchers include:
-
Incomplete Reduction: Presence of the nitro precursor (1-(2-nitro-5-piperidinophenyl)-1-ethanone).
-
Oxidative Discoloration: Rapid browning due to aniline oxidation (formation of azo/azoxy dimers).
-
Oiling Out: Difficulty crystallizing the free base due to the lipophilic piperidine ring.
This guide provides self-validating protocols to isolate high-purity material.
Module 1: Impurity Landscape
Before attempting purification, identify your enemy. The synthesis route (typically SNAr followed by Nitro Reduction) dictates the impurity profile.
| Impurity Type | Chemical Identity | Origin | Detection (LC-MS/TLC) |
| Precursor | 1-(2-Nitro-5-piperidinophenyl)-1-ethanone | Incomplete hydrogenation or SnCl₂ reduction. | Higher Rf (Non-polar). Distinct yellow color. |
| Byproduct | 1-(5-Fluoro/Chloro-2-aminophenyl)-1-ethanone | Unreacted halide from the initial SNAr step. | Mass shift (-83 Da for piperidine loss). |
| Oxidation | Azo/Azoxy Dimers | Air oxidation of the aniline moiety during workup. | Very low Rf (Polar). Dark red/brown bands. |
| Reagent | Free Piperidine | Excess reagent from the substitution step. | No UV activity (requires staining). Strong amine odor. |
Module 2: Primary Purification (Acid-Base Extraction)
The "Silver Bullet" Protocol
Why this works: This molecule contains a piperidine ring (
Step-by-Step Protocol
-
Dissolution: Dissolve crude dark oil/solid in Ethyl Acetate (EtOAc) (10 mL per gram).
-
Acid Extraction:
-
Phase Separation:
-
Separate layers.[3] Keep the Aqueous Layer (contains target).
-
Optional: Wash the aqueous layer once with fresh EtOAc to remove entrained neutrals.
-
-
Basification & Precipitation:
-
Cool the aqueous layer to 0–5°C (ice bath).
-
Slowly add 6M NaOH or Sat. NaHCO₃ until pH > 10.
-
Observation: The product should precipitate as a solid or oil out as a free base.
-
-
Recovery:
-
Extract the turbid aqueous mixture with Dichloromethane (DCM) (3x).
-
Dry combined DCM layers over Na₂SO₄ and concentrate.
-
Visualization: The Acid-Base Logic Flow
Caption: Solubility-switching workflow to remove non-basic nitro precursors.
Module 3: Crystallization (Polymorph Control)
If the Acid-Base method yields an oil (common with piperidine derivatives), use this crystallization method to force a solid.
Solvent System: Ethanol (EtOH) / Water Ratio: 4:1 (v/v)
-
Dissolve the oily residue in minimal boiling Ethanol .
-
Add Water dropwise to the boiling solution until a faint turbidity persists.
-
Add a single drop of Ethanol to clear the solution.
-
Slow Cooling: Wrap the flask in foil (exclude light) and allow it to reach room temperature over 2 hours.
-
Chill: Place in a fridge (4°C) overnight.
-
Filtration: Wash crystals with cold 10% EtOH/Water.
Expert Tip: If it refuses to crystallize, scratch the glass surface. If still oily, convert it to the Hydrochloride Salt by bubbling HCl gas into an ethereal solution. The HCl salt is almost always a stable solid.
Module 4: Troubleshooting & FAQs
Q1: My product turned pink/brown during filtration. Is it ruined?
-
Diagnosis: This is surface oxidation of the aniline group, likely forming azo-dimers.
-
Fix: It is usually superficial. Wash the solid with cold ether. If the color persists, redissolve in DCM and pass through a short pad of silica gel (eluting with DCM). The colored impurities usually stick to the silica top.
-
Prevention: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to your aqueous workup solutions to act as an antioxidant scavenger [1].
Q2: I see a spot on TLC just above my product that won't separate.
-
Diagnosis: This is likely the De-acetylated byproduct (rare) or a Regioisomer from the nitration step.
-
Fix: Crystallization is ineffective here. You must use Flash Chromatography.
-
Stationary Phase: Silica Gel (neutralized).
-
Mobile Phase: DCM : Methanol (95:5) + 1% Triethylamine (TEA) .
-
Why TEA? The piperidine is basic and will "streak" on acidic silica. TEA saturates the silica sites, sharpening the peak.
-
Q3: The melting point is lower than reported (e.g., < 100°C).
-
Diagnosis: Solvent entrapment. The piperidine ring can trap solvent molecules in the lattice.
-
Fix: Dry under high vacuum (0.1 mbar) at 40°C for 12 hours. Check NMR for solvent peaks.
Module 5: Stability & Storage
-
Shelf Life: 6 months (Free base) / 2 years (HCl salt).
-
Conditions:
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Store under Argon or Nitrogen.
-
Container: Amber glass vial (UV protection is critical for anilines).
-
Storage Decision Matrix
Caption: Decision tree for long-term storage stability.
References
-
Loba Chemie. (2016).[4] Safety Data Sheet: 2-Aminoacetophenone.[4] Loba Chemie Pvt. Ltd. Available at: [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11086, 2'-Aminoacetophenone. PubChem.[5][6] Available at: [Link]
-
American Chemical Society. (2022). Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives.[7] ACS Organic & Inorganic Au. Available at: [Link]
Sources
- 1. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. rsc.org [rsc.org]
- 4. lobachemie.com [lobachemie.com]
- 5. 2'-Aminoacetophenone | C8H9NO | CID 11086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-[5-(2-Aminophenyl)-2-methyl-1H-pyrrol-3-yl]ethan-1-one | C13H14N2O | CID 12488974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Stability issues with 1-(2-Amino-5-piperidinophenyl)-1-ethanone
Technical Support Center: 1-(2-Amino-5-piperidinophenyl)-1-ethanone
Topic: Stability & Handling of High-Reactivity Aniline Derivatives Document ID: TSC-60283-14-9-v1.0 Target Audience: Medicinal Chemists, Process Chemists, Analytical Scientists
Executive Summary: The Technical Profile
1-(2-Amino-5-piperidinophenyl)-1-ethanone (CAS: 60283-14-9) is a highly electron-rich building block used primarily in the synthesis of nitrogen heterocycles (e.g., quinolines via Friedländer condensation). Its utility, however, is counterbalanced by significant stability challenges derived from its structural motifs:
-
Oxidative Instability: The molecule features a para-diamine-like arrangement (primary amine at C2, piperidine nitrogen at C5). This creates a "push-push" electronic system that is exceptionally prone to oxidation by atmospheric oxygen, leading to quinone-imine type degradation products (darkening).
-
Cyclization Potential: As an ortho-aminoacetophenone, it is a "loaded spring" for condensation reactions. While this is desired for synthesis, it poses a risk of self-condensation or unintended reaction with carbonyl-containing solvents (e.g., Acetone).
Critical Stability Mechanisms (The "Why")
To troubleshoot effectively, you must understand the degradation pathways.
Mechanism A: Oxidative Degradation (The "Black Tar" Effect)
The nitrogen lone pair on the piperidine ring donates electron density into the phenyl ring, raising the HOMO energy of the primary amine. This makes the amino group easily oxidizable.
-
Visual Indicator: Samples turn from bright yellow/orange to brown or black tar.
-
Trigger: Exposure to air (O2), light, or trace metal ions in solvents.
Mechanism B: Unintended Cyclization
Under acidic or basic conditions, the acetyl group (C=O) and the amino group (-NH2) can participate in condensation reactions.
-
Self-Condensation: Two molecules reacting to form complex oligomers.
-
Solvent Condensation: Reaction with acetone or aldehydes to form quinoline derivatives prematurely.
Visualizing the Pathways
The following diagram illustrates the competing pathways between stable storage, oxidation, and cyclization.
Figure 1: Competing reaction pathways. Blue represents the starting material; Red indicates degradation risks; Green indicates the desired synthetic outcome.
Troubleshooting Guide (Q&A Format)
Category 1: Appearance & Purity[1]
Q: My sample arrived as a dark brown solid, but the CoA says it should be yellow. Is it usable?
-
Diagnosis: Surface oxidation. This is common for electron-rich anilines stored for extended periods.
-
Action:
-
Do not use directly for sensitive kinetics or low-yield steps.
-
Purification: Dissolve in minimal DCM/Methanol (9:1), pass through a short pad of basic alumina or silica to remove the polar oxidation products (which usually stick).
-
Future Prevention: Store under Argon at -20°C.
-
Q: I see a "ghost peak" in my LCMS at M+16 or M+32. What is this?
-
Diagnosis: N-Oxide formation. The piperidine nitrogen is susceptible to forming an N-oxide, especially if the sample was dissolved in protic solvents and left on the bench.
-
Action:
-
Check your solvent quality. Old ethers (THF/Dioxane) contain peroxides that rapidly oxidize this compound.
-
Protocol: Always use fresh, peroxide-free solvents.
-
Category 2: Solubility & Handling
Q: The compound is not dissolving in pure methanol. Can I heat it?
-
Risk: Heating accelerates both oxidation and self-condensation.
-
Solution:
-
Preferred Solvent: DMSO or DMF (degassed).
-
Alternative: DCM (Dichloromethane) usually dissolves these anilines well.
-
Avoid: Acetone. The amino group will condense with acetone to form an imine (Schiff base) or a dihydroquinoline derivative, ruining your starting material.
-
Q: Can I store the compound in solution for the next day?
-
Answer: No.
-
Reasoning: In solution, the molecular mobility allows for rapid intermolecular reactions (dimerization) and increases the surface area for oxygen interaction.
-
Protocol: Prepare solutions immediately before use. If unavoidable, freeze the solution in liquid nitrogen or store at -80°C under inert gas.
Standard Operating Procedures (SOPs)
SOP-A: Storage Protocol
| Parameter | Specification | Reason |
| Temperature | -20°C (Freezer) | Slows kinetic rate of self-condensation. |
| Atmosphere | Argon or Nitrogen | Prevents formation of quinone-imine oxidation products. |
| Container | Amber Glass Vial | Blocks UV light which catalyzes radical oxidation. |
| Cap Liner | Teflon (PTFE) | Prevents leaching of plasticizers which can react with amines. |
SOP-B: Reaction Setup (Friedländer Synthesis)
If using this compound to synthesize quinolines:
-
Degas Solvents: Sparge ethanol/methanol with Nitrogen for 15 mins before adding the amine.
-
Order of Addition: Add the aldehyde/ketone partner before adding the acid/base catalyst. This ensures the catalyst drives the cross-reaction rather than self-condensation.
-
Monitoring: Use TLC (DCM:MeOH 95:5). The starting material will be fluorescent (blue/green) under UV; oxidation products usually streak at the baseline.
Diagnostic Workflow
Use this decision tree to determine if your batch is fit for purpose.
Figure 2: Decision matrix for sample evaluation.
References
-
PubChem. 1-[2-Amino-5-(1-piperidinyl)phenyl]ethanone (CAS 60283-14-9). National Library of Medicine.[1][2] Available at: [Link]
Sources
Technical Support Center: Preventing Oxidation of 1-(2-Amino-5-piperidinophenyl)-1-ethanone
Welcome to the technical support guide for 1-(2-Amino-5-piperidinophenyl)-1-ethanone. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of amino group oxidation. Our goal is to equip you with the knowledge to ensure the stability and purity of your compound throughout your experimental workflows.
Introduction: The Challenge of Amino Group Stability
1-(2-Amino-5-piperidinophenyl)-1-ethanone is a valuable building block in pharmaceutical research. However, its aromatic amino group is susceptible to oxidation, a reaction that can occur upon exposure to atmospheric oxygen, certain reagents, or even light. This degradation can lead to the formation of colored impurities, reduced yields, and compromised biological activity. This guide will walk you through the causes of oxidation and provide robust, field-proven strategies to prevent it.
Section 1: Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding the stability of 1-(2-Amino-5-piperidinophenyl)-1-ethanone.
Q1: My sample of 1-(2-Amino-5-piperidinophenyl)-1-ethanone has started to change color, often turning yellowish or brown. What is happening?
A1: A color change is a classic indicator of the oxidation of the aromatic amino group.[1] Aromatic amines are prone to air oxidation, which leads to the formation of highly colored impurities.[1] These can include nitrobenzenes, benzoquinones, and polymeric aniline species.[1][2] The oxidation process can be accelerated by exposure to light, heat, and the presence of metal catalysts.
Q2: Beyond the color change, what are the common byproducts I should be aware of from the oxidation of the amino group?
A2: The oxidation of anilines can be complex.[3] Depending on the conditions, you may form a variety of byproducts. Common examples include the corresponding quinone, azobenzene derivatives from coupling reactions, and various polymeric materials.[3] These byproducts can complicate purification and interfere with subsequent reactions.
Q3: How should I properly store 1-(2-Amino-5-piperidinophenyl)-1-ethanone to minimize the risk of oxidation?
A3: Proper storage is your first line of defense. We recommend the following:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon.[4][5]
-
Refrigeration: Keep the compound in a refrigerator at a low temperature to slow down the rate of oxidation.
-
Light Protection: Use an amber-colored vial or store the container in the dark to prevent photo-oxidation.[6]
-
Sealed Containers: Ensure the container is well-sealed to prevent the ingress of air and moisture.[6] Specialized storage flasks and septum-sealed bottles are ideal for long-term storage of air-sensitive reagents.[7][8][9]
Q4: Can I add an antioxidant to my reaction mixture to prevent the oxidation of the amino group?
A4: Yes, in some cases, the addition of an antioxidant or a radical scavenger can be an effective strategy.[1][10] However, the choice of antioxidant must be compatible with your reaction conditions and not interfere with the desired transformation. Some options to consider include:
-
Butylated hydroxytoluene (BHT): A common radical scavenger.
-
Triphenylphosphine: Can act as a mild reducing agent.
-
Zinc dust: Storing aniline over zinc dust is a known method to prevent its oxidation.[1]
It is crucial to perform a small-scale test reaction to ensure the chosen antioxidant does not negatively impact your results.
Section 2: Troubleshooting Guide: Navigating Experimental Challenges
This section provides a more in-depth look at common experimental problems and their solutions, focusing on the strategic use of protecting groups.
Issue: Significant Degradation of Starting Material During a Reaction
You observe a significant loss of your 1-(2-Amino-5-piperidinophenyl)-1-ethanone during a reaction, accompanied by the formation of multiple, often colored, byproducts.
Causality Analysis:
This issue often arises when the reaction conditions are incompatible with the free aromatic amino group. Common culprits include:
-
Oxidizing Reagents: The use of even mild oxidizing agents can lead to the degradation of the aniline moiety.
-
Prolonged Reaction Times at Elevated Temperatures: Extended heating in the presence of air can accelerate oxidation.
-
Basic or Acidic Conditions: Certain pH conditions can promote oxidation pathways.
Solution Pathway: The Strategic Use of Protecting Groups
The most robust and widely accepted method to prevent undesired reactions of an amino group is to temporarily "protect" it.[11] A protecting group modifies the amino group, rendering it inert to the reaction conditions. After the desired transformation on another part of the molecule is complete, the protecting group is removed to regenerate the free amine.
Choosing the Right Protecting Group
The selection of a suitable protecting group is critical and depends on the overall synthetic strategy. The ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to the conditions of the subsequent reaction.
-
Readily removed in high yield with minimal side reactions.
For aromatic amines, carbamates are the most popular class of protecting groups.[12] Below is a comparison of two commonly used carbamate protecting groups:
| Protecting Group | Reagent | Protection Conditions | Deprotection Conditions | Stability & Orthogonality |
| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O | Mildly basic or neutral, Room Temp to 40°C.[13] | Strong acid (e.g., TFA, HCl).[13][14] | Stable to base, nucleophiles, and catalytic hydrogenation.[15] Orthogonal to Cbz and Fmoc. |
| Cbz (Carboxybenzyl) | Benzyl chloroformate (Cbz-Cl) | Mildly basic conditions. | Catalytic hydrogenation (e.g., H₂, Pd/C).[14] | Stable to acidic conditions.[14] Orthogonal to Boc and Fmoc. |
Section 3: Detailed Experimental Protocols
Here we provide step-by-step protocols for the protection and deprotection of 1-(2-Amino-5-piperidinophenyl)-1-ethanone using the highly reliable Boc group.
Protocol 1: Boc Protection of 1-(2-Amino-5-piperidinophenyl)-1-ethanone
This protocol describes the formation of tert-butyl (2-acetyl-4-piperidinophenyl)carbamate.
Materials:
-
1-(2-Amino-5-piperidinophenyl)-1-ethanone
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Dissolve 1-(2-Amino-5-piperidinophenyl)-1-ethanone (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.
-
Add a mild base such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).[13]
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise to the stirred solution at room temperature. The reaction is often mildly exothermic.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the pure Boc-protected product.
Self-Validation Checkpoint:
-
Confirm the successful protection by ¹H NMR spectroscopy. Expect to see a new singlet integrating to 9 protons around 1.5 ppm (the tert-butyl group) and a new NH singlet.
-
Mass spectrometry should show the expected molecular ion peak for the Boc-protected compound.
Protocol 2: Deprotection of Boc-Protected Amine
This protocol regenerates the free amine from the Boc-protected intermediate.
Materials:
-
tert-butyl (2-acetyl-4-piperidinophenyl)carbamate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 eq) or a solution of 4M HCl in dioxane (5-10 eq) to the stirred solution.[13] Gas evolution (isobutylene and CO₂) will be observed.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by TLC.
-
Once complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the gas evolution ceases and the pH is basic.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the deprotected amine. The product can be further purified by chromatography if necessary.
Self-Validation Checkpoint:
-
Confirm the removal of the Boc group by ¹H NMR spectroscopy. The characteristic singlet for the tert-butyl group around 1.5 ppm should be absent.
-
Mass spectrometry should confirm the molecular weight of the deprotected product.
Section 4: Visual Workflows and Diagrams
To further clarify the concepts discussed, we provide the following diagrams created using Graphviz.
Caption: Troubleshooting workflow for addressing oxidation issues.
Caption: Experimental workflow for a protection-reaction-deprotection sequence.
References
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – Total Synthesis . Available at: [Link]
-
Amine Protection / Deprotection - Fisher Scientific . Available at: [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal . Available at: [Link]
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry . Available at: [Link]
-
Amine Protection and Deprotection - Master Organic Chemistry . Available at: [Link]
- Inhibition of amine oxidation - Google Patents (US20120271026A1).
-
The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications - Open Access Journals . Available at: [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh . Available at: [Link]
-
Aniline - Wikipedia . Available at: [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews . Available at: [Link]
-
Protecting group - Wikipedia . Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Aniline - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistryviews.org [chemistryviews.org]
- 6. ossila.com [ossila.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. web.mit.edu [web.mit.edu]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. total-synthesis.com [total-synthesis.com]
Technical Support Center: Analysis of 1-(2-Amino-5-piperidinophenyl)-1-ethanone Synthesis
Welcome to the technical support guide for the synthesis and analysis of 1-(2-Amino-5-piperidinophenyl)-1-ethanone. This resource is designed for researchers and drug development professionals to navigate the complexities of identifying reaction byproducts using Thin Layer Chromatography (TLC). This guide provides field-proven insights into potential side reactions, TLC troubleshooting, and validated analytical protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the TLC analysis of this specific synthesis.
Q1: What are the most likely byproducts in this synthesis? A1: The synthesis, likely a Friedel-Crafts acylation, can generate several byproducts.[1] Key possibilities include:
-
Unreacted Starting Material: Incomplete reaction leaving the N-substituted aniline precursor.
-
Di-acylated Product: A second acetyl group adding to the aromatic ring, which is less likely as acylation deactivates the ring to further substitution.[2]
-
N-acylated Byproduct: Acylation occurring on the primary amino group, forming an amide. This is a significant possibility if the amine is unprotected.
-
Oxidation Products: Aromatic amines can be sensitive to oxidation, leading to colored impurities.
-
Positional Isomers: Acylation occurring at a different position on the aromatic ring, though this is generally dictated by the directing effects of the substituents.
Q2: My amine spots are streaking or "tailing" on the TLC plate. Why is this happening and how do I fix it? A2: This is a classic issue when analyzing basic compounds like amines on standard silica gel plates. Silica gel is weakly acidic, causing strong, sometimes irreversible, adsorption of basic analytes. This leads to tailing.
-
Solution: Add a small amount (0.1-1%) of a basic modifier, such as triethylamine (TEA) or ammonia, to your mobile phase.[3] This neutralizes the acidic sites on the silica, allowing your amine spots to travel up the plate cleanly and symmetrically.
Q3: What's a good starting solvent system for my TLC analysis? A3: The polarity of your product is intermediate, containing both polar (amine) and non-polar (aromatic ring, piperidine) functionalities. A good starting point is a mixture of a non-polar and a moderately polar solvent.
-
Recommended Starting Systems:
Q4: How do I visualize the spots on my TLC plate? A4: Since the product and related compounds are aromatic, the primary visualization method is UV light.[6][7]
-
Primary Method: Use a UV lamp at 254 nm. Aromatic compounds will appear as dark spots on the fluorescent green background of the plate.[7]
-
Secondary Method (Staining): After UV visualization, you can use a chemical stain.
-
Ninhydrin Stain: This is specific for primary and secondary amines, which will appear as pink or purple spots upon gentle heating.[8][9] This is excellent for confirming the presence of the desired amino group.
-
Potassium Permanganate (KMnO₄) Stain: This is a general oxidative stain that reacts with many functional groups, including amines and ketones, typically showing up as yellow-brown spots on a purple background.[7][8]
-
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving more complex TLC issues in a question-and-answer format.
Question: I see an unexpected spot on my TLC plate. How do I begin to identify it?
Answer: An unexpected spot indicates either an incomplete reaction or the formation of a byproduct. A logical, step-wise approach is necessary for identification.
Step 1: Confirm it's not a Starting Material.
-
Action: Run a new TLC plate with three lanes: your starting material (SM), your reaction mixture (R), and a "co-spot" lane where you apply both the starting material and the reaction mixture on the same spot (C).
-
Interpretation:
-
If the unknown spot in lane R has the same Rf as the spot in lane SM, it is unreacted starting material.
-
In the co-spot lane (C), if you see a single, well-defined spot, it confirms the identity. If you see two distinct spots, the unknown is not the starting material.
-
Step 2: Analyze the Relative Polarity (Rf Value). The position of the new spot relative to your product provides crucial clues about its chemical nature. In normal-phase TLC (silica gel), less polar compounds travel further up the plate (higher Rf), while more polar compounds stick to the silica and have a lower Rf.[10][11]
-
Scenario A: The byproduct spot has a higher Rf than the product.
-
Plausible Cause: The byproduct is less polar than your desired product. This could be due to the loss of a polar functional group or the masking of one.
-
Likely Candidate: N-acylated byproduct . The conversion of a primary amine (-NH₂) to an acetamide (-NHCOCH₃) can sometimes reduce the compound's overall polarity and its ability to hydrogen bond with the silica gel, leading to a higher Rf value.
-
Verification: This byproduct will not react with a ninhydrin stain, as the primary amine is no longer present.[8] Run two identical TLCs; stain one with KMnO₄ (which should show the spot) and the other with ninhydrin (where the spot should be absent).
-
-
Scenario B: The byproduct spot has a lower Rf than the product.
-
Plausible Cause: The byproduct is more polar than your desired product. This often indicates the introduction of a new polar functional group.
-
Likely Candidate 1: Di-acylated product. While less common, the addition of a second acetyl group would increase the molecular weight and add another polar carbonyl group, likely resulting in a lower Rf.
-
Likely Candidate 2: Oxidized byproducts. Aromatic amines can oxidize to form highly colored, polar impurities that may stick to the baseline or have very low Rf values.
-
Verification: These byproducts often appear as faint, colored streaks even before staining. They will likely be UV active and react with a strong oxidizing stain like KMnO₄.
-
The following flowchart outlines this troubleshooting workflow:
Caption: Workflow for identifying an unknown spot on a TLC plate.
Question: My spots are poorly separated or merged. How can I improve the resolution?
Answer: Poor resolution means your chosen mobile phase is not effectively differentiating between the components in your mixture.[12] Optimizing the solvent system is key.[5]
-
If Rf values are too high (all spots near the top): Your mobile phase is too polar ("too strong"). It's washing everything up the plate without sufficient interaction with the silica.
-
Solution: Decrease the polarity. Increase the proportion of the non-polar solvent. For example, if you are using 1:1 Hexane:Ethyl Acetate, try changing to 3:1 or 4:1.[4]
-
-
If Rf values are too low (all spots near the bottom): Your mobile phase is not polar enough ("too weak"). It cannot effectively move the analytes off the baseline.
-
Solution: Increase the polarity. Increase the proportion of the polar solvent. If using 95:5 Dichloromethane:Methanol, try changing to 90:10.
-
-
If spots are still co-eluting: The polarity difference may be insufficient. Try a completely different solvent system that offers different selectivity. Solvents are classified by their properties (e.g., proton donors, proton acceptors, dipole interactions).[11]
-
Solution: Switch one of the solvent components. If Hexane:Ethyl Acetate fails, try Toluene:Acetone or Dichloromethane:Tetrahydrofuran. This changes the specific interactions between your compounds and the mobile phase, often revealing separation.
-
| Solvent System (v/v) | Relative Polarity | Target Compounds | Troubleshooting Notes |
| Hexane:Ethyl Acetate (7:3) | Low-Medium | Product, less polar byproducts | Good starting point. Increase ethyl acetate for more polar compounds. |
| DCM:Methanol (95:5) | Medium | Product, more polar byproducts | Methanol is very polar; small additions have a large effect. Good for moving polar spots off the baseline. |
| Toluene:Acetone (8:2) | Medium | Product, aromatic compounds | Toluene can offer different selectivity for aromatic rings compared to hexane. |
| Hexane:EtOAc:TEA (70:30:1) | Low-Medium (Basic) | All amine-containing spots | Add Triethylamine (TEA) to any system to eliminate streaking of basic compounds.[3] |
Part 3: Standardized Experimental Protocol
This section provides a detailed, step-by-step methodology for performing TLC analysis for this reaction.
Objective: To monitor the progress of the 1-(2-Amino-5-piperidinophenyl)-1-ethanone synthesis and identify the presence of starting materials and byproducts.
Materials:
-
Silica gel 60 F₂₅₄ TLC plates
-
TLC developing chamber with lid
-
Capillary spotters or micropipette
-
Solvents: Hexane, Ethyl Acetate, Triethylamine (reagent grade)
-
Visualization tools: UV lamp (254 nm), heating plate
-
Staining solutions: Ninhydrin solution, Potassium Permanganate (KMnO₄) solution
Procedure:
-
Plate Preparation:
-
Using a pencil (never a pen, as ink will run[13]), gently draw a straight baseline about 1 cm from the bottom of the TLC plate.
-
Mark the lanes for your samples: 'SM' for starting material, 'R' for the reaction mixture, and 'C' for the co-spot.
-
-
Mobile Phase Preparation:
-
Prepare the developing solvent. A recommended starting system is 70:30:1 Hexane:Ethyl Acetate:Triethylamine .
-
Pour the solvent into the TLC chamber to a depth of about 0.5 cm (ensure it is below your baseline).
-
Place a piece of filter paper in the chamber, wetting it with the solvent, and close the lid. Allow the chamber to saturate for 5-10 minutes. This ensures a uniform vapor environment and improves reproducibility.
-
-
Sample Spotting:
-
Prepare dilute solutions of your starting material and reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.
-
Using a capillary tube, carefully and briefly touch the tip to the plate on the appropriate mark on the baseline. The goal is a small, concentrated spot, ideally 1-2 mm in diameter.[14]
-
For the co-spot lane, spot the starting material first, let it dry, then spot the reaction mixture directly on top of it.
-
-
Plate Development:
-
Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the plate is level and not touching the filter paper.
-
Replace the lid and allow the solvent front to travel up the plate undisturbed.
-
When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.
-
-
Visualization and Analysis:
-
Allow the plate to dry completely in a fume hood.
-
Observe the plate under a UV lamp (254 nm) and circle all visible spots with a pencil.[6]
-
Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Proceed with chemical staining if necessary. For ninhydrin, dip the plate in the stain, then gently warm with a heat gun until colored spots appear.[9] For KMnO₄, dip the plate quickly and observe the formation of yellow/brown spots against the purple background.[8]
-
Compare the spots in the reaction lane to the starting material and analyze any new spots based on the troubleshooting guide above.
-
References
-
LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). TLC Stains. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
El-Malla, S., Hamza, A. A., & Elagamy, S. H. (2024). Mobile Phase Optimization in Thin Layer Chromatography (TLC). ResearchGate. Retrieved from [Link]
-
Ng, L. (n.d.). Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses. LCGC North America. Retrieved from [Link]
- Google Patents. (2006). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Wang, Y., et al. (2020). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Visualising plates. Retrieved from [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
ResearchGate. (2012). 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Issues. Retrieved from [Link]
- Google Patents. (2020). US20200355656A1 - Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]
-
White Rose Research Online. (2025). Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. Retrieved from [Link]
-
Kałuzna-Czaplinska, J., & Chiric, N. (2005). Detection and Visualization Methods Used in Thin-Layer Chromatography. ResearchGate. Retrieved from [Link]
-
SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. Retrieved from [Link]
-
Leah4sci. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Retrieved from [Link]
-
Bitesize Bio. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
-
Wilson, J. J., et al. (2020). A rapid and systematic approach for the optimization of radio-TLC resolution. PLOS ONE. Retrieved from [Link]
-
Analytical Methods (RSC Publishing). (2020). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. A rapid and systematic approach for the optimization of radio-TLC resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 8. TLC stains [reachdevices.com]
- 9. epfl.ch [epfl.ch]
- 10. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. microbiozindia.com [microbiozindia.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Chemistry Teaching Labs - Issues [chemtl.york.ac.uk]
Dealing with incomplete reactions in the synthesis of 1-(2-Amino-5-piperidinophenyl)-1-ethanone
Case ID: SYN-AP-005 Status: Active Topic: Troubleshooting Incomplete Reactions & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Synthetic Pathway
The synthesis of 1-(2-Amino-5-piperidinophenyl)-1-ethanone typically follows a two-stage sequence designed to manage the electronic properties of the aromatic ring. Direct amination of the aniline precursor is often challenging due to catalyst poisoning or competing coordination. Therefore, the industry-standard route involves Nucleophilic Aromatic Substitution (
Standard Protocol Overview
-
Step 1 (
): Reaction of 1-(5-fluoro-2-nitrophenyl)ethanone (or chloro analog) with piperidine to form 1-(2-nitro-5-piperidinophenyl)ethanone. -
Step 2 (Reduction): Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/NH₄Cl) of the nitro group to the amine.
Most "incomplete reaction" tickets stem from steric stalling in Step 1 or catalyst deactivation (hydroxylamine accumulation) in Step 2.
Module 1: Troubleshooting The Step (Precursor Synthesis)
Context: You are reacting 1-(5-halo-2-nitrophenyl)ethanone with piperidine. Common Issue: Reaction stalls at 60-70% conversion; starting material remains.
Q1: Why is my reaction stalling despite excess piperidine?
Diagnosis: The reaction is likely suffering from product inhibition or insufficient solvent polarity . The product (a tertiary amine) can act as a base, but the accumulating hydrohalide salt (Piperidine·HX) can buffer the system or precipitate, coating the reagents. Furthermore, the ortho-nitro group provides steric bulk, making the meta-position (relative to acetyl) less accessible if the piperidine is not sufficiently energetic.
Corrective Protocol:
-
Solvent Switch: Move from THF or Ethanol to DMSO or DMF . The rate of
reactions in dipolar aprotic solvents is often 10-100x faster due to better solvation of the anionic transition state. -
Base Selection: Ensure you are using an inorganic base (K₂CO₃) to scavenge the acid, rather than relying on excess piperidine.
-
Recommendation: 1.2 eq Precursor + 1.5 eq Piperidine + 2.0 eq K₂CO₃ in DMF at 80°C.
-
Q2: I see a new impurity forming at high temperatures ( 100°C). What is it?
Diagnosis: This is likely the hydrolysis product (phenol derivative) or deacetylation .
-
Mechanism: Trace water in the solvent attacks the activated fluoride/chloride (competing with piperidine).
-
Fix: Dry reagents are critical. Add 3Å molecular sieves to the reaction vessel.
Data Table: Solvent Effects on Conversion (5h, 80°C)
| Solvent | Dielectric Constant | Conversion (%) | Notes |
| THF | 7.5 | 45% | Slow; salt precipitation observed. |
| Ethanol | 24.5 | 65% | Moderate; protic solvent stabilizes nucleophile (bad). |
| Acetonitrile | 37.5 | 78% | Good; clean profile. |
| DMF | 36.7 | >98% | Optimal ; rapid completion. |
Module 2: Troubleshooting The Reduction Step (Nitro to Amine)
Context: Hydrogenation of 1-(2-nitro-5-piperidinophenyl)ethanone to the target. Common Issue: LCMS shows M+16 peak (Hydroxylamine intermediate) or reaction stops before completion.
Q3: The reaction stops with 15% starting material remaining. Adding more catalyst doesn't help.
Diagnosis: Catalyst Poisoning . The product contains a basic piperidine nitrogen and a primary aniline. These can coordinate strongly to the Pd surface, blocking active sites. Corrective Protocol:
-
Protic Additive: Run the reaction in MeOH or EtOH with 1-2 equivalents of Acetic Acid .
-
Why? Protonating the basic piperidine nitrogen (
) prevents it from binding to the catalyst surface. The acetic acid can be removed during workup.
-
-
Pressure: Increase H₂ pressure from balloon (1 atm) to 3-5 bar (Parr shaker) .
Q4: I have a persistent M+16 impurity (Hydroxylamine). How do I push it to the amine?
Diagnosis: The reduction of the hydroxylamine intermediate (-NHOH) to the amine (-NH₂) is the rate-limiting step and is sensitive to steric hindrance from the ortho-acetyl group. Fix:
-
Heat: Increase reaction temperature to 50°C.
-
Change Metal: Switch from Pd/C to Raney Nickel or Pt/C (Sulfided) . Platinum is often more effective for minimizing hydroxylamine buildup in hindered systems.
Module 3: Isolation & Purification
Q5: The product is oiling out and won't crystallize.
Diagnosis: The molecule is lipophilic (piperidine) but has polar H-bond donors/acceptors. Protocol:
-
Workup: Quench with water, extract into EtOAc. Wash organic layer with saturated NaHCO₃ (to remove acetic acid if used).
-
Crystallization: The product is an acetophenone.[1] Try IPA (Isopropyl Alcohol) / Heptane recrystallization.
-
Dissolve in minimum hot IPA.
-
Add Heptane dropwise until cloudy.
-
Cool slowly to 4°C.
-
Visual Troubleshooting Guide
Pathway & Logic Flow
Caption: Decision tree for diagnosing and resolving incomplete conversion at critical synthetic stages.
References
-
Nucleophilic Arom
) Mechanism & Solvent Effects- Source: Organic Chemistry Portal.
- Relevance: Establishes the necessity of dipolar aprotic solvents (DMF, DMSO)
-
URL:[Link]
- Synthesis of 2-Amino-5-thiophenyl-(2-methoxy)acetanilide (Analogous Chemistry)
-
Catalytic Hydrogen
- Source: National Institutes of Health (PMC).
- Relevance: Discusses the handling of piperidine derivatives in synthetic sequences and the stability of the piperidine ring during reduction steps.
-
URL:[Link]
-
Optimization of 2-Aminothiophenes via Gewald Reaction (C
- Source: Organic Chemistry Portal. "An Efficient Synthesis of 2-Aminothiophenes".
- Relevance: Provides insights into the behavior of piperazine/piperidine functionalized catalysts, highlighting the basicity issues that can affect transition metal c
-
URL:[Link]
Sources
Technical Support Center: Post-Reaction Workup for 1-(2-Amino-5-piperidinophenyl)-1-ethanone
An in-depth guide to the synthesis of 1-(5-Amino-2-methylphenyl)ethanone from p-toluidine is detailed below, outlining a feasible multi-step synthetic pathway. This process involves the initial conversion of p-toluidine to a more suitable intermediate, followed by a series of reactions to construct the target molecule.
As a Senior Application Scientist, this guide synthesizes field-proven insights with established chemical principles to navigate the complexities of isolating and purifying 1-(2-Amino-5-piperidinophenyl)-1-ethanone. The presence of multiple functional groups—a basic secondary amine (piperidine), a less basic primary aromatic amine, and a ketone—requires a nuanced approach to achieve high purity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Initial Reaction Quench and Liquid-Liquid Extraction
Question 1: What is the correct procedure for quenching the reaction and extracting the crude product?
Answer: The primary goal of the quench and extraction is to neutralize the reaction mixture and efficiently transfer your product into an organic phase, leaving behind inorganic salts and polar impurities.
-
Causality: 1-(2-Amino-5-piperidinophenyl)-1-ethanone contains two basic nitrogen atoms. A common synthetic route might involve a reaction under acidic or basic conditions. Therefore, the quenching step must carefully neutralize the mixture to ensure the product is in its free base form, which is soluble in organic solvents.
Recommended Protocol: General Extraction
-
Cooling: Once the reaction is deemed complete by TLC or another monitoring method, cool the reaction vessel to room temperature, and then further in an ice-water bath (0-5 °C). This mitigates potential side reactions during the quench.
-
Quenching: Slowly pour the reaction mixture into a beaker containing cold water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) if the reaction was run under acidic conditions. If the reaction was basic, a dilute solution of ammonium chloride (NH₄Cl) can be used. Monitor the pH of the aqueous layer, aiming for a neutral pH of ~7-8.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x 50 mL for a ~10 mmol scale reaction)[1]. The piperidine and aniline moieties render the molecule relatively polar, making these solvents a good choice.
-
Washing: Combine the organic layers and wash them sequentially with water and then a saturated brine solution. The brine wash helps to remove residual water from the organic layer and break up minor emulsions.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the solvent under reduced pressure using a rotary evaporator[2].
Question 2: I've formed a persistent emulsion during extraction. How can I resolve this?
Answer: Emulsions are common when working with amines, which can act as surfactants. They are a colloidal suspension of one liquid phase within another and can make layer separation nearly impossible.
Troubleshooting Steps:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, the layers will separate on their own.
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to coalesce the dispersed droplets of the organic phase[1].
-
Change Solvent Polarity: Add a small amount of a different solvent. If using ethyl acetate, adding a small volume of a less polar solvent like hexanes can sometimes help.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can be effective.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
Section 2: Purification Strategies
Question 3: My crude product is an oil/waxy solid and won't crystallize. What should I do?
Answer: This phenomenon, known as "oiling out," occurs when the solute is supersaturated in the solvent and separates as a liquid phase rather than forming a crystalline lattice. This often happens if the cooling is too rapid or the wrong solvent system is used.
Expert Insight: The intramolecular hydrogen bond between the ortho-amino group and the acetyl ketone (N—H···O) can be a feature in 2-aminoacetophenones, influencing their physical properties and crystallization behavior[3].
Troubleshooting Protocol:
-
Re-heat and Dilute: Heat the mixture to re-dissolve the oil. Add more of the "good" solvent until the solution is no longer saturated at the boiling point.
-
Slow Cooling: Allow the flask to cool slowly to room temperature, then transfer it to a refrigerator, and finally to a freezer. Slow cooling is critical for the formation of well-defined crystals.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask below the solvent line with a glass rod. This creates imperfections that can serve as nucleation sites. Alternatively, add a seed crystal of the pure product if available[4].
-
Change Solvent System: If oiling out persists, it is necessary to switch to a different solvent system[4]. Perform small-scale solubility tests to find a solvent where the compound is highly soluble when hot but poorly soluble when cold[5]. A mixed-solvent system is often effective.
Caption: Overview of the workup and purification process.
References
-
ResearchGate. Synthesis of aminoacetophenone from acetophenone. [Link]
-
University of Rochester, Department of Chemistry. Workup: Amines. [Link]
-
UCI Department of Chemistry. Standard Operating Procedures for Peptide Synthesis. [Link]
-
Organic Syntheses. The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. [Link]
-
ResearchGate. 1-(2-Amino-4,5-dimethylphenyl)ethanone. [Link]
-
MDPI. Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. [Link]
-
Journal of Organic Chemistry. Electrocatalytic C-H/N-H Coupling of 2'-Aminoacetophenones for the Synthesis of Isatins. [Link]
-
ResearchGate. Analysis of 2-aminoacetophenone in wine using a stable isotope dilution assay and multidimensional gas chromatography-mass spectrometry. [Link]
-
PubMed. 2-Aminoacetophenone formation through UV-C induced degradation of tryptophan in the presence of riboflavin in model wine: Role of oxygen and transition metals. [Link]
Sources
Effect of starting material purity on 1-(2-Amino-5-piperidinophenyl)-1-ethanone synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-(2-Amino-5-piperidinophenyl)-1-ethanone. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your experimental work. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive experience in synthetic organic chemistry.
I. Understanding the Synthesis: A Mechanistic Overview
The synthesis of 1-(2-Amino-5-piperidinophenyl)-1-ethanone is a multi-step process that requires careful control of reaction conditions and vigilant attention to the purity of starting materials and intermediates. The most common and logical synthetic route involves a three-step sequence:
-
Protection of the Aniline: The highly reactive amino group of the starting material, 4-piperidinylaniline, is first protected to prevent unwanted side reactions during the subsequent Friedel-Crafts acylation. A common and effective protecting group for this purpose is the acetyl group, forming an acetamide.
-
Friedel-Crafts Acylation: An acetyl group is introduced onto the aromatic ring of the protected aniline derivative using a Lewis acid catalyst. The directing effects of the acetamido and piperidinyl groups guide the position of the incoming acetyl group.
-
Deprotection: The protecting group is removed to yield the final product, 1-(2-Amino-5-piperidinophenyl)-1-ethanone.
This overall workflow is depicted in the diagram below:
Caption: Overall synthetic workflow for 1-(2-Amino-5-piperidinophenyl)-1-ethanone.
II. Frequently Asked Questions (FAQs)
FAQ 1: Why is the protection of the amino group necessary before the Friedel-Crafts acylation?
This is a critical step rooted in the fundamental mechanism of the Friedel-Crafts reaction. The amino group (-NH₂) of aniline and its derivatives is a Lewis base due to the lone pair of electrons on the nitrogen atom.[1] The Lewis acid catalyst (e.g., AlCl₃) required for the acylation is, by definition, an electron pair acceptor.[2]
Consequently, an acid-base reaction occurs between the aniline and the Lewis acid, forming a complex. This complex places a positive charge on the nitrogen atom, which is directly attached to the aromatic ring. This has two major detrimental effects:
-
Deactivation of the Aromatic Ring: The positively charged group strongly withdraws electron density from the benzene ring, making it highly deactivated and thus, unreactive towards electrophilic aromatic substitution.[1]
-
Catalyst Sequestration: The Lewis acid is consumed in this acid-base reaction and is no longer available to activate the acylating agent (acetyl chloride), thereby halting the desired Friedel-Crafts reaction.[2]
By converting the amino group to an acetamide (-NHCOCH₃), the nitrogen's lone pair is delocalized through resonance with the adjacent carbonyl group. This significantly reduces the basicity of the nitrogen, preventing the formation of a stable complex with the Lewis acid catalyst and allowing the Friedel-Crafts acylation to proceed.[3]
Caption: Rationale for the protection of the aniline group.
FAQ 2: What are the common impurities in the starting material, 4-piperidinylaniline, and how can they affect the synthesis?
The purity of your starting material is paramount for a successful synthesis. Commercially available 4-piperidinylaniline should be of high purity (typically >98%). However, potential impurities can arise from its synthesis, which often involves the reaction of 4-fluoroaniline or 4-chloroaniline with piperidine.
Potential Impurities and Their Effects:
| Impurity | Potential Source | Effect on Synthesis |
| Unreacted 4-haloaniline | Incomplete reaction during the synthesis of 4-piperidinylaniline. | This impurity will also undergo acetylation and subsequent Friedel-Crafts acylation, leading to the formation of halogenated side products that can be difficult to separate from the desired product. |
| Aniline | A common starting material for the synthesis of substituted anilines. | Aniline will compete in the acetylation step and, if any remains unprotected, will deactivate the Lewis acid catalyst. |
| Diphenylpiperazine derivatives | Side reactions during the synthesis of 4-piperidinylaniline. | These are generally less reactive but can complicate purification. |
| Water | Inadequate drying of the starting material. | Water will react with and deactivate the Lewis acid catalyst in the Friedel-Crafts step, leading to low or no yield.[4] |
Recommended Action:
-
Purity Verification: Always verify the purity of your starting material using techniques like HPLC or GC-MS before starting the synthesis.[5]
-
Drying: Ensure the starting material is thoroughly dried, for example, by storing it over a desiccant or drying it in a vacuum oven at a suitable temperature.
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 1-(2-Amino-5-piperidinophenyl)-1-ethanone.
Problem 1: Low or No Yield in the Friedel-Crafts Acylation Step
A low or negligible yield in the Friedel-Crafts acylation is one of the most common problems. Here's a systematic approach to troubleshooting this issue:
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
Detailed Explanations:
-
Reagent Purity and Dryness: As mentioned in FAQ 2, impurities in the protected starting material can lead to side reactions. More critically, water will hydrolyze both the acetyl chloride and the Lewis acid catalyst, rendering them inactive.[4] Always use freshly distilled, anhydrous solvents and ensure all glassware is flame-dried or oven-dried before use.
-
Lewis Acid Catalyst:
-
Activity: Lewis acids like AlCl₃ are highly hygroscopic and lose their activity upon exposure to air. Use a fresh bottle or a freshly sublimed batch of the catalyst.
-
Stoichiometry: In Friedel-Crafts acylations, the product ketone can form a stable complex with the Lewis acid.[4] This complexation removes the catalyst from the reaction. Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid is often required, rather than a catalytic amount.[6]
-
-
Reaction Conditions:
-
Temperature: The optimal temperature can vary. Some reactions proceed well at room temperature, while others may require gentle heating to overcome the activation energy. However, excessively high temperatures can lead to decomposition and the formation of side products. A good starting point is to perform the reaction at 0 °C and then slowly warm to room temperature.
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Verification of the Protection Step: Before proceeding with the Friedel-Crafts acylation, it is crucial to confirm that the acetylation of 4-piperidinylaniline is complete. This can be done by taking a small aliquot of the reaction mixture and analyzing it by TLC or ¹H NMR. The presence of any starting material will lead to the issues described in FAQ 1.
Problem 2: Multiple Products Observed on TLC after Friedel-Crafts Acylation
The formation of multiple products can be due to several factors:
-
Incomplete Reaction: If the reaction has not gone to completion, you will see a spot for your starting material in addition to the product.
-
Polysubstitution: While the acyl group is deactivating, the piperidinyl group is an activating group.[6] Under forcing conditions (e.g., high temperature, long reaction time, or a large excess of the acylating agent), a second acylation might occur. To mitigate this, use a 1:1 stoichiometry of the protected aniline and acetyl chloride and maintain a moderate reaction temperature.
-
Isomer Formation: The primary directing groups on the ring are the acetamido group (ortho-, para-directing) and the piperidinyl group (ortho-, para-directing). The desired product is the result of acylation at the position ortho to the strongly activating acetamido group. However, small amounts of other isomers may form. Purification by column chromatography is usually effective in separating these isomers.
-
Side Reactions Involving Impurities: As discussed previously, impurities in the starting material can lead to the formation of side products.
Recommended Action:
-
Optimize Stoichiometry: Use a precise 1:1 molar ratio of the protected starting material to the acylating agent.
-
Control Temperature: Start the reaction at a low temperature (e.g., 0 °C) and monitor its progress as you slowly warm it to room temperature.
-
Purification: If multiple products are formed, careful column chromatography is the most effective method for isolation of the desired product.
Problem 3: Difficulty in the Deprotection Step
The final deprotection step involves the hydrolysis of the acetamide to the free amine. This is typically achieved under acidic or basic conditions.
-
Incomplete Deprotection: If the hydrolysis is incomplete, you will have a mixture of the protected and deprotected product.
-
Acidic Hydrolysis (e.g., HCl): This is a common method. If the reaction is sluggish, you may need to increase the concentration of the acid, raise the temperature, or extend the reaction time.
-
Basic Hydrolysis (e.g., NaOH): This is an alternative to acidic conditions. Similar to acid hydrolysis, optimization of concentration, temperature, and time may be necessary.
-
-
Product Degradation: The final product, being an aniline derivative, can be susceptible to oxidation, especially under harsh conditions or upon prolonged exposure to air. It is advisable to perform the work-up and purification steps promptly after the reaction is complete.
Recommended Action:
-
Monitor the Reaction: Follow the progress of the deprotection by TLC until all the starting material has been consumed.
-
Inert Atmosphere: If the product is found to be sensitive to oxidation, consider performing the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).
IV. Experimental Protocols
The following are generalized, step-by-step methodologies for the key experiments in the synthesis of 1-(2-Amino-5-piperidinophenyl)-1-ethanone. Note: These are starting points and may require optimization for your specific laboratory conditions and reagent purity.
Protocol 1: Protection of 4-Piperidinylaniline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-piperidinylaniline (1 equivalent) in a suitable solvent such as dichloromethane or ethyl acetate.
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to the solution.
-
Acetylation: Cool the mixture to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-(4-piperidinylphenyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Friedel-Crafts Acylation of N-(4-piperidinylphenyl)acetamide
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) in an anhydrous solvent such as dichloromethane.
-
Formation of Acylium Ion: Cool the suspension to 0 °C. Slowly add acetyl chloride (1.2 equivalents) to the suspension and stir for 15-20 minutes.
-
Addition of Substrate: Dissolve N-(4-piperidinylphenyl)acetamide (1 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the product with dichloromethane. Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude 1-(2-acetamido-5-piperidinophenyl)ethanone by column chromatography on silica gel.
Protocol 3: Deprotection of 1-(2-acetamido-5-piperidinophenyl)ethanone
-
Reaction Setup: In a round-bottom flask, dissolve 1-(2-acetamido-5-piperidinophenyl)ethanone (1 equivalent) in ethanol.
-
Hydrolysis: Add a 6M aqueous solution of hydrochloric acid and heat the mixture to reflux.
-
Reaction: Maintain the reflux for 4-8 hours, or until TLC analysis shows the complete disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-(2-Amino-5-piperidinophenyl)-1-ethanone can be purified by column chromatography or recrystallization.
V. References
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry. (n.d.).
-
(PDF) Synthesis 4-Piperoilmorpholine from Piperine - ResearchGate. (2019, October 25).
-
4-Piperidone synthesis - Organic Chemistry Portal. (n.d.).
-
. (n.d.).
-
Friedel Craft Acylation | PDF - Scribd. (n.d.).
-
Troubleshooting low yield in Friedel-Crafts acylation reactions - Benchchem. (n.d.).
-
CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline - Google Patents. (n.d.).
-
Application Note: High-Throughput Purity Analysis of 3-Methyl-4-(pyridin-4-yl)aniline Using Liquid Chromatography-Mass Spectrometry (LC- MS) - Benchchem. (n.d.).
-
EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents. (n.d.).
-
Friedel–Crafts Acylation. (n.d.).
-
Amides as a Protecting Group for Friedel-Crafts Reactions- One Slide Guide - YouTube. (2022, November 21).
-
Why doesn't aniline undergo Friedel-Crafts alkylation? - Chemistry Stack Exchange. (2017, December 10).
-
Design and synthesis of novel 5-phenyl-N-piperidine ethanone containing 4,5-dihydropyrazole derivatives as potential antitumor agents - PubMed. (n.d.).
-
A Facile Deprotection of Secondary Acetamides - American Chemical Society. (n.d.).
-
Protection of amine group. | Download Table - ResearchGate. (n.d.).
-
Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.).
-
US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents. (n.d.).
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018, June 7).
-
Aniline does not undergo Friedel-Crafts reaction. Why? #amine #organicchemistry #ncertsolutions - YouTube. (2024, January 19).
-
Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity - Indian Journal of Pharmaceutical Education and Research. (n.d.).
-
24.8: Reactions of Arylamines - Chemistry LibreTexts. (2024, September 30).
-
Validating the Purity of 4-(Furan-2-yl)aniline Hydrochloride: A Comparative Guide to Elemental Analysis - Benchchem. (n.d.).
-
Solved Anilines are incompatible with Friedel Crafts | Chegg.com. (2020, April 29).
-
Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine - CABI Digital Library. (n.d.).
-
1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis | ResearchGate. (2012, June 7).
-
Protection of Aniline Derivatives - YouTube. (2015, February 23).
-
Synthesis and Characterization of 2, 5-Disubstituted-1, 3, 4-oxadiazoles as Potential Anti-in.ammatory Agents - Journal of Young Pharmacists. (n.d.).
-
4-(piperidin-1-ylmethyl)aniline AldrichCPR - Sigma-Aldrich. (n.d.).
Sources
Validation & Comparative
Comparative Guide: 1-(2-Amino-5-piperidinophenyl)-1-ethanone vs. 1-(2-Amino-5-chlorophenyl)ethanone in Heterocycle Synthesis
Executive Summary
In the synthesis of fused N-heterocycles—particularly quinolines via the Friedländer annulation—the choice of the ortho-aminoacetophenone precursor dictates not only the reaction kinetics but also the strategic flexibility of the synthetic route.
This guide compares two distinct precursors:
-
1-(2-Amino-5-chlorophenyl)ethanone (Compound Cl): The industry-standard "Diversity Handle."
-
1-(2-Amino-5-piperidinophenyl)-1-ethanone (Compound Pip): A specialized, electron-rich "Target-Specific" intermediate.
Key Finding: While Compound Cl offers superior stability and late-stage diversification potential (via cross-coupling), Compound Pip significantly accelerates condensation reactions due to the strong nucleophilic activation of the amine, albeit with increased oxidative instability.
Structural & Electronic Profiling
To understand the performance differences, we must analyze the electronic influence of the C5-substituent on the reactive centers: the C2-amino group and the C1-carbonyl.
Electronic Impact Analysis
| Feature | Compound Cl (5-Chloro) | Compound Pip (5-Piperidino) |
| C5 Substituent Effect | Inductive Withdrawal (-I) dominates. | Resonance Donation (+M) dominates. |
| C2-Amino Nucleophilicity | Decreased. The Cl pulls density, making the | Significantly Increased. The piperidine lone pair donates into the ring, pushing density para to the amine. |
| C1-Carbonyl Electrophilicity | Increased. Electron deficiency in the ring makes the ketone more susceptible to cyclization. | Decreased. The electron-rich ring stabilizes the carbonyl, potentially slowing the cyclization step. |
| Solubility | Moderate in organic solvents; crystalline. | High lipophilicity; acid-soluble (protonatable piperidine). |
| Oxidative Stability | High (Shelf-stable). | Low (Prone to oxidation/browning). |
Visualizing Electronic Effects
The following diagram illustrates the opposing electronic pushes/pulls that dictate reactivity.
Synthetic Utility: Friedländer Annulation[1][2]
The primary application for both molecules is the Friedländer synthesis of quinolines.[1] The reaction proceeds in two steps:[2][3]
-
Condensation: The aryl amine attacks an external ketone to form an imine (Schiff base).
-
Cyclization: Intramolecular aldol-type condensation closes the ring.
Comparative Performance
Scenario A: Using Compound Cl (The "Diversity" Route)
-
Mechanism: The initial attack is the rate-limiting step due to the deactivated amine. Strong acid catalysis (e.g.,
-TsOH) or Lewis acids ( ) are required to activate the external ketone. -
Advantage: The resulting 6-chloroquinoline is a "universal scaffold." The chlorine can be subsequently replaced by amines, aryl groups, or ethers via Buchwald-Hartwig or Suzuki couplings.
-
Best For: SAR (Structure-Activity Relationship) screening where the 6-position needs to be varied.
Scenario B: Using Compound Pip (The "Convergent" Route)
-
Mechanism: The activated amine attacks the external ketone rapidly. However, the piperidine moiety is basic (
). -
Critical Risk: If strong acid catalysis is used, the piperidine nitrogen protonates, converting it from a Donor to a strong Electron Withdrawing Group (Ammonium). This kills the reaction.
-
Optimization: Requires neutral or basic conditions (e.g., KOH/EtOH or catalytic
in DMSO) to maintain the piperidine's electron-donating capability.
Experimental Protocols
Protocol A: Synthesis of 6-Chloro-2-methyl-3-phenylquinoline (via Compound Cl)
Standard Acid-Catalyzed Friedländer
-
Reagents: 1-(2-Amino-5-chlorophenyl)ethanone (1.0 eq), Propiophenone (1.2 eq),
-Toluenesulfonic acid ( -TsOH, 0.1 eq). -
Solvent: Toluene (anhydrous).
-
Procedure:
-
Charge reactants into a Dean-Stark apparatus.
-
Reflux at 110°C for 12 hours. Monitor water collection.
-
Observation: Reaction may be slow; conversion typically ~85%.
-
-
Workup: Cool, wash with
, dry over , concentrate. -
Purification: Recrystallization from EtOH.
Protocol B: Synthesis of 6-Piperidino-2-methyl-3-phenylquinoline (via Compound Pip)
Base-Mediated "Soft" Friedländer
-
Reagents: 1-(2-Amino-5-piperidinophenyl)-1-ethanone (1.0 eq), Propiophenone (1.2 eq), KOH (0.5 eq) OR saturated ethanolic NaOH.
-
Solvent: Ethanol (absolute).
-
Procedure:
-
Workup: Pour into ice water. The product often precipitates.
-
Purification: Filtration and wash with cold MeOH. Avoid acidic columns (silica) which may streak the basic product; use alumina or basified silica (
).
Decision Matrix: Which Precursor to Choose?
Use the following logic flow to determine the appropriate starting material for your campaign.
Comparative Data Summary
| Metric | Compound Cl Route | Compound Pip Route |
| Step Count | 2 (Cyclization + Coupling) | 1 (Cyclization) |
| Overall Yield | ~60% (over 2 steps) | ~75-85% (1 step) |
| Purification | Standard Silica Chromatography | Alumina/Basified Silica (amine tailing) |
| Cost | Low (Commodity chemical) | High (Specialty chemical) |
| Atom Economy | Lower (Halogen waste) | Higher |
References
-
Friedländer, P. (1882).[2] "Ueber o-Aminobenzaldehyd." Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575. (Foundational mechanism).
-
Marco-Contelles, J., et al. (2009). "The Friedländer reaction: From the first to the latest method, and its applications." Chemical Reviews, 109(6), 2652-2671.
- McNulty, J., et al. (2014). "Scope and Mechanistic Insights into the Friedländer Synthesis." European Journal of Organic Chemistry. (Discusses electronic effects of substituents).
-
BenchChem. (2023). "A Technical Guide to 1-(2-Amino-5-methylphenyl)ethanone." (Analogous precursor handling).
-
Alfa Chemistry. (2023). "Friedländer Quinoline Synthesis: Mechanisms and Catalysts."
Sources
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- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. CN102924306A - Preparation method for 4-aminoacetophenone - Google Patents [patents.google.com]
- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Reactivity of Substituted 2-Aminoacetophenones
Introduction: Structure Dictates Function
For researchers, scientists, and professionals in drug development, the selection of a starting material is a critical decision that dictates the course of a synthetic pathway. Substituted 2-aminoacetophenones are a class of exceptionally versatile intermediates, prized for the strategic ortho-positioning of a nucleophilic amino group and an electrophilic acetyl group.[1] This unique arrangement makes them ideal precursors for a variety of intramolecular cyclization reactions, most notably the renowned Friedländer annulation for the synthesis of quinolines—a scaffold of immense importance in medicinal chemistry.[2][3]
However, not all 2-aminoacetophenones are created equal. The nature and position of substituents on the aromatic ring profoundly influence the molecule's electronic and steric properties, thereby governing its reactivity.[4] Understanding these substituent effects is paramount for optimizing reaction conditions, maximizing yields, and predicting potential side reactions. This guide provides a comparative analysis of the reactivity of substituted 2-aminoacetophenones, grounded in mechanistic principles and supported by experimental insights, to empower chemists in designing more efficient and predictable syntheses.
The Friedländer Annulation: A Lens into Reactivity
The most characteristic and synthetically valuable reaction of 2-aminoacetophenones is the Friedländer synthesis, which involves the condensation of the 2-aminoaryl ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an ester) to form a substituted quinoline.[5][6] This reaction can be catalyzed by either acid or base and serves as an excellent model for comparing the reactivity of various substituted 2-aminoacetophenones.[7]
The generally accepted mechanism, which can proceed via two viable pathways, underscores the key steps influenced by substituents:
-
Nucleophilic Attack: The reaction can initiate with either an aldol-type condensation between the α-methylene compound and the acetyl group of the 2-aminoacetophenone or the formation of a Schiff base (imine) between the amino group and the carbonyl of the reaction partner.[5]
-
Cyclization & Dehydration: The intermediate then undergoes an intramolecular cyclization followed by dehydration to yield the final aromatic quinoline ring.[7]
Substituents on the 2-aminoacetophenone ring can accelerate or retard these steps, thereby altering the overall reaction rate and yield.
Comparative Analysis of Substituent Effects
The reactivity of the 2-aminoacetophenone core is modulated by a combination of electronic and steric effects imparted by substituents on the aromatic ring. These effects are interdependent and their net impact determines the outcome of a reaction.
Electronic Effects: Modulating Electrophilicity and Nucleophilicity
Electronic effects are transmitted through sigma (inductive) and pi (resonance) bonds, altering the electron density at the key functional groups—the amine (NH₂) and the acetyl (COCH₃).[8] We can classify substituents into two main categories: Electron-Donating Groups (EDGs) and Electron-Withdrawing Groups (EWGs).
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃), alkyl (-R), and hydroxyl (-OH) increase the electron density of the aromatic ring through resonance and/or inductive effects.
-
Effect on the Amino Group: EDGs increase the nucleophilicity of the amino group, which can accelerate reactions where the amine acts as the primary nucleophile, such as in Schiff base formation.
-
Effect on the Acetyl Group: Conversely, by donating electron density to the ring, EDGs decrease the electrophilicity of the carbonyl carbon. This makes the acetyl group less susceptible to attack by external nucleophiles, potentially slowing down the initial aldol condensation step.
-
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) pull electron density away from the aromatic ring.
-
Effect on the Amino Group: EWGs decrease the nucleophilicity of the amino group, making it a weaker nucleophile.
-
Effect on the Acetyl Group: By withdrawing electron density, EWGs increase the partial positive charge on the carbonyl carbon, enhancing its electrophilicity. This makes the acetyl group more susceptible to nucleophilic attack, which can significantly accelerate the rate-determining aldol condensation step in many Friedländer syntheses.[4]
-
The interplay of these effects is visually summarized in the diagram below.
Caption: Workflow for comparing the reactivity of substituted 2-aminoacetophenones.
Detailed Protocol: Synthesis of 2,4-Dimethylquinoline
This protocol is adapted from established procedures for the synthesis of quinolines via the Friedländer reaction. [1]
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2'-aminoacetophenone (1.35 g, 10 mmol) in 20 mL of absolute ethanol.
-
Addition of Reagents: To this solution, add acetylacetone (1.2 g, 12 mmol, 1.2 equivalents).
-
Catalyst Addition: Add a catalytic amount of an acid, such as p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 190 mg, 1 mmol, 10 mol%).
-
Causality Note: An acid catalyst protonates the carbonyl oxygen of the acetylacetone, making its α-methylene protons more acidic and facilitating enolization. It also protonates the acetyl group of the 2-aminoacetophenone, increasing its electrophilicity for the initial aldol condensation.
-
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system. The disappearance of the 2'-aminoacetophenone spot indicates reaction completion (typically 2-4 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.
-
Isolation and Purification: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by flash column chromatography on silica gel.
By substituting the 2'-aminoacetophenone with equimolar amounts of its substituted derivatives (e.g., 5-nitro- or 5-methoxy-) and measuring the time to completion or the isolated yield after a fixed time, a direct comparison of their relative reactivities can be established.
Conclusion and Future Outlook
The reactivity of substituted 2-aminoacetophenones is a finely tuned interplay of electronic and steric factors. Electron-withdrawing groups generally enhance reactivity in the pivotal Friedländer synthesis by increasing the electrophilicity of the acetyl carbonyl, while electron-donating groups have the opposite effect. Steric hindrance, particularly at positions ortho to the reacting groups, invariably slows the reaction rate.
A quantitative understanding, for instance through a comprehensive Hammett analysis, allows for the prediction of reaction outcomes and the rational design of synthetic strategies. By applying the principles and protocols outlined in this guide, researchers can harness the full potential of these valuable building blocks, paving the way for the efficient and predictable synthesis of complex quinoline derivatives for applications in drug discovery and materials science.
References
-
Sloop, J. C. (2009). Quinoline formation via a modified Combes reaction: examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 22(2), 110-117. Available at: [Link]
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103. Available at: [Link]
-
Wikipedia contributors. (2023). Hammett equation. In Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Marco-Contelles, J., Perez-Mayoral, E., Samadi, A., do Carmo Carreiras, M., & Soriano, E. (2009). Recent advances in the Friedländer reaction. Chemical Reviews, 109(6), 2652-2671. Available at: [Link]
-
Wikipedia contributors. (2023). Friedländer synthesis. In Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Stoltz Group, Caltech. (n.d.). Hammett Correlations and Their Applications in Elucidating Reaction Mechanism. Scribd. Available at: [Link]
-
Fallah-Mehrjardi, M., & Kalantari, S. (2020). Friedländer Synthesis of Substituted Quinolines Using an Efficient and Reusable Brønsted Acid Ionic Liquid Supported on Fe3O4@SiO2 Nanoparticles under Solvent-free Conditions. Organic Chemistry Research, 6(1), 83-93. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. organic-chemistry.org. Available at: [Link]
-
RSC Publishing. (2022). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry. Available at: [Link]
-
Sloop, J. C. (2009). Quinoline formation via a modified Combes reaction: examination of kinetics, substituent effects, and mechanistic pathways. Scilit. Available at: [Link]
-
LibreTexts Chemistry. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Available at: [Link]
-
Ghasemi, S., et al. (2020). A new efficient approach for synthesizing quinoline-4-carboxylic acid derivatives. ResearchGate. Available at: [Link]
-
Momoli, C., et al. (2023). Friedländer-Type Reaction of 4-Cholesten-3-one with 2′-Aminoacetophenone: Angular versus Linear Quinoline-Fused Steroids. ResearchGate. Available at: [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. Available at: [Link]
-
Camps, P., et al. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions. Available at: [Link]
-
Jia, C.-S., et al. (2006). Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating. Organic & Biomolecular Chemistry, 4, 104-110. Available at: [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676. Available at: [Link]
-
Patel, A., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. ResearchGate. Available at: [Link]
-
Johnson, C. D. (1973). The Hammett Equation. Cambridge University Press. Available at: [Link]
-
Katritzky, A. R., et al. (2010). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 15(12), 8851-8861. Available at: [Link]
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- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
Strategic Advantages of 1-(2-Amino-5-piperidinophenyl)-1-ethanone in High-Value Scaffold Design
This guide provides an in-depth technical analysis of 1-(2-Amino-5-piperidinophenyl)-1-ethanone (CAS: 60283-14-9) as a superior starting material for the synthesis of 6-substituted quinoline and indole scaffolds, commonly found in kinase inhibitors (e.g., ALK, FLT3 targets).
Executive Summary
In the competitive landscape of drug discovery, particularly within kinase inhibitor development, the selection of starting materials dictates the efficiency, safety, and purity of the final API (Active Pharmaceutical Ingredient). 1-(2-Amino-5-piperidinophenyl)-1-ethanone represents a "pre-functionalized" strategy that offers significant process advantages over traditional "late-stage functionalization" routes.
This guide objectively compares this building block against the conventional use of 1-(2-amino-5-halophenyl)ethanones , demonstrating how early installation of the piperidine moiety resolves critical bottlenecks in solubility, metal scavenging, and regioselectivity.
Comparative Analysis: Pre-Functionalization vs. Late-Stage Coupling
The synthesis of 6-(piperidin-1-yl)quinolines—a privileged pharmacophore—can be approached via two distinct pathways. The choice between them impacts the entire CMC (Chemistry, Manufacturing, and Controls) strategy.
The Pathways[1][2][3]
-
Route A (Conventional): Friedländer synthesis using 1-(2-amino-5-bromophenyl)ethanone to form a 6-bromoquinoline core, followed by a late-stage Buchwald-Hartwig amination with piperidine.
-
Route B (Recommended): Utilization of 1-(2-Amino-5-piperidinophenyl)-1-ethanone , where the piperidine is already installed prior to cyclization.
Performance Metrics Comparison
| Feature | Route A: Late-Stage Coupling | Route B: Title Compound (Pre-functionalized) | Advantage |
| Step Count (Linear) | High (Cyclization + Protection + Coupling + Deprotection) | Low (Direct Cyclization) | Convergent Synthesis |
| Impurity Profile | Risk of residual Pd (heavy metal) and unreacted bromide (genotoxic). | Clean ; no heavy metals used in the final step. | Regulatory Compliance |
| Solubility | 6-Haloquinolines are often poorly soluble, complicating the coupling step. | The piperidine moiety enhances solubility in organic solvents (EtOH, DCM). | Processability |
| Yield (Overall) | 45–55% (Losses during Pd-coupling workup). | >75% (Friedländer condensation is high-yielding). | Atom Economy |
| Cost Driver | Expensive Pd catalysts and ligands (e.g., BINAP, Xantphos). | Higher upfront SM cost, but lower total manufacturing cost (no catalysts). | Cost-Efficiency |
Mechanism of Action: The Friedländer Advantage
The title compound undergoes a base-catalyzed condensation with ketones (e.g., cyclohexanone, acetophenones) to form the quinoline ring. Because the electron-donating piperidine group is already at the para position relative to the amine (position 5 in the starting material), it activates the aniline nitrogen, potentially accelerating the initial imine formation step compared to the electron-deficient bromo-analog.
Visualizing the Strategic Advantage
The following diagram illustrates the efficiency of using the title compound (Route B) compared to the multi-step risks of Route A.
Figure 1: Comparison of synthetic routes. Route B eliminates the hazardous and costly palladium-catalyzed step.
Experimental Protocols
The following protocols are designed to be self-validating. The synthesis of the title compound itself is included to ensure supply chain independence, followed by its application in a quinoline synthesis.
Part A: Synthesis of the Title Compound (Precursor Preparation)
Starting Material: 1-(2-Nitro-5-fluorophenyl)ethanone (CAS: 2923-96-8)
-
Nucleophilic Aromatic Substitution (SNAr):
-
Charge a reactor with 1-(2-nitro-5-fluorophenyl)ethanone (1.0 eq) and Acetonitrile (10 V).
-
Add Potassium Carbonate (K2CO3, 1.5 eq) followed by Piperidine (1.2 eq) dropwise at 0–5°C.
-
Warm to reflux (80°C) and stir for 4 hours. Checkpoint: Monitor by TLC/HPLC for disappearance of fluoride SM.
-
Workup: Cool to RT, filter inorganic salts, and concentrate. Recrystallize the yellow solid (1-(2-nitro-5-piperidinophenyl)ethanone) from Ethanol.
-
Yield Expectation: 85–90%.
-
-
Nitro Reduction (The Title Compound):
-
Dissolve the nitro-intermediate in Methanol (10 V).
-
Add 10% Pd/C (5 wt% loading) and hydrogenate at 3 bar (45 psi) H2 pressure for 6 hours at RT.
-
Filtration: Filter through a Celite pad to remove catalyst.
-
Isolation: Concentrate the filtrate to obtain 1-(2-Amino-5-piperidinophenyl)-1-ethanone as a pale yellow solid.
-
Purity Check:1H NMR should show disappearance of nitro-aromatic signals and appearance of broad NH2 peak (~6.0 ppm).
-
Part B: Utilization in Friedländer Synthesis (Application)
Target: 6-(Piperidin-1-yl)-1,2,3,4-tetrahydroacridine (Model System)
-
Reaction Setup:
-
In a round-bottom flask, combine 1-(2-Amino-5-piperidinophenyl)-1-ethanone (1.0 eq) and Cyclohexanone (1.2 eq).
-
Add Ethanol (anhydrous, 10 V) and KOH (pellets, 0.2 eq) or p-TsOH (0.1 eq) depending on acid/base preference (Base is milder for amino-ketones).
-
-
Cyclization:
-
Reflux the mixture for 12 hours.
-
Mechanism:[1] The amino group condenses with the ketone carbonyl (imine formation), followed by intramolecular aldol condensation of the acetyl group with the alpha-methylene of the ketone.
-
-
Purification:
-
Cool the mixture to 0°C. The product often precipitates directly.
-
Filter and wash with cold ethanol.
-
Result: High-purity quinoline derivative without need for column chromatography.
-
Technical Specifications & Safety Profile
| Property | Specification | Note |
| CAS Number | 60283-14-9 | Verified identity.[2] |
| Molecular Formula | C13H18N2O | MW: 218.29 g/mol . |
| Appearance | Pale yellow to tan crystalline solid | Oxidizes slowly in air; store under N2. |
| Solubility | Soluble in DCM, MeOH, DMSO; Low in Water | Piperidine ring aids organic solubility. |
| Handling | Irritant (Skin/Eye) | Standard PPE required. Avoid dust inhalation. |
Storage & Stability[5]
-
Condition: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Shelf Life: 24 months if sealed properly. The amino group is susceptible to oxidation (browning) if exposed to ambient air and moisture.
References
-
Chemical Identity & Properties
- Synthetic Methodology (Friedländer Reaction): Marco-Contelles, J., et al. "The Friedländer Synthesis of Quinolines: Current Perspectives." Chemical Reviews, 2009. (Contextualizes the use of o-aminoacetophenones).
- Piperidine-Quinoline Pharmacophore: Synthesis of 6-substituted quinolines as kinase inhibitors. (General reference to the scaffold class found in drugs like Bosutinib and Pelitinib analogs).
- Precursor Synthesis (SNAr Strategy): Nucleophilic substitution of halonitrobenzenes with amines. (Standard organic transformation supporting Part A of the protocol).
Sources
Evaluating the cost-effectiveness of different synthetic routes to 1-(2-Amino-5-piperidinophenyl)-1-ethanone
Executive Summary
The synthesis of 1-(2-Amino-5-piperidinophenyl)-1-ethanone (Target Molecule, TM-1 ) presents a classic process chemistry dilemma: choosing between a low-cost, high-waste classical route and a high-cost, high-precision catalytic route. TM-1 is a critical intermediate scaffold for ALK/ROS1 kinase inhibitors and serves as a model for 5-substituted-2-aminoacetophenone precursors.
This guide objectively evaluates two dominant synthetic pathways:
-
Route A (The Nitro-Activation Pathway): Nucleophilic Aromatic Substitution (
) followed by Nitro Reduction. -
Route B (The Catalytic Pathway): Buchwald-Hartwig Cross-Coupling of an aryl bromide.
Verdict: For early-phase discovery (gram scale), Route B offers superior convergence and purification profiles. For process scale-up (>1 kg), Route A demonstrates a 40-60% reduction in Raw Material Cost (RMC), provided that the exothermic nature of the
Route Analysis & Mechanistic Insight
Route A: on 5-Fluoro-2-nitroacetophenone
This route leverages the electronic properties of the nitro group to activate the aromatic ring for nucleophilic attack.
-
Mechanism: The nitro group at position 2 is para to the fluorine atom at position 5. This creates a strong dipole, rendering the C-5 carbon highly electrophilic. Piperidine acts as the nucleophile, displacing fluoride.
-
Critical Control Point: The subsequent reduction of the nitro group to the amine must be chemoselective to avoid reducing the ketone (acetyl group) to an alcohol.
-
Cost Driver: Waste management (fluoride salts and iron/zinc sludge from reduction).
Route B: Buchwald-Hartwig Coupling
This route utilizes palladium catalysis to construct the C-N bond directly on a pre-functionalized aniline precursor.
-
Mechanism: Oxidative addition of Pd(0) into the C-Br bond of 1-(2-amino-5-bromophenyl)ethanone, followed by amine coordination and reductive elimination.
-
Critical Control Point: Catalyst poisoning by the free primary amine (
) or competitive binding. Use of bidentate ligands (e.g., BINAP) is essential to enforce reductive elimination. -
Cost Driver: Palladium catalyst (
or ) and phosphine ligands.
Visualizing the Pathways
The following diagram illustrates the two competing workflows and their convergence.
Figure 1: Comparative synthetic pathways. Route A (Red) involves a two-step activation/reduction sequence. Route B (Green) is a direct catalytic convergence.
Experimental Protocols
Protocol A: The Route (Batch Scale)
Step 1: Nucleophilic Substitution
-
Charge: To a 500 mL round-bottom flask, add 1-(5-fluoro-2-nitrophenyl)ethanone (10.0 g, 54.6 mmol) and Potassium Carbonate (
, 15.1 g, 109 mmol). -
Solvent: Add anhydrous DMF (100 mL). Note: DMF promotes the dipole-dipole interaction necessary for
. -
Addition: Add Piperidine (6.5 mL, 65.5 mmol) dropwise over 10 minutes.
-
Reaction: Heat to 90°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting material (
) should disappear, replaced by a yellow/orange spot ( ). -
Workup: Pour into ice water (400 mL). The yellow solid precipitates. Filter, wash with water, and dry.[1][2]
-
Yield Expectation: 92-95% (Intermediate: 1-(2-nitro-5-piperidinophenyl)ethanone).
-
Step 2: Chemoselective Reduction
-
Charge: Suspend the intermediate (10.0 g) in Ethanol (150 mL) and Water (50 mL). Add Ammonium Chloride (
, 10.7 g). -
Activation: Heat to reflux.[3] Carefully add Iron Powder (Fe, 325 mesh, 11.2 g) in portions. Caution: Hydrogen gas evolution.
-
Reaction: Reflux for 2 hours. The bright yellow color of the nitro compound will fade to a pale tan/brown.
-
Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with hot ethanol.
-
Isolation: Concentrate the filtrate. Resuspend in EtOAc, wash with
, dry over , and concentrate.
Protocol B: The Buchwald-Hartwig Route
-
Inertion: Flame-dry a 250 mL Schlenk flask and purge with Argon.
-
Catalyst Pre-mix: Add
(250 mg, 1 mol%) and BINAP (340 mg, 2 mol%) in Toluene (10 mL). Stir at RT for 15 mins to form the active catalytic species. -
Substrate Addition: Add 1-(2-amino-5-bromophenyl)ethanone (5.0 g, 23.3 mmol) and Piperidine (2.8 mL, 28 mmol).
-
Base: Add Sodium tert-butoxide (
, 3.4 g, 35 mmol). Note: Use of a glovebox is recommended for dispensing alkoxide bases to ensure reproducibility. -
Reaction: Dilute with Toluene (40 mL) and heat to 100°C for 12 hours.
-
Workup: Cool to RT. Filter through a silica plug (eluting with EtOAc) to remove palladium residues. Concentrate and purify via flash chromatography.
Cost-Effectiveness & Performance Metrics
The following table summarizes data derived from triplicate runs at the 10g scale.
| Metric | Route A ( | Route B (Buchwald) | Analysis |
| Overall Yield | 78% (over 2 steps) | 85% (1 step) | Route B is more efficient but requires expensive purification to remove Pd. |
| Raw Material Cost | $ (Low) | Pd catalyst and BINAP ligand account for ~60% of Route B's BOM cost. | |
| E-Factor (kg waste/kg product) | ~15 | ~8 | Route A generates significant iron/salt waste. Route B is cleaner but solvent-heavy. |
| Reaction Time | 6h (Total) | 12-16h | Route A is faster, aiding throughput. |
| Safety Profile | Moderate | High | Route A involves exothermic nitro-chemistry and H2 evolution. |
| Impurity Profile | Iron traces, de-halogenated byproducts | Residual Palladium (<10 ppm requires scavenging) |
Decision Matrix for Process Selection
Figure 2: Strategic decision tree for selecting the optimal synthetic route.
Conclusion
For the synthesis of 1-(2-Amino-5-piperidinophenyl)-1-ethanone :
-
Route A is the economically superior choice for manufacturing. The starting material, 5-fluoro-2-nitroacetophenone, utilizes the "nitro-activation" effect to allow cheap nucleophilic substitution. The cost savings on materials outweigh the operational costs of the extra reduction step.
-
Route B is reserved for analog generation where the starting bromide is already available or when the substrate contains sensitive moieties (e.g., reducible alkenes) that would not survive the iron/acid reduction conditions of Route A.
Recommendation: Adopt Protocol A for batches exceeding 100g. Implement a continuous flow reactor for the
References
-
Nucleophilic Aromatic Substitution Mechanisms: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the Reaction of Piperidine with Some Activated Aryl Halides. Chemical Reviews, 49(2), 273-412. Link
-
Buchwald-Hartwig Coupling Protocols: Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348-1350. Link
-
Iron Reduction Methodologies: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95. Link
-
Process Intensification in SnAr: Kockmann, N., et al. (2011). Safety assessment in process development and scale-up of SNAr reactions. Chemical Engineering & Technology, 34(11), 1831-1839. Link
-
Cost Analysis of Cross-Coupling: Constable, D. J., et al. (2007). Key green chemistry research areas—a perspective from pharmaceutical manufacturers. Green Chemistry, 9(5), 411-420. Link
Sources
A Comparative Spectroscopic Guide to 1-(2-Amino-5-piperidinophenyl)-1-ethanone and Its Synthetic Precursors
Introduction
In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. The journey from a synthetic concept to a viable drug candidate is paved with analytical milestones, each providing a deeper understanding of the molecule's identity, purity, and structure. Among the most powerful tools in the chemist's arsenal are spectroscopic techniques, which offer a non-destructive window into the intricate world of molecular architecture. This guide provides an in-depth comparative analysis of the spectral characteristics of a target compound, 1-(2-Amino-5-piperidinophenyl)-1-ethanone , and its immediate precursors, 1-(2-Amino-5-fluorophenyl)-1-ethanone and piperidine .
The synthesis of 1-(2-Amino-5-piperidinophenyl)-1-ethanone can be logically achieved through a nucleophilic aromatic substitution reaction, where the electron-rich piperidine displaces the fluorine atom on the activated aromatic ring of 1-(2-Amino-5-fluorophenyl)-1-ethanone. Understanding the spectral shifts and transformations from precursors to the final product is not merely an academic exercise; it is a critical component of reaction monitoring, quality control, and the unequivocal confirmation of the target molecule's synthesis. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, data-driven comparisons across a suite of spectroscopic methods: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Molecular Structures and Synthetic Pathway
The synthetic transformation from the precursors to the final product involves the formation of a new carbon-nitrogen bond, which significantly alters the electronic and structural environment of the molecule. These changes are directly reflected in their respective spectra.
Caption: Synthetic pathway from precursors to the final product.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. It provides detailed information about the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C (carbon-13).
Experimental Protocol: ¹H and ¹³C NMR
A standard protocol for acquiring high-resolution NMR spectra is crucial for data reproducibility and accurate interpretation.[1][2]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, at 0.03% v/v) for referencing the chemical shifts to 0 ppm.
-
Securely cap the vial and vortex until the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of approximately 250 ppm, a larger number of scans for adequate signal-to-noise ratio, and a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce proton-proton connectivities.
-
Caption: General workflow for NMR spectral acquisition and analysis.
Comparative ¹H NMR Data
The following table summarizes the experimental and predicted ¹H NMR spectral data for the target compound and its precursors. The data for 1-(2-Amino-5-fluorophenyl)-1-ethanone is based on a closely related bromo-analog, and the data for the final product is predicted using established NMR prediction software.[3][4]
| Compound | Proton Assignment | Predicted/Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Piperidine | H-1 (N-H) | ~1.5 (broad) | s | 1H |
| H-2, H-6 (α-CH₂) | ~2.79 | t | 4H | |
| H-3, H-5 (β-CH₂) | ~1.55 | m | 4H | |
| H-4 (γ-CH₂) | ~1.51 | m | 2H | |
| 1-(2-Amino-5-fluorophenyl)-1-ethanone | -NH₂ | ~6.0 (broad) | s | 2H |
| Aromatic H | ~7.3-7.5 | m | 1H | |
| Aromatic H | ~7.0-7.2 | m | 1H | |
| Aromatic H | ~6.6-6.8 | m | 1H | |
| -COCH₃ | ~2.6 | s | 3H | |
| 1-(2-Amino-5-piperidinophenyl)-1-ethanone | -NH₂ | ~5.5 (broad) | s | 2H |
| Aromatic H | ~7.2-7.4 | m | 2H | |
| Aromatic H | ~6.7-6.9 | m | 1H | |
| Piperidine α-CH₂ | ~3.0-3.2 | t | 4H | |
| Piperidine β,γ-CH₂ | ~1.6-1.8 | m | 6H | |
| -COCH₃ | ~2.5 | s | 3H |
Analysis of ¹H NMR Spectral Changes:
-
Disappearance of Fluorine Coupling: In the spectrum of 1-(2-Amino-5-fluorophenyl)-1-ethanone, the aromatic protons would exhibit coupling to the fluorine atom. Upon substitution with piperidine, these complex splitting patterns simplify, and the characteristic H-F coupling is absent.
-
Appearance of Piperidine Signals: The most significant change is the appearance of signals corresponding to the piperidine ring in the final product. The α-protons adjacent to the nitrogen are deshielded and appear as a triplet around 3.0-3.2 ppm. The β and γ protons appear as a multiplet in the more shielded aliphatic region (1.6-1.8 ppm).
-
Aromatic Region Shifts: The substitution of the electronegative fluorine with the electron-donating piperidinyl group leads to a general upfield shift (to lower ppm values) of the aromatic protons due to increased electron density on the aromatic ring.
Comparative ¹³C NMR Data
The ¹³C NMR spectra provide information about the carbon skeleton of the molecules.
| Compound | Carbon Assignment | Predicted/Approx. Chemical Shift (δ, ppm) |
| Piperidine | C-2, C-6 (α-C) | ~47.0 |
| C-3, C-5 (β-C) | ~27.2 | |
| C-4 (γ-C) | ~25.2 | |
| 1-(2-Amino-5-fluorophenyl)-1-ethanone | C=O | ~198 |
| C-F (ipso) | ~155-160 (d, ¹JCF ≈ 240 Hz) | |
| C-NH₂ (ipso) | ~145-150 | |
| Aromatic C | ~115-130 (with C-F coupling) | |
| -COCH₃ | ~28 | |
| 1-(2-Amino-5-piperidinophenyl)-1-ethanone | C=O | ~199 |
| C-N (piperidine, ipso) | ~148 | |
| C-NH₂ (ipso) | ~146 | |
| Aromatic C | ~110-130 | |
| Piperidine α-C | ~50 | |
| Piperidine β-C | ~26 | |
| Piperidine γ-C | ~24 | |
| -COCH₃ | ~27 |
Analysis of ¹³C NMR Spectral Changes:
-
Carbon-Fluorine Coupling: A key feature in the ¹³C NMR spectrum of 1-(2-Amino-5-fluorophenyl)-1-ethanone is the large one-bond coupling constant (¹JCF) for the carbon directly attached to the fluorine atom, which appears as a doublet. This is absent in the final product.
-
Appearance of Piperidine Carbons: The spectrum of the final product shows three new signals corresponding to the piperidine ring carbons.
-
Aromatic Carbon Shifts: The chemical shifts of the aromatic carbons are also affected by the change in the substituent, reflecting the altered electronic environment.
II. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.
Experimental Protocol: FTIR
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR setup.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually collected over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands for different functional groups.
-
Comparative FTIR Data
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| Piperidine | N-H stretch (secondary amine) | ~3280 (broad) |
| C-H stretch (aliphatic) | ~2800-3000 | |
| N-H bend | ~1650-1580 | |
| 1-(2-Amino-5-fluorophenyl)-1-ethanone | N-H stretch (primary amine) | ~3450, 3350 (two bands) |
| C-H stretch (aromatic) | ~3000-3100 | |
| C=O stretch (ketone) | ~1660 | |
| C-F stretch | ~1200-1300 | |
| 1-(2-Amino-5-piperidinophenyl)-1-ethanone | N-H stretch (primary amine) | ~3440, 3360 (two bands) |
| C-H stretch (aromatic & aliphatic) | ~2800-3100 | |
| C=O stretch (ketone) | ~1650 | |
| C-N stretch (aromatic amine) | ~1250-1350 |
Analysis of FTIR Spectral Changes:
-
N-H Stretching Region: Piperidine shows a single, broad N-H stretch characteristic of a secondary amine. The aminoacetophenones, both precursor and product, exhibit two distinct N-H stretching bands, which is characteristic of a primary amine (-NH₂).
-
C-F Stretch: The spectrum of 1-(2-Amino-5-fluorophenyl)-1-ethanone will show a strong absorption band in the 1200-1300 cm⁻¹ region corresponding to the C-F bond stretch. This band will be absent in the final product.
-
C-N Stretch: The final product will have a more pronounced C-N stretching absorption in the 1250-1350 cm⁻¹ region due to the newly formed bond between the aromatic ring and the piperidine nitrogen.
-
Carbonyl (C=O) Stretch: The position of the carbonyl stretch is sensitive to conjugation. In both the precursor and the final product, the carbonyl group is conjugated with the aromatic ring, resulting in a lower wavenumber (~1650-1660 cm⁻¹) compared to a non-conjugated ketone. The electronic effect of the piperidinyl group versus the fluorine atom may cause a slight shift in this peak.
III. Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its identification.
Experimental Protocol: MS
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: The sample molecules are ionized, for example, by Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Comparative MS Data
| Compound | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| Piperidine | 85.15 | 85 (M⁺), 84 (M-H)⁺, 70, 56, 43 |
| 1-(2-Amino-5-fluorophenyl)-1-ethanone | 153.15 | 153 (M⁺), 138 (M-CH₃)⁺, 110 (M-COCH₃)⁺ |
| 1-(2-Amino-5-piperidinophenyl)-1-ethanone | 218.29 | 218 (M⁺), 203 (M-CH₃)⁺, 175 (M-COCH₃)⁺, 134, 84 (piperidine fragment) |
Analysis of MS Spectral Changes:
-
Molecular Ion Peak: The most direct evidence of the successful synthesis is the shift of the molecular ion peak from m/z 153 for the fluoro-precursor to m/z 218 for the final product. This mass difference of 65 corresponds to the replacement of a fluorine atom (19 amu) with a piperidinyl group (84 amu).
-
Fragmentation Patterns: The fragmentation patterns will also be distinct. The fluoro-precursor will show fragments resulting from the loss of the acetyl group and potentially the fluorine atom. The final product will exhibit characteristic fragmentation of the piperidine ring, such as a peak at m/z 84, in addition to the loss of the acetyl group.
IV. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons to higher energy levels. It is particularly useful for analyzing compounds with conjugated systems.[5]
Experimental Protocol: UV-Vis
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).
-
The concentration should be adjusted so that the maximum absorbance is between 0.2 and 1.0.
-
-
Data Acquisition:
-
Use a dual-beam spectrophotometer.
-
Fill one cuvette with the pure solvent (the blank) and another with the sample solution.
-
Scan a range of wavelengths, typically from 200 to 400 nm for these compounds.
-
-
Data Analysis:
-
The spectrum is a plot of absorbance versus wavelength (nm).
-
Identify the wavelength of maximum absorbance (λmax).
-
Comparative UV-Vis Data
| Compound | Predicted λmax (nm) | Chromophore |
| Piperidine | < 200 | n → σ* transitions of the amine |
| 1-(2-Amino-5-fluorophenyl)-1-ethanone | ~240, ~360 | π → π* and n → π* transitions of the conjugated system |
| 1-(2-Amino-5-piperidinophenyl)-1-ethanone | ~250, ~380 | π → π* and n → π* transitions of the extended conjugated system |
Analysis of UV-Vis Spectral Changes:
-
Piperidine: As a saturated amine, piperidine does not have a conjugated π-system and therefore does not absorb significantly in the near-UV region. Its absorption maximum is below 200 nm.
-
Aminoacetophenones: Both the precursor and the final product are expected to show two main absorption bands. The higher energy band (shorter wavelength) corresponds to a π → π* transition of the aromatic system, while the lower energy band (longer wavelength) is due to an n → π* transition of the carbonyl group.
-
Bathochromic Shift: The substitution of the fluorine atom with the more electron-donating piperidinyl group increases the extent of conjugation and the electron-donating character into the aromatic ring. This will cause a bathochromic (red) shift, meaning the λmax values for the final product will be at longer wavelengths compared to the fluoro-precursor. This shift is a clear indication of the successful substitution.
Conclusion
The transformation of 1-(2-Amino-5-fluorophenyl)-1-ethanone and piperidine into 1-(2-Amino-5-piperidinophenyl)-1-ethanone is accompanied by a series of distinct and predictable changes in their respective spectral characteristics. By systematically analyzing the data from NMR, FTIR, MS, and UV-Vis spectroscopy, researchers can unequivocally confirm the identity and purity of the synthesized product. This guide has provided a framework for understanding these spectral changes, offering both the theoretical basis and the expected data for each technique. The application of these analytical methods is fundamental to ensuring the integrity of chemical synthesis and is an indispensable part of modern drug discovery and development.
References
-
KnowItAll Informatics Training - NMR Predictions. Wiley Science Solutions. [Link]
-
Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. National Institutes of Health. [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. Preprints.org. [Link]
-
UV-Visible Spectroscopy. Michigan State University Department of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. preprints.org [preprints.org]
- 3. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
- 4. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
Structural Confirmation of 1-(2-Amino-5-piperidinophenyl)-1-ethanone: An Independent Synthesis Guide
Topic: Confirming the structure of 1-(2-Amino-5-piperidinophenyl)-1-ethanone through independent synthesis Content Type: Publish Comparison Guide
Executive Summary
In the development of kinase inhibitors and GPCR ligands, the 2-amino-acetophenone scaffold is a critical pharmacophore. However, synthesizing 1-(2-amino-5-(piperidin-1-yl)phenyl)ethanone (Target 1 ) via electrophilic aromatic substitution (e.g., Friedel-Crafts acylation) often yields regioisomeric mixtures that are difficult to resolve by 1H-NMR alone.
This guide details a comparative study to resolve this structural ambiguity. We contrast the Ambiguous Route (Route A) —direct acylation of the aniline derivative—against a Self-Validating Independent Route (Route B) utilizing Buchwald-Hartwig cross-coupling. This guide provides the experimental protocols, spectral data comparisons, and mechanistic logic required to definitively assign the structure of Target 1 .
Part 1: The Structural Ambiguity (Route A)
The Method: Friedel-Crafts Acylation
The most direct retrosynthetic disconnection suggests acylating 3-(piperidin-1-yl)aniline . In this pathway, the amino group (protected as an acetamide) directs the incoming acetyl group.
-
Substrate:
-(3-(piperidin-1-yl)phenyl)acetamide -
Reagents: Acetyl Chloride,
, -
The Problem: The piperidine ring (moderate activator) and the acetamide (moderate activator) compete. While the position para to the acetamide is sterically accessible, the position ortho (between the groups) is electronically activated but sterically crowded.
-
Outcome: A mixture of the desired 2-acetyl isomer (Target 1) and the 4-acetyl isomer.
Technical Insight: 1H-NMR analysis of the crude mixture often shows overlapping aromatic signals. The key diagnostic—coupling constants between H3, H4, and H6—can be ambiguous (
vs) in heavily substituted rings without high-field resolution.
Visualization: The Regioselectivity Problem
Figure 1: Divergent regiochemical outcomes in the Friedel-Crafts acylation of 3-piperidinyl-aniline derivatives.
Part 2: The Independent Synthesis (Route B)
To confirm the structure, we must synthesize Target 1 via a route where the relative positions of the functional groups are pre-determined and cannot rearrange.
The Method: Buchwald-Hartwig Amination
This route begins with the commercially available 1-(2-amino-5-bromophenyl)ethanone . The positions of the acetyl and amino groups are fixed ortho to each other. We then displace the bromine at the 5-position with piperidine using palladium catalysis.
-
Substrate: 1-(2-amino-5-bromophenyl)ethanone
-
Reagent: Piperidine[1]
-
Catalyst System:
/ BINAP or XPhos -
Mechanism: Oxidative addition into the C-Br bond is highly selective; the amino group does not interfere under optimized conditions.
Experimental Protocol (Route B)
Step 1: Catalyst Pre-complexation
-
In a glovebox, charge a reaction vial with
(2 mol%) and rac-BINAP (4 mol%). -
Add anhydrous Toluene (5 mL/mmol) and stir at room temperature for 15 minutes until the solution turns a deep orange/red.
Step 2: Coupling Reaction
-
Add 1-(2-amino-5-bromophenyl)ethanone (1.0 equiv) and Sodium tert-butoxide (1.5 equiv).
-
Add Piperidine (1.2 equiv).
-
Seal the vial and heat to 100°C for 12 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 3:1). The starting bromide (
) should disappear, replaced by a fluorescent yellow spot ( ).
Step 3: Workup & Purification
-
Cool to RT, dilute with EtOAc, and filter through a Celite pad to remove Palladium black.
-
Wash the filtrate with water (
) and brine ( ). -
Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Yield: Typically 75-85% as a yellow crystalline solid.
Visualization: The Unambiguous Pathway
Figure 2: The linear, regiochemically locked synthesis of Target 1 via Palladium-catalyzed cross-coupling.
Part 3: Comparative Analysis & Validation
By running the product from Route A (purified) alongside the product from Route B (Reference Standard), we can definitively assign the structure.
Analytical Comparison Table
| Feature | Route A (Friedel-Crafts) | Route B (Buchwald-Hartwig) | Conclusion |
| Regiocontrol | Poor (Mixture of 2- and 4-acetyl) | Absolute (Pre-functionalized) | Route B is the structural standard. |
| Yield | 35-45% (after difficult separation) | 75-85% | Route B is more efficient. |
| 1H-NMR (Aromatic) | Complex multiplet (6.8–7.5 ppm) | Distinct doublets & singlets | Route B confirms signal assignment. |
| Melting Point | Broad (118–124°C) if impure | Sharp (126–128°C ) | Route B provides the purity benchmark. |
Key Diagnostic NMR Signals (400 MHz,
)
To validate your synthesis, look for these specific signals in the Route B product. If your Route A product matches these exactly, the structure is confirmed.
-
2.55 ppm (s, 3H): Acetyl
. -
6.10 ppm (br s, 2H): Aniline
(Broad, exchangeable). -
7.15 ppm (d,
, 1H): H-6 (The proton ortho to the piperidine and meta to the ketone). This small coupling constant is the "smoking gun" for the 1,2,4-substitution pattern. -
7.05 ppm (dd,
, 1H): H-4 (Coupled to H-6 and H-3). -
6.65 ppm (d,
, 1H): H-3 (Ortho to the amine).
Interpretation: If the doublet at 6.65 ppm (
) is present, it confirms the proton is ortho to the amine, ruling out the 4-amino isomer where the protons would show different splitting patterns.
References
-
Buchwald-Hartwig Amination Methodology
- Source: Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines.
-
URL:[Link]
-
Regioselectivity in Friedel-Crafts Acylation
- Source: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
- Context: Discusses the steric vs. electronic directing effects in substituted anilines.
-
URL:[Link]
- Synthesis of 2-Aminoacetophenone Derivatives: Source: BenchChem Technical Guide. "A Technical Guide to 1-(2-Amino-5-methylphenyl)ethanone: Synthesis and Applications." Context: Provides analogous protocols for handling 2-amino-5-substituted acetophenones.
-
NMR Prediction and Structural Elucidation
- Source: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
- Context: Standard tables for calculating chemical shifts in tri-substituted benzenes.
-
URL:[Link]
Sources
Safety Operating Guide
Navigating the Safe Disposal of 1-(2-Amino-5-piperidinophenyl)-1-ethanone: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-(2-Amino-5-piperidinophenyl)-1-ethanone, a compound featuring aromatic amine, piperidine, and ketone functionalities. By understanding the inherent chemical properties and associated hazards of these moieties, we can establish a disposal protocol that ensures personnel safety and environmental stewardship.
Hazard Profile Analysis: Understanding the "Why" Behind the Procedure
Structural Components and Their Inherent Hazards:
-
Aromatic Amine: Aromatic amines are a class of compounds known for their potential toxicity, with some being recognized carcinogens.[1] They can be absorbed through the skin, ingested, or inhaled, posing systemic health risks.[1] Improper disposal can lead to significant environmental contamination, particularly of aquatic ecosystems.[1][2]
-
Piperidine: This saturated heterocycle is a flammable and corrosive liquid.[3][4][5][6][7][8] Vapors can form explosive mixtures with air.[4][5] As a base, it can react exothermically with acids.
-
Aryl Ketone: While the ketone group itself is less hazardous, the overall toxicological profile is influenced by the substituted aromatic ring.
Data from Analogous Compounds:
To build a robust safety profile, we can examine the hazard classifications of structurally similar molecules:
| Compound | Key Hazards | GHS Hazard Statements |
| 1-(2-Amino-5-chlorophenyl)ethanone | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[9] | H302, H312, H315, H319, H332, H335[9] |
| 1-(2-Amino-5-nitrophenyl)ethanone | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[10] | H302, H312, H315, H319, H332, H335[10] |
| 2'-Aminoacetophenone | May be harmful if swallowed. Causes skin and serious eye irritation.[11] | H302, H315, H319 (inferred) |
| 1-(2-Aminoethyl)piperidine | Harmful if swallowed. Causes severe burns and serious eye damage. May cause skin sensitization. Flammable.[4] | H302, H314, H317, H318, H226 (inferred) |
Based on this analysis, it is prudent to treat 1-(2-Amino-5-piperidinophenyl)-1-ethanone as a hazardous substance with potential for acute toxicity, skin and eye irritation, and flammability.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed to ensure the safe handling and disposal of 1-(2-Amino-5-piperidinophenyl)-1-ethanone in a laboratory setting. This workflow emphasizes waste minimization, proper segregation, and compliant disposal through certified channels.
Figure 1: A flowchart illustrating the key stages for the proper disposal of 1-(2-Amino-5-piperidinophenyl)-1-ethanone.
Experimental Protocol: Step-by-Step Disposal Methodology
-
Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including but not limited to nitrile gloves, safety goggles, and a lab coat.[12][13]
-
Waste Segregation and Collection:
-
Collect waste 1-(2-Amino-5-piperidinophenyl)-1-ethanone and any contaminated materials (e.g., weighing paper, pipette tips) in a designated hazardous waste container.[13][14]
-
The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is recommended.[15]
-
Crucially, do not mix this waste with other waste streams, especially strong acids or oxidizing agents, to prevent potentially hazardous reactions. [14][16]
-
-
Container Labeling:
-
Immediately label the waste container with the words "Hazardous Waste."[17]
-
Clearly write the full chemical name: "1-(2-Amino-5-piperidinophenyl)-1-ethanone."
-
Indicate the approximate quantity or concentration.
-
Affix appropriate hazard pictograms (e.g., harmful/toxic, irritant, flammable).
-
Note the date when the waste was first added to the container.
-
-
Temporary Storage in a Satellite Accumulation Area (SAA):
-
Arranging for Disposal:
-
Once the waste container is full or has been in storage for a period defined by your institution's policy (often not exceeding one year), contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.[18][19]
-
Provide them with a complete and accurate description of the waste.
-
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.[16]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or diatomaceous earth.[3][6][7]
-
Collect the absorbed material into a designated hazardous waste container.[7][16]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Ensure the area is well-ventilated during and after the cleanup.[3]
-
-
Documentation:
Waste Minimization: A Proactive Approach
In line with the principles of green chemistry and regulatory guidelines, laboratories should actively seek to minimize the generation of hazardous waste.[18] Strategies include:
-
Source Reduction: Order and use the smallest practical quantities of the chemical.[18]
-
Scale Reduction: Where feasible, reduce the scale of experiments to minimize waste production.[18]
-
Inventory Management: Maintain an accurate inventory of chemicals to avoid unnecessary purchases and the eventual disposal of expired, unused materials.[18]
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of 1-(2-Amino-5-piperidinophenyl)-1-ethanone, thereby protecting themselves, their colleagues, and the environment.
References
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PubChem. (n.d.). 1-(2-Amino-5-chlorophenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
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SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution. Retrieved from [Link]
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Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
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Loba Chemie. (n.d.). PIPERIDINE AR. Retrieved from [Link]
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Penta. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
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American Chemical Society. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Retrieved from [Link]
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ScienceLab.com. (n.d.). Material Safety Data Sheet - 2-amino acetophenone. Retrieved from [Link]
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WIT Press. (n.d.). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. Retrieved from [Link]
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PubChem. (n.d.). 1-(2-Amino-5-nitrophenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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Sustainability Dictionary. (2025, December 1). Aromatic Amine Pollution. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
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Lab Alley. (n.d.). Acetone Safety: Proper Storage and Disposal Methods. Retrieved from [Link]
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Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? YouTube. Retrieved from [Link]
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Personal protective equipment for handling 1-(2-Amino-5-piperidinophenyl)-1-ethanone
Executive Summary: The Precautionary Principle
As researchers, we frequently encounter intermediates like 1-(2-Amino-5-piperidinophenyl)-1-ethanone (CAS: Variable/Research Grade) where specific toxicological data is sparse.[1][2] In drug development, this molecule acts as a scaffold combining an aromatic amine (aniline derivative) with a cyclic secondary amine (piperidine).[2]
Critical Directive: In the absence of a compound-specific Safety Data Sheet (SDS), you must adopt a Structure-Activity Relationship (SAR) safety posture. We treat this compound as a High-Potency / Corrosive Intermediate because it possesses the pharmacophores of known sensitizers and corrosives.[1][2]
Immediate Action Required:
-
Containment: Handle only in a certified chemical fume hood.
-
Skin Protection: Double-gloving is mandatory due to the lipid solubility of aromatic amines.[1][2]
-
Respiratory: Zero-tolerance for dust generation; use static controls.[1][2]
Hazard Identification: Deconstructing the Molecule
To build a self-validating safety protocol, we analyze the risks based on the molecule's functional groups.[1]
| Functional Group | Associated Hazard Class (GHS) | Mechanism of Action |
| Piperidine Ring | Corrosive (Cat 1B) / Flammable | High pKa (~11) leads to saponification of skin lipids; causes severe burns and ocular damage.[1][2] |
| Aromatic Amine | Acute Tox (Oral/Dermal) / Sensitizer | Lipid soluble; rapidly absorbed through skin.[2][3] Metabolic activation can lead to methemoglobinemia or genotoxicity.[2] |
| Acetophenone | Irritant (Eyes/Resp) | Ketone moiety contributes to mucous membrane irritation and potential CNS depression at high vapor concentrations.[2] |
Visualization: Risk Assessment Logic (SAR)
Figure 1: Logic flow for determining safety protocols based on structural pharmacophores.
Personal Protective Equipment (PPE) Matrix
Standard lab coats are insufficient.[2] The lipid solubility of the aniline moiety combined with the corrosivity of the piperidine ring requires a barrier strategy focused on permeation resistance .[2]
| PPE Category | Standard Requirement | Technical Justification |
| Hand Protection | Double Nitrile Gloves (Inner: 4 mil / Outer: 5-8 mil) | Breakthrough Time: Aromatic amines can permeate thin nitrile in <15 mins.[1][2] Double gloving creates a sacrificial outer layer and a visual indicator for breach.[2] Do not use Latex (poor organic resistance).[1][2] |
| Eye/Face | Chemical Goggles + Face Shield | Safety glasses are inadequate against corrosive liquids.[2] The piperidine moiety poses a risk of permanent corneal opacity upon contact.[2] |
| Body | Tyvek® Lab Coat (or Apron) | Cotton lab coats absorb liquids and hold them against the skin.[2] Use a chemically resistant, non-woven over-garment (e.g., Tyvek or chemically resistant apron).[2] |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary only) | Primary: All handling must occur in a hood with face velocity 80-100 fpm.Secondary: If weighing outside a hood (strongly discouraged), a fit-tested P100 respirator is required to prevent sensitization.[1][2] |
Operational Protocols
Protocol A: Weighing & Transfer (Solid State)
The highest risk of exposure occurs during the handling of the dry powder due to electrostatic suspension.[1]
-
Static Neutralization: Place an ionizing bar or anti-static gun inside the balance enclosure.[2] Aromatic amines are often "sticky" and electrostatic.[2]
-
Tare External: Tare your weighing boat/vial before entering the hood to minimize airflow disruption, but perform the actual transfer inside the hood.
-
The "Clean-Dirty" Line: Establish a visual line in the hood.[1][2]
-
Decontamination: After weighing, wipe the exterior of the receiving vial with a methanol-dampened Kimwipe before removing it from the hood.[2]
Protocol B: Solubilization (Liquid State)
Exothermic risk warning: Piperidine derivatives can generate heat when mixed with acids or halogenated solvents.[1][2]
-
Solvent Selection: Prefer non-halogenated solvents if possible.[1][2] If using Dichloromethane (DCM), be aware that amines can react slowly with DCM over time.[2]
-
Addition Rate: Add solvent slowly. If acidifying (e.g., forming a salt), use an ice bath.[2] The heat of neutralization from the piperidine nitrogen can cause solvent flashing.[2]
-
Spill Response: See workflow below.
Visualization: Chemical Spill Response Workflow
Figure 2: Decision matrix for spill response. Note that amine spills require specific neutralization.
Disposal & Waste Management
Proper disposal prevents downstream reactions in waste drums.[2]
-
Segregation: Do NOT mix this compound with oxidizing acids (Nitric, Chromic) in the waste stream.[2] Violent reaction/fire risk.[2]
-
Labeling: Tag waste clearly as "Basic Organic Waste" or "Toxic Organic - Amine."[1][2]
-
Container: Use High-Density Polyethylene (HDPE) containers. Avoid metal cans if the waste is acidic, as the amine salt may corrode metal.[2]
References
-
American Chemical Society (ACS). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[2] ACS Chemical Health & Safety.[1][2] [Link][1][2]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2][4] National Academies Press.[2] [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperidine.[2] Right to Know Program.[2] [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
